Product packaging for Spheroidenone(Cat. No.:CAS No. 13836-70-9)

Spheroidenone

Numéro de catalogue: B077047
Numéro CAS: 13836-70-9
Poids moléculaire: 582.9 g/mol
Clé InChI: ZQFURSYWJPLAJR-FZFXUSNISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spheroidenone is a methoxy-ketocarotenoid pigment predominantly found in photosynthetic bacteria, such as various Rhodobacter species, where it plays a critical dual role. Its primary function is to serve as an accessory light-harvesting pigment, efficiently absorbing light in the blue-green spectrum (around 450-500 nm) and transferring the energy to the photosynthetic reaction center. Furthermore, this compound acts as a potent antioxidant, quenching reactive oxygen species (ROS) and protecting the bacterial cellular apparatus from photo-oxidative damage, especially under aerobic conditions. This unique combination of properties makes it an invaluable compound for researchers studying bacterial photosynthesis, photoprotection mechanisms, and carotenoid biosynthesis pathways. Investigations utilizing this compound provide fundamental insights into energy transfer dynamics, the structural determinants of carotenoid function, and the evolutionary adaptations of photosynthetic organisms. Its study is also relevant for comparative analyses of carotenoid diversity and for bioengineering approaches aimed at enhancing photosynthetic efficiency or stress tolerance in other systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H58O2 B077047 Spheroidenone CAS No. 13836-70-9

Propriétés

IUPAC Name

(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,26E)-2-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-4,6,8,10,12,14,16,18,20,22,26,30-dodecaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H58O2/c1-33(2)19-14-22-36(5)25-17-28-37(6)26-15-23-34(3)20-12-13-21-35(4)24-16-27-38(7)29-18-30-39(8)31-32-40(42)41(9,10)43-11/h12-13,15-16,18-21,23-27,29-32H,14,17,22,28H2,1-11H3/b13-12+,23-15+,24-16+,29-18+,32-31+,34-20+,35-21+,36-25+,37-26+,38-27+,39-30+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFURSYWJPLAJR-FZFXUSNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(=O)C(C)(C)OC)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)C(C)(C)OC)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H58O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13836-70-9
Record name Spheroidenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013836709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Spheroidenone Biosynthesis Pathway in Rhodobacter sphaeroides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodobacter sphaeroides, a purple non-sulfur bacterium, is a model organism for studying photosynthesis and various metabolic pathways, including the biosynthesis of carotenoids. Among these, spheroidenone is a key keto-carotenoid that plays a crucial role in photoprotection and the assembly of the photosynthetic apparatus. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in R. sphaeroides, detailing the genetic and enzymatic steps, regulatory mechanisms, and relevant quantitative data. Furthermore, this guide includes detailed experimental protocols for the study of this pathway, from bacterial cultivation to the extraction and analysis of carotenoids. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a comprehensive understanding.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Rhodobacter sphaeroides is a multi-step enzymatic process that converts the colorless precursor, phytoene, into the final colored keto-carotenoid. This pathway is primarily active under photosynthetic (anaerobic, light) and semi-aerobic conditions. The key genes responsible for this pathway are clustered on the bacterial chromosome.

The pathway begins with the formation of phytoene from geranylgeranyl pyrophosphate (GGPP), a common precursor for various isoprenoids. A series of desaturation, hydration, methylation, and oxidation reactions then lead to the synthesis of this compound.

Key Enzymes and Genes in this compound Biosynthesis

The following table summarizes the core enzymes and their corresponding genes involved in the this compound biosynthesis pathway in R. sphaeroides.

EnzymeGeneFunction
Phytoene synthasecrtBCatalyzes the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to form phytoene.
Phytoene desaturasecrtIIntroduces three double bonds into phytoene to produce neurosporene.
Spheroidene hydratasecrtCCatalyzes the hydration of the C1,2 double bond of neurosporene to form hydroxyneurosporene.
Hydroxyneurosporene desaturasecrtDDesaturates hydroxyneurosporene to produce demethylspheroidene.
Hydroxyneurosporene O-methyltransferasecrtFMethylates the hydroxyl group of demethylspheroidene to form spheroidene.
Spheroidene monooxygenasecrtACatalyzes the oxidation of spheroidene at the C2 position to form this compound.
Visualization of the this compound Biosynthesis Pathway

The following diagram illustrates the sequential conversion of intermediates in the this compound biosynthesis pathway.

Spheroidenone_Biosynthesis_Pathway GGPP Geranylgeranyl Pyrophosphate Phytoene Phytoene GGPP->Phytoene CrtB Neurosporene Neurosporene Phytoene->Neurosporene CrtI Hydroxyneurosporene Hydroxyneurosporene Neurosporene->Hydroxyneurosporene CrtC Demethylspheroidene Demethylspheroidene Hydroxyneurosporene->Demethylspheroidene CrtD Spheroidene Spheroidene Demethylspheroidene->Spheroidene CrtF This compound This compound Spheroidene->this compound CrtA Spheroidenone_Regulation cluster_inputs Environmental Signals cluster_regulators Regulatory Proteins cluster_pathway Biosynthesis Pathway Oxygen Oxygen PrrA_PrrB PrrA/PrrB Oxygen->PrrA_PrrB FnrL FnrL Oxygen->FnrL Light Light Light->PrrA_PrrB crt_genes crt gene expression PrrA_PrrB->crt_genes FnrL->crt_genes PpsR PpsR PpsR->crt_genes TspO TspO TspO->crt_genes CrtA_activity CrtA activity crt_genes->CrtA_activity This compound This compound CrtA_activity->this compound Experimental_Workflow cluster_cultivation Bacterial Cultivation cluster_extraction Carotenoid Extraction cluster_analysis Analysis and Quantification Cultivation Cultivate R. sphaeroides (Anaerobic/Semi-aerobic) Harvest Harvest cells by centrifugation Cultivation->Harvest Wash Wash cell pellet Harvest->Wash Extract Extract with Acetone/Methanol Wash->Extract Separate Separate debris by centrifugation Extract->Separate Dry Dry carotenoid extract Separate->Dry Resuspend Resuspend in solvent Dry->Resuspend HPLC HPLC analysis (C18 column) Resuspend->HPLC Quantify Quantify using standard curve HPLC->Quantify

Spheroidenone in Bacteria: A Technical Guide to its Natural Sources, Discovery, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spheroidenone is a keto-carotenoid pigment found predominantly in photosynthetic purple non-sulfur bacteria. As a derivative of spheroidene, it plays a crucial role in the survival and photosynthetic efficiency of these microorganisms, particularly under aerobic or high-light conditions. This technical guide provides an in-depth overview of the natural sources, discovery, biosynthesis, and analytical methodologies related to this compound, tailored for professionals in research and drug development. Its function in photoprotection and potential applications make it a molecule of significant scientific interest.

Natural Sources and Discovery

This compound is primarily synthesized by species of purple non-sulfur bacteria, with Rhodobacter sphaeroides being the most extensively studied source. It is also found in other related bacteria such as Rhodobaca bogoriensis. The discovery of this compound is rooted in early research on bacterial carotenoids. While a singular "discovery" paper is not readily identifiable, the work of Goodwin and his contemporaries in the 1950s on the carotenoids of photosynthetic bacteria laid the foundation for its characterization. This compound was identified as the 2-oxo derivative of spheroidene, a key carotenoid in the spheroidene biosynthetic pathway.

Biosynthesis and Regulation of this compound

This compound is not a primary carotenoid but is synthesized from its immediate precursor, spheroidene. This conversion is a critical adaptive mechanism for the bacteria, enhancing their survival under conditions of oxidative stress.

The key enzyme responsible for the conversion of spheroidene to this compound is spheroidene monooxygenase , encoded by the crtA gene. This enzyme introduces a keto group at the C-2 position of the spheroidene molecule.

The expression of the crtA gene, and consequently the production of this compound, is tightly regulated by environmental factors, primarily oxygen and light. Under anaerobic conditions, spheroidene is the predominant carotenoid. However, in the presence of oxygen or high light intensity, the expression of crtA is upregulated, leading to the accumulation of this compound. This regulation is part of a broader response to oxidative stress, as this compound is more effective at quenching reactive oxygen species (ROS) than spheroidene.

The regulation of photosynthesis genes in Rhodobacter sphaeroides, including those for carotenoid biosynthesis, involves complex signaling pathways. The PrrBA two-component system and the AppA-PpsR regulatory system are key players in sensing oxygen levels and modulating gene expression accordingly.

Photoprotection_Workflow Light Light Bacteriochlorophyll Bacteriochlorophyll Light->Bacteriochlorophyll excites Excited_Bacteriochlorophyll Excited Bacteriochlorophyll (³BChl*) Bacteriochlorophyll->Excited_Bacteriochlorophyll Oxygen Oxygen (³O₂) Excited_Bacteriochlorophyll->Oxygen transfers energy to Singlet_Oxygen Singlet Oxygen (¹O₂) (ROS) Oxygen->Singlet_Oxygen Cellular_Damage Cellular Damage Singlet_Oxygen->Cellular_Damage causes This compound This compound This compound->Excited_Bacteriochlorophyll quenches This compound->Singlet_Oxygen quenches Experimental_Workflow cluster_culturing Bacterial Culturing cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Output Culture Bacterial Culture (e.g., Rhodobacter sphaeroides) Harvest Harvest Cells (Centrifugation) Culture->Harvest Extract Solvent Extraction (Methanol/Hexane/Water) Harvest->Extract Separate Phase Separation (Centrifugation) Extract->Separate Collect Collect Hexane Phase (Carotenoid Extract) Separate->Collect HPLC HPLC Analysis (C18/C30 column, Gradient Elution) Collect->HPLC Detect PDA/UV-Vis Detection (e.g., 483 nm) HPLC->Detect Quantify Quantification (Peak Area vs. Standard) Detect->Quantify Result This compound Concentration Quantify->Result

An In-depth Technical Guide to the Identification and Characterization of Spheroidenone and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of spheroidenone and its related compounds, with a focus on their identification and characterization. This compound, a keto-carotenoid found in photosynthetic bacteria like Rhodobacter sphaeroides, plays a crucial role in light-harvesting and photoprotection.[1][2] Understanding its properties and those of its derivatives is essential for various research applications, including the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

This compound and its primary precursor, spheroidene, possess distinct physicochemical and spectroscopic characteristics that are fundamental to their identification. These properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound and Spheroidene
PropertyThis compoundSpheroidene
Molecular Formula C41H58O2[3]C41H60O
Molecular Weight 582.9 g/mol [3]568.9 g/mol
Appearance Red pigment[1]Yellow pigment[1]
General Class Keto-carotenoidCarotenoid
Table 2: Spectroscopic Properties of this compound and Spheroidene
Spectroscopic TechniqueThis compoundSpheroidene
UV-Vis Absorption Maxima (λmax) In hexane: 483, 514 nmIn various solvents: 427, 447, 475 nm[4]
In methanol: Diffuse spectrum with a (0-0) vibronic band around 562 nm in LH2 complex[5]
Mass Spectrometry (m/z) [M]+• at 582.4[M]+• at 568.5
1H NMR Specific chemical shifts for protons adjacent to the keto and methoxy groups.Characteristic signals for a carotenoid structure with a methoxy group.
13C NMR Chemical shifts are sensitive to the cis/trans configuration of the polyene chain.

A notable derivative of this compound is hydroxythis compound, a xanthophyll that has been identified in organisms such as Rubrivivax gelatinosus.[6]

Table 3: Properties of Hydroxythis compound
PropertyHydroxythis compound
Molecular Formula C41H60O3[6]
Molecular Weight 600.9 g/mol [6]
General Class Xanthophyll[6]

Biosynthesis of this compound

This compound is synthesized from its precursor, spheroidene, in a reaction catalyzed by the enzyme spheroidene monooxygenase (CrtA).[1] This enzyme introduces a keto group at the C2 position of the spheroidene molecule. The biosynthesis pathway is initiated from the general carotenoid precursor, geranylgeranyl pyrophosphate (GGPP).

G This compound Biosynthesis Pathway GGPP Geranylgeranyl Pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene Synthase (CrtB) Neurosporene Neurosporene Phytoene->Neurosporene Phytoene Desaturase (CrtI) Spheroidene Spheroidene Neurosporene->Spheroidene Multiple Steps (CrtC, CrtD, CrtF) This compound This compound Spheroidene->this compound Spheroidene Monooxygenase (CrtA)

A simplified diagram of the this compound biosynthesis pathway.

Experimental Protocols

The identification and characterization of this compound and its derivatives involve a series of experimental procedures, from extraction to detailed spectroscopic analysis.

Extraction and Purification

Objective: To extract and purify this compound from bacterial cultures (e.g., Rhodobacter sphaeroides).

Protocol:

  • Cell Harvesting: Grow Rhodobacter sphaeroides cultures under semi-aerobic conditions to induce this compound production.[1] Harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication or French press to release the intracellular contents, including the photosynthetic membranes where carotenoids are located.[7]

  • Membrane Solubilization: Isolate the photosynthetic membranes by ultracentrifugation. Solubilize the membranes using a detergent such as N,N-dimethyldodecylamine N-oxide (LDAO).[8]

  • Pigment Extraction: Extract the carotenoids from the solubilized membranes using a mixture of organic solvents, typically acetone, methanol, and petroleum ether.[9]

  • Purification: Purify the extracted pigments using chromatographic techniques. Sucrose density gradient centrifugation can be used to separate pigment-protein complexes, followed by ion-exchange chromatography for further purification of the desired complex containing this compound.[8]

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and its derivatives.

Protocol:

  • Sample Preparation: Dissolve the purified pigment extract in an appropriate solvent mixture, such as acetonitrile and tetrahydrofuran (THF).[2] Filter the sample through a 0.45-micron syringe filter before injection.[10]

  • HPLC System: Utilize a reverse-phase HPLC system equipped with a C18 or C30 column. A photodiode array (PDA) or diode array detector (DAD) is essential for monitoring the elution profile at specific wavelengths.[9][11]

  • Mobile Phase: A gradient elution is typically employed. For example, a linear gradient of methanol (MeOH) and methyl tert-butyl ether (MTBE) can be used, starting from a high concentration of MeOH and gradually increasing the proportion of MTBE.[9]

  • Detection: Monitor the chromatogram at the absorption maxima of the carotenoids of interest (e.g., around 450-520 nm).[5][9]

  • Quantification: Quantify the amount of each carotenoid by comparing the peak area with that of a known concentration of a standard.

UV-Visible Spectroscopy

Objective: To determine the absorption spectrum of this compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable organic solvent (e.g., hexane or ethanol).

  • Spectrophotometer: Use a UV-Vis spectrophotometer to scan the absorbance of the sample across the ultraviolet and visible range (typically 200-800 nm).[4]

  • Data Acquisition: Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).[4] The shape and position of the absorption peaks are characteristic of the carotenoid's chromophore.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer, often coupled with an HPLC system (LC-MS) for online separation and analysis.

  • Ionization: Utilize an appropriate ionization technique, such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), which are suitable for carotenoid analysis.

  • Mass Analysis: Acquire the full scan mass spectrum to determine the molecular ion peak ([M]+•).

  • Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry by isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides insights into the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure of this compound.

Protocol:

  • Sample Preparation: Dissolve a sufficient amount of the purified compound (typically several milligrams) in a deuterated solvent (e.g., deuterated chloroform, CDCl3).[12] It is crucial that the sample is free of particulate matter.[13]

  • NMR Spectrometer: Acquire 1H and 13C NMR spectra using a high-field NMR spectrometer.

  • Data Acquisition: In addition to standard one-dimensional spectra, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish the connectivity of protons and carbons, confirming the complete structure.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the identification and characterization of this compound and its derivatives.

G Identification and Characterization Workflow cluster_extraction Extraction & Purification cluster_analysis Analytical Characterization cluster_conclusion Final Identification Harvesting Cell Harvesting Lysis Cell Lysis Harvesting->Lysis Extraction Solvent Extraction Lysis->Extraction Purification Chromatographic Purification Extraction->Purification HPLC HPLC Analysis Purification->HPLC Separation & Quantification UVVis UV-Vis Spectroscopy Purification->UVVis Preliminary Identification MS Mass Spectrometry HPLC->MS Molecular Weight & Fragmentation NMR NMR Spectroscopy HPLC->NMR Structural Elucidation Identification Compound Identified MS->Identification NMR->Identification

A general workflow for the analysis of this compound.

References

A Technical Guide to the Biological and Antioxidant Activity of Spheroidenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known and potential biological activities of Spheroidenone, a keto-carotenoid primarily found in photosynthetic bacteria such as Rhodobacter sphaeroides. With a focus on its antioxidant properties, this guide delves into its potential modulatory effects on key cellular signaling pathways implicated in inflammation, cancer, and the cellular stress response. Detailed experimental protocols and data are presented to serve as a foundational resource for future research and drug development initiatives.

Antioxidant Activity of this compound

This compound is recognized for its significant antioxidant capabilities, which are fundamental to its biological effects.[1] Carotenoids, in general, are effective antioxidants due to their conjugated double bond system that can quench singlet oxygen and scavenge free radicals.[2] this compound, abundant in R. sphaeroides, plays a crucial role in mitigating oxidative damage, particularly under aerobic conditions.[1]

Quantitative Antioxidant Data

While data on purified this compound is limited, studies on carotenoid extracts from Rhodobacter sphaeroides, where this compound is a major component, demonstrate significant antioxidant potential.

Assay TypeSampleResultReference
DPPH Radical ScavengingCarotenoid extract from R. sphaeroides 3757 (superfine grinding)74.0% ± 3.1% inhibition[3]
Reducing Power (Absorbance)Carotenoid extract from R. sphaeroides 3757 (superfine grinding)0.497 ± 0.022[3]
Lipid Peroxidation InhibitionCarotenoid extract from R. sphaeroides 3757 (superfine grinding)77.6% ± 3.2% inhibition[3]

Note: The results above are for a mixed carotenoid extract and not purified this compound. The contribution of this compound to these activities is inferred from its abundance in the source organism.

Experimental Workflow for Antioxidant Assessment

The following diagram illustrates a typical workflow for evaluating the antioxidant capacity of a compound like this compound.

G cluster_prep Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis A Extraction of this compound from R. sphaeroides B Purification (e.g., HPLC) A->B C Preparation of Stock Solutions B->C D DPPH Radical Scavenging Assay C->D E ABTS Radical Scavenging Assay C->E F Ferric Reducing Antioxidant Power (FRAP) C->F G Spectrophotometric Measurement D->G E->G F->G H Calculation of % Inhibition or Reducing Power G->H I Determination of IC50 or Trolox Equivalents (TEAC) H->I

Workflow for In Vitro Antioxidant Capacity Assessment.

Potential Biological Activities and Signaling Pathways

Based on the activities of other well-researched carotenoids, this compound is postulated to modulate several critical cellular signaling pathways. These pathways are central to inflammation, cellular defense against oxidative stress, and cancer progression.

Regulation of the Nrf2-ARE Pathway

The Keap1/Nrf2/ARE pathway is the primary regulator of the cellular antioxidant response.[4][5] Many phytochemicals activate this pathway to protect cells from oxidative stress. It is plausible that this compound, as a potent antioxidant, could act as an activator of Nrf2.

Postulated Mechanism: Under oxidative stress, or potentially initiated by this compound, the transcription factor Nrf2 dissociates from its inhibitor Keap1. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H: Quinone Oxidoreductase 1 (NQO1).[5][6]

G This compound This compound / Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Binds to Genes Cytoprotective Genes (HO-1, NQO1, etc.) ARE->Genes Activates Transcription

Postulated Activation of the Nrf2-ARE Pathway by this compound.
Anti-Inflammatory Effects via NF-κB Pathway Inhibition

Chronic inflammation is linked to numerous diseases, and the NF-κB signaling pathway is a key mediator of the inflammatory response.[7][8] Antioxidant compounds often exhibit anti-inflammatory properties by suppressing NF-κB activation.[9][10]

Postulated Mechanism: Inflammatory stimuli (e.g., LPS, TNF-α) typically activate the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB (p65/p50) dimer to translocate to the nucleus. In the nucleus, it drives the expression of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[7][11] this compound may inhibit this pathway by scavenging ROS that act as secondary messengers or by directly interfering with IKK activation or IκBα degradation.

G Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα, leading to degradation NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Activates Transcription This compound This compound This compound->IKK Inhibits

Postulated Inhibition of the NF-κB Pathway by this compound.
Anticancer Activity and Apoptosis Induction

Many carotenoids have demonstrated anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[12][13][14] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. High levels of ROS can also trigger apoptosis, a mechanism that might be modulated by carotenoids depending on the cellular context.[13][15]

Postulated Mechanism: this compound could potentially induce apoptosis in cancer cells by:

  • Intrinsic Pathway: Increasing the Bax/Bcl-2 ratio, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.

  • Extrinsic Pathway: Upregulating death receptors (e.g., Fas), leading to the activation of caspase-8 and subsequently caspase-3.

  • MAPK Signaling: Modulating JNK and p38 MAPK pathways, which are often involved in stress-induced apoptosis.[15]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DR Death Receptors (e.g., Fas) C8 Caspase-8 DR->C8 C3 Caspase-3 (Executioner) C8->C3 Activates Mito Mitochondria CytC Cytochrome c Mito->CytC Bax ↑ Bax/Bcl-2 Ratio Bax->Mito C9 Caspase-9 CytC->C9 C9->C3 Activates This compound This compound This compound->DR This compound->Bax Apoptosis Apoptosis C3->Apoptosis

Potential Apoptosis Induction Pathways Modulated by this compound.

Key Experimental Protocols

This section provides detailed methodologies for investigating the biological and antioxidant activities of this compound.

Extraction and Quantification of this compound

Adapted from Chi et al. (2015) and cited in[1].

  • Harvest Cells: Centrifuge a culture of Rhodobacter sphaeroides to obtain a cell pellet.

  • Solvent Extraction: Resuspend the pellet in a 7:2 acetone:methanol solution. Incubate for 30 minutes in the dark to extract carotenoids.

  • Phase Separation: Add hexane to the mixture to partition the carotenoids into the hexane layer.

  • Harvest & Dry: Collect the upper hexane layer and evaporate the solvent under a stream of nitrogen.

  • Quantification: Re-dissolve the dried extract in a suitable solvent (e.g., acetone). Measure the absorbance at the characteristic wavelength for this compound (approx. 480 nm) and calculate the concentration using its specific extinction coefficient.[1] Further purification can be achieved using HPLC.

DPPH Radical Scavenging Assay

Based on standard spectrophotometric methods.[16][17]

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Dilute to obtain a working solution with an absorbance of ~1.0 at 517 nm.

  • Reaction Mixture: In a microplate well or cuvette, add a defined volume of the this compound sample (at various concentrations) to the DPPH working solution. Include a control with solvent instead of the sample.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting scavenging percentage against concentration.[18][19][20][21][22]

Cell Viability (MTT/Resazurin) Assay

Standard protocol for assessing cytotoxicity or cytoprotection.[19][21]

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated (control) wells.

  • Add Reagent:

    • For MTT: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce MTT to purple formazan crystals.

    • For Resazurin: Add resazurin solution. Living cells reduce it to the fluorescent product resorufin.

  • Solubilization (MTT only): Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement:

    • MTT: Read absorbance at ~570 nm.

    • Resazurin: Read fluorescence (e.g., 560 nm excitation / 590 nm emission).

  • Analysis: Express cell viability as a percentage relative to the control group. Calculate the IC50 value if assessing toxicity.[18][20][22]

Western Blotting for Pathway Analysis
  • Protein Extraction: After cell treatment with this compound (and a relevant stimulus, e.g., LPS for NF-κB studies), lyse the cells to extract total protein. For nuclear translocation studies (Nrf2, NF-κB), perform nuclear/cytoplasmic fractionation.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size by running equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate with primary antibodies specific to the target proteins (e.g., p-IκBα, Nrf2, β-actin). Follow with incubation with a corresponding HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin) to determine changes in protein expression or phosphorylation status.

References

The Pivotal Role of Spheroidenone in the Light-Harvesting Complex 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted functions of the carotenoid Spheroidenone within the light-harvesting complex 2 (LH2) of photosynthetic purple bacteria, primarily focusing on Rhodobacter (Rba.) sphaeroides. This compound, a ketolated derivative of spheroidene, plays a crucial role in both enhancing the efficiency of light energy capture and protecting the photosynthetic apparatus from photodamage.[1][2] This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes to facilitate a comprehensive understanding for researchers and professionals in related fields.

Core Functions of this compound in LH2

This compound serves two primary functions within the LH2 complex:

  • Light Harvesting: As an accessory pigment, this compound absorbs light in the blue-green spectral region (approximately 400-560 nm), a range where bacteriochlorophylls (BChls) have minimal absorption.[3] This captured energy is then efficiently transferred to the BChl molecules, significantly broadening the spectrum of light that can be utilized for photosynthesis. The overall energy transfer efficiency from this compound to BChl in the LH2 complex is remarkably high, approaching 92-100%.[1][2]

  • Photoprotection: Carotenoids are essential for protecting the photosynthetic machinery from the damaging effects of excess light and oxygen.[4] While the photoprotective role of this compound is particularly pronounced in the reaction center-light-harvesting 1 (RC-LH1) complex, it also contributes to the stability and protection of the LH2 complex.[4] In the presence of oxygen, the keto group of this compound is crucial for reconfiguring energy transfer pathways to safely dissipate excess energy and quench harmful reactive oxygen species like singlet oxygen.[4]

Quantitative Analysis of this compound Function

The functionality of this compound within the LH2 complex has been quantified through various spectroscopic techniques. The following tables summarize key quantitative data from the literature.

ParameterValueSpecies/ConditionsReference
Spectral Properties
S₂ (1¹B⁺ᵤ) Origin Band ("Blue" Form)522 nmRba. sphaeroides LH2 complex[1][2]
S₂ (1¹B⁺ᵤ) Origin Band ("Red" Form)562 nmRba. sphaeroides LH2 complex[1][2]
Energy Transfer
Carotenoid-to-BChl Energy Transfer Efficiency92%Rba. sphaeroides LH2 complex[1][2]
Contribution of S₂ → Qₓ Pathway60% of total transferRba. sphaeroides LH2 complex[1][2]
Excited State Lifetimes
S₁ (2¹A⁻g) State Lifetime800–900 fsThis compound in LH2[1]
S₂ (1¹B⁺ᵤ) State Intrinsic Lifetime120–200 fsGeneral for carotenoids[1]

Molecular Mechanisms and Signaling Pathways

The high efficiency of energy transfer from this compound to bacteriochlorophyll is a result of specific electronic state interactions and the unique protein environment within the LH2 complex.

Energy Transfer from this compound to Bacteriochlorophyll

Upon absorption of a photon, this compound is excited from its ground state (S₀) to the second excited singlet state (S₂). From here, the energy is primarily transferred to the Qₓ state of bacteriochlorophyll a (BChl a).[1][2] This process is exceptionally rapid and efficient, largely due to the favorable spectral overlap between the virtual S₂ → S₀ emission of this compound and the Qₓ absorption of BChl a.[2] This overlap is enhanced by strong interactions between this compound and the protein scaffold, including potential hydrogen bonding with its keto group.[1][2]

EnergyTransfer cluster_this compound This compound cluster_BChl Bacteriochlorophyll a S0_Car S₀ (Ground State) S2_Car S₂ (1¹B⁺ᵤ) S1_Car S₁ (2¹A⁻g) S2_Car->S1_Car Internal Conversion Qx_BChl Qₓ State S2_Car->Qx_BChl Resonance Energy Transfer (Primary Pathway, ~60%) Qy_BChl Qy State S1_Car->Qy_BChl Energy Transfer (Minor Pathway) Qx_BChl->Qy_BChl Internal Conversion Photon Photon (Light Energy) Photon->S2_Car Absorption

Energy transfer pathways from this compound to Bacteriochlorophyll a in the LH2 complex.

Experimental Protocols

The characterization of this compound's function relies on a suite of sophisticated biophysical and spectroscopic techniques.

Isolation and Purification of LH2 Complexes
  • Bacterial Culture: Rhodobacter sphaeroides (e.g., strain 2.4.1) is grown semi-aerobically in the dark to induce the expression of LH2 complexes containing this compound.[1]

  • Membrane Solubilization: Chromatophores (intracytoplasmic membrane vesicles) are isolated and solubilized using a detergent such as lauryldimethylamine N-oxide (LDAO).

  • Chromatography: The solubilized complexes are then purified using techniques like sucrose density gradient centrifugation or ion-exchange chromatography to isolate the LH2 complexes from other membrane components.

Spectroscopic Analysis

A general workflow for the spectroscopic investigation of this compound in LH2 is as follows:

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Spectroscopy Spectroscopic Measurements cluster_Analysis Data Analysis & Modeling Culture Bacterial Culture (Rba. sphaeroides) Isolation LH2 Complex Isolation & Purification Culture->Isolation SteadyState Steady-State Absorption & Fluorescence Spectroscopy Isolation->SteadyState TimeResolved Time-Resolved Spectroscopy (e.g., Transient Absorption) Isolation->TimeResolved Raman Resonance Raman Spectroscopy Isolation->Raman SpectralDeconvolution Spectral Deconvolution SteadyState->SpectralDeconvolution TargetAnalysis Kinetic Modeling (Target Analysis) TimeResolved->TargetAnalysis EfficiencyCalc Energy Transfer Efficiency Calculation TargetAnalysis->EfficiencyCalc

A generalized experimental workflow for studying this compound in LH2 complexes.

Steady-State Absorption and Fluorescence Spectroscopy:

  • Purpose: To determine the ground-state absorption characteristics of the pigments and the overall efficiency of energy transfer.

  • Methodology: Absorption spectra are recorded using a spectrophotometer (e.g., Shimadzu UV-1800).[1] Fluorescence excitation spectra are measured by monitoring the BChl fluorescence while scanning the excitation wavelength through the this compound absorption region. The comparison of the fluorescence excitation spectrum with the absorption spectrum provides the energy transfer efficiency.[1]

Time-Resolved Spectroscopy (e.g., Transient Absorption):

  • Purpose: To probe the dynamics of the excited states of this compound and monitor the energy transfer process in real-time.

  • Methodology: A pump-probe technique is employed. An ultrashort laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the resulting changes in absorption. By varying the delay between the pump and probe pulses, the lifetimes of the excited states and the rates of energy transfer can be determined.[1]

Resonance Raman Spectroscopy:

  • Purpose: To investigate the vibrational modes of the this compound molecule, providing insights into its structure and interaction with the protein environment.

  • Methodology: The sample is excited with a laser at a wavelength that is in resonance with an electronic transition of this compound. The scattered light is collected and analyzed to reveal the vibrational spectrum of the molecule.[1]

Target Analysis of Time-Resolved Data:

  • Purpose: To extract detailed kinetic information from the complex transient absorption data.

  • Methodology: A kinetic model describing the proposed energy transfer pathways is constructed.[1] This model is then used to globally fit the entire time-resolved dataset, yielding the rate constants for the individual steps in the energy transfer process.[1]

Concluding Remarks

This compound is a vital component of the LH2 complex, extending the light-harvesting capacity of photosynthetic bacteria and providing essential photoprotection. Its high energy transfer efficiency is a result of finely tuned interactions with the surrounding protein matrix, which modulates its electronic properties. The experimental methodologies outlined in this guide provide a robust framework for investigating these intricate photophysical processes. A thorough understanding of the structure-function relationships of pigments like this compound is not only fundamental to our knowledge of photosynthesis but also holds potential for the development of novel bio-inspired light-harvesting and photoprotective technologies.

References

The Ecological and Cellular Roles of Spheroidenone in Microbial Communities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spheroidenone, a keto-carotenoid, and its precursor spheroidene, are pivotal molecules in the survival and adaptation of certain phototrophic bacteria, most notably Rhodobacter sphaeroides. These carotenoids are integral components of the photosynthetic apparatus, where they perform dual critical functions: expanding the spectrum of light available for photosynthesis and protecting the cell from photo-oxidative damage. The conversion of spheroidene to this compound is a key adaptive strategy, particularly in response to changing oxygen levels, endowing the organism with enhanced protection against oxidative stress.

This technical guide provides an in-depth exploration of the ecological and cellular roles of spheroidene and this compound. It details their biosynthesis, their functions in photosynthesis and stress response, and the intricate regulatory networks that govern their production in response to environmental cues. While current research primarily focuses on the intracellular roles of these molecules, their production and potent antioxidant capabilities suggest potential, yet largely unexplored, roles in mediating interactions within complex microbial communities. This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these fascinating molecules, from their fundamental biochemistry to practical experimental protocols.

Biosynthesis of Spheroidene and this compound

The biosynthesis of spheroidene begins with the universal precursor for isoprenoids, geranylgeranyl pyrophosphate (GGPP). A series of enzymatic reactions, encoded by the crt gene cluster, leads to the formation of spheroidene. In the presence of oxygen, spheroidene can be further converted to this compound by the enzyme spheroidene monooxygenase.

The key steps in the biosynthesis pathway are:

  • Phytoene Synthesis: Two molecules of GGPP are condensed to form phytoene, catalyzed by phytoene synthase (crtB).

  • Desaturation: Phytoene undergoes three desaturation steps to form neurosporene, a colored carotenoid. This is catalyzed by phytoene desaturase (crtI).

  • Hydroxylation, Desaturation, and Methoxylation: Neurosporene is then hydroxylated, desaturated again, and methoxylated to produce spheroidene. These steps are catalyzed by the enzymes encoded by crtC, crtD, and crtF, respectively.[1][2]

  • Oxygenation to this compound: Under aerobic or semi-aerobic conditions, spheroidene is converted to this compound by the enzyme spheroidene monooxygenase (crtA). This enzyme incorporates a keto group at the C-2 position of the spheroidene molecule.

Spheroidene_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene CrtB Neurosporene Neurosporene Phytoene->Neurosporene CrtI Hydroxyneurosporene 1-Hydroxyneurosporene Neurosporene->Hydroxyneurosporene CrtC Demethylspheroidene Demethylspheroidene Hydroxyneurosporene->Demethylspheroidene CrtD Spheroidene Spheroidene Demethylspheroidene->Spheroidene CrtF This compound This compound Spheroidene->this compound CrtA (O2 dependent)

Biosynthesis pathway of spheroidene and this compound.

Ecological and Cellular Functions

The primary ecological role of spheroidene and this compound is to enhance the fitness of the producing organism in its environment, particularly in the context of photosynthesis and oxidative stress.

Role in Photosynthesis

Spheroidene is an integral component of the photosynthetic reaction centers and light-harvesting complexes in purple bacteria.[2] Its functions include:

  • Accessory Light Harvesting: Spheroidene absorbs light in the blue-green region of the spectrum (around 450-550 nm), a range where bacteriochlorophyll has poor absorption. This captured light energy is then efficiently transferred to bacteriochlorophyll, thereby broadening the spectrum of light that can be used for photosynthesis.[2]

  • Photoprotection: During photosynthesis, excess light energy can lead to the formation of highly reactive triplet states of bacteriochlorophyll, which can, in turn, generate damaging singlet oxygen. Spheroidene effectively quenches these triplet bacteriochlorophyll molecules, dissipating the excess energy as heat and preventing the formation of singlet oxygen.[2]

Antioxidant Properties: The this compound Advantage

While spheroidene possesses antioxidant properties, its conversion to this compound under aerobic conditions significantly enhances the cell's ability to combat oxidative stress. This compound is a more potent antioxidant than spheroidene, particularly in quenching singlet oxygen. This is a crucial adaptation for phototrophic bacteria that may experience fluctuating oxygen levels in their natural habitats.

The enhanced antioxidant activity of this compound is attributed to the presence of the conjugated keto group, which lowers the energy of its triplet state, making it a more effective quencher of singlet oxygen.

CarotenoidNumber of Conjugated Double BondsRelative Antioxidant Activity
Spheroidene10Good
This compound11 (including C=O)Excellent

Note: The relative antioxidant activity is a qualitative comparison based on the available literature.

Regulation of Spheroidene and this compound Production

The synthesis of spheroidene and its conversion to this compound are tightly regulated by environmental cues, primarily light and oxygen. This regulation ensures that the cell produces the appropriate types and amounts of carotenoids to optimize photosynthesis and protect itself from photo-oxidative damage under different conditions.

Influence of Light and Oxygen

The expression of the crt genes is coordinately regulated with other genes involved in photosynthesis. In general:

  • Low Oxygen: Under anaerobic or microaerobic conditions, the expression of the photosynthetic gene cluster, including the crt genes, is induced.

  • High Oxygen: In the presence of high oxygen concentrations, the expression of these genes is repressed.

  • Light: Light intensity also modulates the expression of photosynthesis genes.

Signaling Pathways

The sensing of light and oxygen and the subsequent regulation of gene expression involve a complex network of signaling proteins. In Rhodobacter sphaeroides, key players in this regulatory network include:

  • AppA-PpsR System: AppA is a blue light and redox-sensing protein that acts as an anti-repressor of PpsR. PpsR is a transcriptional repressor that binds to the promoters of photosynthesis genes, including the crt operon, and inhibits their expression under aerobic conditions. In response to decreasing oxygen tension (a shift to anaerobic conditions), AppA binds to PpsR, preventing it from binding to DNA and thus de-repressing the expression of photosynthesis genes. Blue light can reverse this interaction, allowing PpsR to repress gene expression even under low oxygen conditions.[3][4][5][6][7]

  • PrrBA Two-Component System: The PrrBA system is another key regulator that responds to the redox state of the cell. PrrB is a sensor kinase that autophosphorylates under reducing conditions (anaerobiosis) and then transfers the phosphate group to PrrA, the response regulator. Phosphorylated PrrA then activates the transcription of photosynthesis genes.

  • Redox State of the Electron Transport Chain: The overall redox state of the photosynthetic and respiratory electron transport chains serves as a crucial signal for regulating gene expression. Changes in the redox state of components like the ubiquinone pool are sensed by regulatory proteins, which then modulate the expression of the crt and other photosynthesis-related genes.

Regulation_Pathway cluster_sensing Environmental Signals cluster_transduction Signal Transduction cluster_response Cellular Response Light Light AppA AppA Light->AppA Inhibits anti-repression Oxygen Oxygen RedoxState Redox State (e.g., Ubiquinone pool) Oxygen->RedoxState Oxidizes PpsR PpsR (Repressor) AppA->PpsR Inhibits repression crt_operon crt Gene Expression (Spheroidene Biosynthesis) PpsR->crt_operon Represses PrrBA PrrBA System PrrBA->crt_operon Activates RedoxState->AppA Inactivates RedoxState->PrrBA Inactivates

Signaling pathways regulating spheroidene biosynthesis.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and functional analysis of spheroidene and this compound from bacterial cultures.

Extraction and Quantification of Spheroidene and this compound

This protocol describes a common method for extracting carotenoids from bacterial cells and quantifying them using High-Performance Liquid Chromatography (HPLC).

Extraction_Workflow Start Bacterial Culture Harvest Harvest Cells (Centrifugation) Start->Harvest Extract Extract with Acetone/Methanol Harvest->Extract Partition Partition into Organic Solvent (e.g., Hexane) Extract->Partition Dry Dry Extract Partition->Dry Reconstitute Reconstitute in HPLC Solvent Dry->Reconstitute HPLC HPLC Analysis Reconstitute->HPLC Quantify Quantification HPLC->Quantify

Workflow for carotenoid extraction and quantification.

Materials:

  • Bacterial cell pellet

  • Acetone

  • Methanol

  • Hexane or diethyl ether

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC system with a C18 or C30 reverse-phase column and a photodiode array (PDA) detector

  • Spheroidene and this compound standards (if available for absolute quantification)

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture (e.g., 50 mL) at 5,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

  • Extraction: Resuspend the cell pellet in a mixture of acetone and methanol (e.g., 7:2 v/v). Vortex vigorously and sonicate in a water bath for 10-15 minutes to ensure complete cell lysis and pigment extraction. The mixture should turn a deep red/orange color.

  • Phase Separation: Transfer the extract to a separatory funnel. Add an equal volume of hexane or diethyl ether and mix gently. Add a half volume of saturated NaCl solution to facilitate phase separation.

  • Collection of Organic Phase: Allow the phases to separate. The upper, colored organic phase contains the carotenoids. Collect this phase and repeat the extraction of the lower aqueous phase with the organic solvent to ensure complete recovery of the pigments.

  • Drying and Concentration: Pool the organic phases and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

  • Sample Preparation for HPLC: Reconstitute the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., acetone or a mixture of methanol and methyl tert-butyl ether). Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis: Inject the sample onto the HPLC system. A typical mobile phase for separating spheroidene and this compound is a gradient of methanol, methyl tert-butyl ether, and water. Monitor the elution of the pigments using the PDA detector at their respective absorption maxima (approximately 450-480 nm for spheroidene and 480-500 nm for this compound).

  • Quantification: Identify the peaks corresponding to spheroidene and this compound by comparing their retention times and absorption spectra with those of authentic standards. If standards are not available, tentative identification can be made based on literature data. Quantify the pigments by integrating the peak areas and comparing them to a standard curve.

Functional Assays for Antioxidant Activity

The following protocols can be used to assess the antioxidant capacity of extracted spheroidene and this compound.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

DPPH_Workflow Start Prepare Carotenoid Extract and DPPH Solution Mix Mix Extract with DPPH Solution Start->Mix Incubate Incubate in the Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate

Workflow for the DPPH radical scavenging assay.

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare different concentrations of the carotenoid extract in a suitable solvent.

  • In a microplate well or a cuvette, mix a fixed volume of the DPPH solution with a volume of the carotenoid extract.

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

2. Singlet Oxygen Quenching Assay

This assay measures the ability of a compound to quench singlet oxygen, often generated photochemically.

Procedure:

  • Prepare a solution of a photosensitizer (e.g., methylene blue or rose bengal) in a suitable solvent.

  • Prepare a solution of a singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF), which loses its absorbance upon reaction with singlet oxygen.

  • In a cuvette, mix the photosensitizer, the singlet oxygen trap, and the carotenoid extract.

  • Irradiate the mixture with light of a wavelength that excites the photosensitizer.

  • Monitor the decrease in absorbance of the singlet oxygen trap over time at its absorption maximum (around 415 nm for DPBF).

  • The rate of decrease in absorbance is inversely proportional to the singlet oxygen quenching ability of the carotenoid. Compare the rate in the presence of the carotenoid to a control without the carotenoid.

3. Lipid Peroxidation Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, which is a key process in cellular damage.

Procedure:

  • Prepare a lipid substrate, such as linoleic acid, in an emulsion or liposomes.

  • Induce lipid peroxidation using a free radical initiator (e.g., AAPH) or a metal catalyst (e.g., Fe²⁺/ascorbate).

  • Add the carotenoid extract to the lipid substrate before or after the addition of the initiator.

  • Incubate the mixture at a controlled temperature for a specific time.

  • Measure the extent of lipid peroxidation. This can be done by various methods, such as measuring the formation of conjugated dienes by UV-Vis spectrophotometry at 234 nm, or by quantifying the formation of malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) assay.

  • A lower level of lipid peroxidation in the presence of the carotenoid extract indicates its inhibitory activity.

Conclusion

Spheroidene and its oxygenated derivative, this compound, are crucial for the ecological success of phototrophic bacteria like Rhodobacter sphaeroides. Their roles extend from optimizing light harvesting for photosynthesis to providing robust protection against photo-oxidative stress. The regulated conversion of spheroidene to the more potent antioxidant this compound in the presence of oxygen is a prime example of microbial adaptation to fluctuating environmental conditions.

While the intracellular functions of these carotenoids are well-documented, their potential roles in shaping microbial community dynamics remain an exciting and largely unexplored frontier. Future research should focus on investigating whether spheroidene and this compound can act as extracellular signals or allelochemicals, influencing the behavior, growth, or survival of other microorganisms in their natural habitats. Understanding these interspecies interactions will provide a more complete picture of the ecological significance of these vibrant pigments. The methodologies and information presented in this guide provide a solid foundation for researchers to further unravel the multifaceted roles of spheroidene and this compound in the microbial world.

References

Methodological & Application

Application Notes and Protocols for Spheroidenone Extraction and Purification from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spheroidenone is a keto-carotenoid pigment synthesized by phototrophic bacteria, most notably Rhodobacter sphaeroides. It plays a crucial role in photoprotection and as an accessory pigment in light-harvesting complexes.[1] Due to its antioxidant properties and potential therapeutic applications, efficient methods for its extraction and purification are of significant interest to the research and pharmaceutical communities. This document provides a detailed protocol for the cultivation of Rhodobacter sphaeroides, followed by the extraction and purification of this compound.

Data Summary

The following table summarizes key quantitative data associated with the production and extraction of this compound from Rhodobacter sphaeroides.

ParameterValueNotes
Bacterial Strain Rhodobacter sphaeroides (e.g., strain 2.4.1)A common strain used for carotenoid production.
Cultivation Temperature 30°COptimal for growth and pigment production.
Growth Conditions Semiaerobic, darkThese conditions favor the synthesis of this compound over its precursor, spheroidene.[1]
Typical Cell Yield ~7 g (wet mass) per liter of cultureYield can vary based on specific media and growth conditions.[2]
Extraction Solvents Acetone and Methanol (7:2 v/v)A common solvent mixture for extracting xanthophylls like this compound.
Purification Method High-Performance Liquid Chromatography (HPLC)The standard for high-purity separation of carotenoids.
HPLC Column C18 reverse-phaseCommonly used for separating carotenoids.
HPLC Mobile Phase Gradient of acetone in waterA typical mobile phase system for resolving carotenoid mixtures.
This compound Elution Time Approximately 14.5 minutesThis is an example from a specific analytical method and can vary.[3]

Experimental Workflow

The overall process for obtaining purified this compound from bacterial culture is depicted in the workflow diagram below.

experimental_workflow cluster_cultivation Bacterial Cultivation cluster_harvesting Cell Harvesting cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis and Quantification cultivation Inoculation and Growth of Rhodobacter sphaeroides harvesting Centrifugation to Pellet Cells cultivation->harvesting extraction Solvent Extraction of Carotenoids harvesting->extraction hplc HPLC Purification of this compound extraction->hplc analysis Spectrophotometry and Mass Spectrometry hplc->analysis

Caption: Experimental workflow for this compound production and purification.

Experimental Protocols

1. Cultivation of Rhodobacter sphaeroides

This protocol is optimized for the production of this compound. Semiaerobic conditions are known to promote the conversion of spheroidene to this compound.[1]

  • Media Preparation: Prepare a suitable growth medium such as Sistrom's minimal medium or a modified LB medium (RLB) supplemented with MgCl₂ and CaCl₂ to enhance growth.[4]

  • Inoculation: Inoculate the sterile medium with a starter culture of Rhodobacter sphaeroides.

  • Incubation:

    • Incubate the culture at 30°C.

    • For semiaerobic growth, use a flask with a large headspace-to-liquid ratio (e.g., 5:1) and agitate at a moderate speed (e.g., 150-200 rpm) in the dark.

  • Growth Monitoring: Monitor cell growth by measuring the optical density at 660 nm (OD₆₆₀).

  • Harvesting: Once the culture reaches the late logarithmic or early stationary phase, harvest the cells by centrifugation (e.g., 12,000 x g for 15 minutes at 4°C).[2] Discard the supernatant and retain the cell pellet. A typical yield is approximately 7 grams of wet cell pellet per liter of culture.[2]

2. Extraction of this compound

This protocol describes a solvent-based extraction method to isolate the total carotenoid content from the bacterial cell pellet.

  • Cell Lysis:

    • Resuspend the cell pellet in a 7:2 (v/v) mixture of acetone and methanol. Use approximately 10 mL of solvent mixture per gram of wet cell mass.

    • To enhance cell disruption and extraction efficiency, subject the cell suspension to sonication on ice. Perform short bursts of sonication to avoid overheating and degradation of the carotenoids.

  • Extraction:

    • After sonication, vortex the mixture vigorously for 2-3 minutes.

    • Incubate the mixture in the dark at room temperature for 15-20 minutes to allow for complete extraction.

  • Clarification:

    • Centrifuge the extract at a high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet the cell debris.

    • Carefully collect the supernatant, which contains the carotenoid extract.

  • Solvent Evaporation:

    • Evaporate the solvent from the supernatant under a stream of nitrogen or using a rotary evaporator at a low temperature (below 40°C) to obtain the crude carotenoid extract.

  • Storage: Store the dried extract at -20°C or lower, protected from light and oxygen, until further purification.

3. Purification of this compound by HPLC

This protocol outlines the purification of this compound from the crude carotenoid extract using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Redissolve the dried crude extract in a small volume of the initial mobile phase (e.g., 80% acetone in water).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetone

    • Gradient:

      • 0-5 min: 80% B

      • 5-20 min: Linear gradient to 100% B

      • 20-25 min: 100% B

      • 25-30 min: Return to 80% B and equilibrate

    • Flow Rate: 1.0 mL/min

    • Detection: Diode Array Detector (DAD) monitoring at the absorbance maximum of this compound (approximately 486 nm).

  • Fraction Collection: Collect the fractions corresponding to the this compound peak, which is expected to elute at approximately 14.5 minutes under these conditions.[3] The exact retention time may vary depending on the specific column and HPLC system.

  • Purity Analysis:

    • Re-inject a small aliquot of the collected fraction into the HPLC to assess its purity.

    • Confirm the identity of the purified compound using mass spectrometry and by comparing its UV-Vis spectrum with published data. The absorbance maxima for this compound are typically around 483 nm and 514 nm in hexane.

Concluding Remarks

This application note provides a comprehensive set of protocols for the successful extraction and purification of this compound from Rhodobacter sphaeroides. The provided methods, from cultivation to HPLC purification, are based on established scientific literature and are designed to yield a high-purity product suitable for further research and development. Adherence to these protocols, particularly with regard to protecting the carotenoids from light and heat, is crucial for obtaining optimal results.

References

Quantitative Analysis of Spheroidenone via High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Spheroidenone, a key carotenoid pigment found in photosynthetic bacteria such as Rhodobacter sphaeroides, using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). This application note is intended to guide researchers in establishing a robust and reliable analytical method for the quantification of this compound in various sample matrices, particularly from bacterial cultures.

Introduction

This compound is a tetraterpenoid carotenoid that plays a crucial role in the light-harvesting complexes of certain purple bacteria.[1] Its quantification is essential for studies related to bacterial photosynthesis, metabolism, and for potential biotechnological applications. HPLC-DAD offers a powerful analytical tool for the separation, identification, and quantification of this compound due to its high resolution and the ability of the Diode-Array Detector to provide spectral information, aiding in peak identification and purity assessment.

This protocol outlines the necessary steps for sample preparation, chromatographic separation, and method validation for the accurate quantification of this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Bacterial Cells

This protocol is optimized for the extraction of this compound from bacterial cultures, such as Rhodobacter sphaeroides.

Materials and Reagents:

  • Bacterial cell pellet

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate Buffered Saline (PBS)

  • Liquid Nitrogen (optional, for rapid quenching of metabolism)

  • Cell scraper

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm PTFE)

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Discard the supernatant.

  • Washing: Resuspend the cell pellet in ice-cold PBS and centrifuge again. Repeat this washing step twice to remove residual media components.

  • Metabolism Quenching (Optional but Recommended): For accurate quantification of intracellular metabolites, it is crucial to halt metabolic activity instantly. This can be achieved by snap-freezing the cell pellet in liquid nitrogen.

  • Extraction:

    • Add a pre-chilled extraction solvent mixture of acetonitrile:methanol:water (2:2:1, v/v/v) to the cell pellet. The volume of the extraction solvent should be sufficient to fully immerse the pellet.

    • Vortex the mixture vigorously for 1 minute to ensure thorough cell lysis and extraction of this compound.

    • For adherent cells, use a cell scraper to detach the cells into the extraction solvent.

  • Centrifugation: Centrifuge the cell lysate at high speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted this compound into a clean tube.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial to remove any remaining particulate matter. The sample is now ready for HPLC-DAD analysis.

HPLC-DAD Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and a Diode-Array Detector (DAD).

Chromatographic Conditions:

ParameterRecommended Value
Column Agilent Zorbax Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) or equivalent reversed-phase C18 column.[2]
Mobile Phase A Acetonitrile:Water (9:1, v/v)
Mobile Phase B Methanol
Gradient Program A linear gradient can be optimized. A starting point could be: 0-20 min: 100% A to 100% B 20-25 min: Hold at 100% B 25.1-30 min: Return to 100% A and equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
DAD Wavelength Monitoring at 486 nm for quantification.[3] Full spectral data (200-700 nm) should be collected for peak identification and purity analysis.
Expected Retention Time Approximately 14.5 minutes.[3] This may vary depending on the specific column and exact mobile phase composition.

Data Presentation: Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated HPLC-DAD method for this compound. Researchers should perform their own validation studies to determine the specific values for their method and instrumentation.

ParameterTypical ValueDescription
Retention Time (RT) ~14.5 min[3]The time at which this compound elutes from the column.
Linearity (r²) > 0.995The correlation coefficient of the calibration curve, indicating a linear relationship between concentration and peak area.
Limit of Detection (LOD) 0.01 - 0.1 µg/mLThe lowest concentration of this compound that can be reliably detected.
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mLThe lowest concentration of this compound that can be accurately and precisely quantified.
Precision (%RSD) < 2%The relative standard deviation for repeated measurements, indicating the method's reproducibility.
Accuracy (% Recovery) 95 - 105%The percentage of the true value that is recovered, indicating the method's trueness.

Method Validation

To ensure the reliability and accuracy of the quantitative data, the HPLC-DAD method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be confirmed by comparing the retention time and UV-Vis spectrum of the analyte peak in a sample to that of a pure standard.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by analyzing a series of this compound standards at different concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively. These can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Precision: The closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (%RSD) and should be assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Accuracy: The closeness of the test results to the true value. It can be determined by spike-recovery experiments, where a known amount of this compound standard is added to a sample matrix and the recovery is calculated.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_quantification Data Analysis & Quantification harvest Harvest Bacterial Cells wash Wash with PBS harvest->wash extract Extract with Acetonitrile:Methanol:Water wash->extract centrifuge Centrifuge to Remove Debris extract->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect Detect at 486 nm (DAD) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound Concentration calibrate->quantify

Caption: Experimental workflow for this compound quantification.

validation_parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy

Caption: Key parameters for HPLC-DAD method validation.

References

Purifying Spheroidenone: A Detailed Guide to Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the purification of Spheroidenone, a keto-carotenoid of significant interest, using silica gel chromatography. This compound, primarily produced by photosynthetic bacteria such as Rhodobacter sphaeroides, exhibits promising antioxidant and anti-inflammatory properties, making its efficient purification crucial for further research and development.

Introduction

This compound (C₄₁H₅₈O₂) is a tetraterpenoid characterized by a conjugated polyene chain and a keto group, which contributes to its chemical properties and biological activities. Its purification from crude bacterial extracts presents a challenge due to the presence of other structurally similar carotenoids and lipids. Silica gel chromatography is a widely used, effective, and scalable technique for the separation of these nonpolar compounds based on their differential adsorption to the polar stationary phase. This document outlines the necessary steps, from the extraction of carotenoids to the final purification of this compound, and provides expected outcomes based on established chromatographic principles.

Data Presentation

While specific quantitative data for every purification run can vary, the following table provides a representative expectation for the yield and purity of this compound at different stages of the purification process.

Purification StageStarting MaterialThis compound Purity (Approx.)Yield (Approx.)Key Impurities Removed
Crude Extract 10 g dried R. sphaeroides cell pellet5 - 15%100%All cellular components
Saponified Extract Crude carotenoid extract15 - 30%90 - 95%Chlorophylls, lipids, fatty acids
Silica Gel Chromatography Saponified carotenoid extract> 95%70 - 85%Other carotenoids (e.g., spheroidene), less polar and more polar impurities

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound.

Extraction and Saponification of Carotenoids from Rhodobacter sphaeroides

This protocol is designed to efficiently extract total carotenoids from the bacterial biomass and remove interfering lipids and chlorophylls through saponification.

Materials:

  • Frozen or lyophilized cell pellet of Rhodobacter sphaeroides

  • Acetone

  • Methanol

  • Hexane

  • 10% (w/v) Potassium hydroxide (KOH) in methanol

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Centrifuge

  • Separatory funnel

Procedure:

  • Cell Lysis and Extraction:

    • To 1 gram of the cell pellet, add 10 mL of a 7:2 (v/v) mixture of acetone and methanol.

    • Vortex vigorously for 5 minutes to ensure cell lysis.

    • Centrifuge at 5000 x g for 10 minutes to pellet the cell debris.

    • Carefully decant the supernatant containing the carotenoids into a clean flask.

    • Repeat the extraction process with the cell pellet until the pellet is colorless.

    • Pool all the supernatants.

  • Phase Separation:

    • Transfer the pooled supernatant to a separatory funnel.

    • Add an equal volume of hexane and 1/10 volume of saturated NaCl solution.

    • Shake gently to partition the carotenoids into the upper hexane layer.

    • Discard the lower aqueous layer.

    • Wash the hexane layer twice with distilled water.

  • Saponification:

    • To the hexane extract, add an equal volume of 10% methanolic KOH.

    • Stir the mixture in the dark at room temperature for 4-6 hours to saponify lipids and chlorophylls.

    • After saponification, wash the hexane layer repeatedly with distilled water until the washings are neutral (pH 7).

  • Drying and Concentration:

    • Dry the saponified hexane extract over anhydrous Na₂SO₄.

    • Filter to remove the Na₂SO₄.

    • Concentrate the extract to a small volume using a rotary evaporator at a temperature below 40°C. This concentrated extract is now ready for silica gel chromatography.

Silica Gel Chromatography for this compound Purification

This protocol outlines the separation of this compound from other carotenoids and impurities using a silica gel column. Due to the potential acid sensitivity of carotenoids, a neutralized silica gel is recommended.

Materials:

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Acetone (HPLC grade)

  • Glass chromatography column (2-5 cm diameter, 30-50 cm length)

  • Sand (acid-washed)

  • Glass wool

  • Concentrated carotenoid extract

  • Fraction collector (optional)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

Procedure:

  • Preparation of Neutralized Silica Gel (Optional but Recommended):

    • Prepare a slurry of silica gel in a 5% solution of sodium bicarbonate.

    • Stir for 30 minutes, then filter and wash thoroughly with distilled water until the washings are neutral.

    • Wash the silica gel with acetone and then hexane.

    • Dry the silica gel in an oven at 110°C for 4-6 hours.

  • Column Packing:

    • Place a small plug of glass wool at the bottom of the chromatography column.

    • Add a thin layer (approx. 1 cm) of sand.

    • Prepare a slurry of the neutralized silica gel in hexane.

    • Pour the slurry into the column, allowing the silica to settle evenly. Gently tap the column to ensure uniform packing and remove air bubbles.

    • Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.

    • Equilibrate the column by running 2-3 column volumes of hexane through it.

  • Sample Loading:

    • Dissolve the concentrated carotenoid extract in a minimal amount of the initial mobile phase (hexane).

    • Alternatively, for less soluble samples, adsorb the extract onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the column.

  • Elution:

    • Begin elution with 100% hexane. This will elute the least polar compounds, such as other carotenes.

    • Gradually increase the polarity of the mobile phase by introducing acetone. A suggested gradient is as follows:

      • Step 1: 100% Hexane (to elute non-polar impurities)

      • Step 2: 1-5% Acetone in Hexane (to elute less polar carotenoids)

      • Step 3: 5-15% Acetone in Hexane (this compound is expected to elute in this range)

      • Step 4: 20-30% Acetone in Hexane (to elute more polar carotenoids and impurities)

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Monitor the separation by collecting fractions and analyzing them using Thin Layer Chromatography (TLC) with a mobile phase of hexane:acetone (e.g., 8:2 v/v).

    • Identify the fractions containing pure this compound (it will appear as a distinct orange-red spot).

    • Pool the pure fractions.

  • Final Concentration:

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

    • Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at -20°C or below, protected from light.

Visualizations

Purification Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

G This compound Purification Workflow cluster_extraction Extraction & Saponification cluster_purification Silica Gel Chromatography cluster_final Final Product biomass R. sphaeroides Biomass extraction Solvent Extraction (Acetone/Methanol) biomass->extraction crude_extract Crude Carotenoid Extract extraction->crude_extract saponification Saponification (Methanolic KOH) saponified_extract Saponified Extract saponification->saponified_extract crude_extract->saponification column_prep Column Packing (Neutralized Silica Gel) sample_loading Sample Loading column_prep->sample_loading gradient_elution Gradient Elution (Hexane/Acetone) sample_loading->gradient_elution fraction_collection Fraction Collection & Analysis (TLC) gradient_elution->fraction_collection pure_this compound Pure this compound (>95%) fraction_collection->pure_this compound saponified_extract->column_prep

Caption: Workflow for this compound purification.

Logical Relationship of Purification Steps

This diagram shows the logical progression and rationale behind each major step in the purification process.

G Logical Flow of this compound Purification start Start: Crude Biomass extraction Objective: Extract all carotenoids Method: Solvent Extraction start->extraction saponification Objective: Remove lipids & chlorophylls Method: Saponification extraction->saponification chromatography Objective: Separate this compound Method: Silica Gel Chromatography saponification->chromatography analysis Objective: Confirm Purity Method: TLC / HPLC chromatography->analysis end End: Pure this compound analysis->end

Caption: Logical steps in this compound purification.

Application Notes and Protocols for the Identification of Spheroidenone using APCI-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spheroidenone is a keto-carotenoid found in phototrophic bacteria such as Rhodobacter sphaeroides. Its unique chemical structure and potential biological activities make it a compound of interest in various research fields, including microbiology, biotechnology, and pharmacology. Accurate identification and characterization of this compound are crucial for these studies. Atmospheric Pressure Chemical Ionization (APCI) coupled with Mass Spectrometry (MS) is a powerful analytical technique for the sensitive and selective identification of moderately polar to non-polar compounds like carotenoids.[1][2][3] This document provides detailed application notes and protocols for the identification of this compound using APCI-Mass Spectrometry.

Principle of APCI-Mass Spectrometry for this compound Identification

APCI is a soft ionization technique that is well-suited for the analysis of thermally stable, low to medium polarity molecules such as this compound.[1][3] The process involves the nebulization of the sample solution into a heated chamber where the solvent molecules are ionized by a corona discharge. These solvent ions then transfer a proton to the analyte molecules (in positive ion mode) or abstract a proton (in negative ion mode), resulting in the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, respectively. For carotenoids, APCI typically produces abundant molecular ions with minimal fragmentation in the initial mass spectrum, which is advantageous for determining the molecular weight.[1][4] Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the precursor ion, providing structural information for unambiguous identification.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to avoid contamination and ensure accurate analysis. The following protocol is a general guideline and may need optimization based on the sample matrix.

Materials:

  • Organic solvents (HPLC or MS grade): Methanol, Methyl-tert-butyl ether (MTBE), Acetonitrile, Dichloromethane, Chloroform.

  • Water (Milli-Q or equivalent).

  • Ammonium acetate.

  • Vortex mixer.

  • Centrifuge.

  • Syringe filters (0.22 µm, PTFE).

  • Autosampler vials.

Protocol:

  • Extraction of this compound:

    • For bacterial cultures (e.g., Rhodobacter sphaeroides), pellet the cells by centrifugation.

    • Extract the carotenoids from the cell pellet using a suitable organic solvent mixture, such as methanol/dichloromethane (1:2, v/v) or acetone.

    • Vortex the mixture vigorously for 10-15 minutes.

    • Centrifuge to pellet the cell debris.

    • Carefully transfer the supernatant containing the carotenoid extract to a clean tube.

    • Repeat the extraction process on the pellet to ensure complete recovery.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Sample Reconstitution and Filtration:

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as methanol or a mixture of methanol and MTBE. The final concentration should be in the range of 1-10 µg/mL.

    • Vortex the reconstituted sample to ensure complete dissolution.

    • Filter the sample through a 0.22 µm PTFE syringe filter into an autosampler vial to remove any particulate matter.

LC-APCI-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Mass Spectrometer equipped with an APCI source.

HPLC Conditions:

  • Column: A C30 reversed-phase column is recommended for optimal separation of carotenoid isomers. A C18 column can also be used.[4]

  • Mobile Phase A: Methanol/Water/Ammonium acetate (e.g., 95:5:0.1, v/v/v).

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE).

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more non-polar carotenoids. The specific gradient profile should be optimized for the best separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Injection Volume: 5-10 µL.

APCI-MS Conditions:

  • Ionization Mode: Positive ion mode is generally preferred for carotenoids as it produces stable [M+H]⁺ ions.

  • Nebulizer Gas (Nitrogen) Pressure: 40-60 psi.

  • Vaporizer Temperature: 350-450 °C.

  • Drying Gas (Nitrogen) Flow: 5-10 L/min.

  • Drying Gas Temperature: 250-350 °C.

  • Corona Current: 3-5 µA.

  • Capillary Voltage: 3-4 kV.

  • Scan Range (MS1): m/z 100-800.

MS/MS Conditions:

  • Precursor Ion Selection: Select the [M+H]⁺ ion of this compound (m/z 583.4).

  • Collision Gas: Argon.

  • Collision Energy: 20-40 eV (optimization is recommended to obtain informative fragment ions).

  • Scan Range (MS2): m/z 50-600.

Data Presentation and Interpretation

The molecular formula of this compound is C₄₁H₅₈O₂ and its monoisotopic mass is 582.4437 g/mol .

Expected Mass Spectra
  • Full Scan (MS1): In positive ion APCI mode, the full scan mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 583.4.

  • Tandem Mass Spectrum (MS2): The MS/MS spectrum of the precursor ion at m/z 583.4 will provide characteristic fragment ions that are indicative of the this compound structure. Based on the fragmentation patterns of similar keto-carotenoids like echinenone, the following fragments can be anticipated.[1]

Quantitative Data Summary
ParameterExpected ValueNotes
Molecular FormulaC₄₁H₅₈O₂
Monoisotopic Mass582.4437 u
APCI-MS (Positive Mode)
Precursor Ion [M+H]⁺m/z 583.4This will be the primary ion observed in the full scan.
APCI-MS/MS Fragmentation Based on fragmentation of similar keto-carotenoids.
Potential Fragment 1Loss of water (-18 u)Resulting ion at m/z 565.4
Potential Fragment 2Loss of the methoxy group (-31 u)Resulting ion at m/z 552.4
Potential Fragment 3Cleavage adjacent to the keto groupCharacteristic fragmentation of the polyene chain.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-APCI-MS/MS Analysis cluster_data Data Analysis bacterial_culture Bacterial Culture (e.g., R. sphaeroides) extraction Solvent Extraction bacterial_culture->extraction concentration Evaporation extraction->concentration reconstitution Reconstitution concentration->reconstitution filtration Filtration reconstitution->filtration hplc HPLC Separation (C30 Column) filtration->hplc apci_ms APCI-MS (Positive Ion Mode) hplc->apci_ms ms_ms Tandem MS (MS/MS) apci_ms->ms_ms ms1_analysis MS1 Analysis: Determine [M+H]⁺ ms_ms->ms1_analysis ms2_analysis MS2 Analysis: Identify Fragment Ions ms_ms->ms2_analysis identification This compound Identification ms1_analysis->identification ms2_analysis->identification

Caption: Experimental workflow for this compound identification.

data_analysis_logic cluster_ms1 MS1 Data Interpretation cluster_ms2 MS2 Data Interpretation start Acquired LC-MS/MS Data find_peak Find Peak at Expected Retention Time start->find_peak select_precursor Select m/z 583.4 as Precursor Ion start->select_precursor check_mass Extract Mass Spectrum for the Peak find_peak->check_mass confirm_mh Confirm [M+H]⁺ at m/z 583.4 check_mass->confirm_mh identification Positive Identification of this compound confirm_mh->identification acquire_fragments Acquire MS/MS Spectrum select_precursor->acquire_fragments compare_fragments Compare with Known/ Expected Fragmentation Patterns acquire_fragments->compare_fragments compare_fragments->identification

Caption: Logical workflow for this compound data analysis.

Conclusion

APCI-Mass Spectrometry, particularly when coupled with HPLC, provides a robust, sensitive, and selective method for the identification of this compound. The protocols and data presented in these application notes offer a comprehensive guide for researchers. Accurate identification relies on a combination of retention time matching, precise mass determination of the protonated molecule, and confirmation through characteristic fragmentation patterns obtained via tandem mass spectrometry. Careful optimization of the experimental parameters is recommended to achieve the best results for specific sample types and instrumentation.

References

Application Notes and Protocols: Spheroidenone in Photochemical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental applications of Spheroidenone in photochemical studies. This document details its photochemical properties, key experimental protocols for its investigation, and its role in natural and artificial photosynthetic systems.

Introduction to this compound

This compound is a keto-carotenoid found in the photosynthetic apparatus of certain purple bacteria, such as Rhodobacter sphaeroides.[1] Its unique conjugated structure, featuring ten carbon-carbon double bonds and a carbonyl group, allows it to absorb light in the blue-green region of the visible spectrum (around 450-550 nm), a range where bacteriochlorophylls have weak absorption.[1][2] This property makes this compound a crucial accessory pigment in light-harvesting complexes, where it captures light energy and efficiently transfers it to bacteriochlorophylls.[1][3] Furthermore, this compound plays a vital photoprotective role by quenching harmful triplet excited states of bacteriochlorophyll and scavenging singlet oxygen, thereby preventing photo-oxidative damage.[1] The conversion of its precursor, spheroidene, to this compound is a key adaptation for phototrophic bacteria in the presence of oxygen.[1]

Photochemical Properties and Quantitative Data

The photochemical behavior of this compound is highly sensitive to its environment, including solvent polarity and its specific binding site within protein complexes. This sensitivity gives rise to different spectral forms and excited-state dynamics.

Spectral Properties

In organic solvents, this compound exhibits a well-resolved vibronic structure in its absorption spectrum in nonpolar solvents like n-hexane, with the main absorption peak (S₀ → S₂) around 513 nm.[2][4] In polar solvents, the spectrum broadens and shifts to longer wavelengths.[2][4] Within the light-harvesting 2 (LH2) complex of Rba. sphaeroides, this compound exists in at least two distinct spectral forms: a minor "blue" form with an absorption maximum around 522 nm and a major "red" form peaking at approximately 562 nm.[1][3][5] This significant red shift in the protein is attributed to strong interactions, likely including hydrogen bonding with amino acid residues.[1][3][5]

PropertyValueSolvent/EnvironmentReference
Absorption Maximum (S₀ → S₂) (0-0 band) ~513 nmn-Hexane[2][4]
~522 nm ("blue" form)LH2 Complex (Rba. sphaeroides)[1][3][5]
~562 nm ("red" form)LH2 Complex (Rba. sphaeroides)[1][3][5]
Energy Transfer Efficiency (to Bacteriochlorophyll) ~92-100%LH2 Complex (Rba. sphaeroides)[1][3][6]
S₂ State Lifetime 120 - 200 fsOrganic Solvents[1]
S₁ State Lifetime ~8.6 - 9 ps2-Methyltetrahydrofuran (77K)[1]
800 - 900 fsLH2 Complex (Rba. sphaeroides)[1]
0.4 and 2.4 ps (two components)LH1 Complex (Rba. sphaeroides)[1]

Signaling Pathways and Logical Relationships

Energy Transfer Pathway in the LH2 Complex

This compound absorbs light and funnels the energy to bacteriochlorophyll (BChl) through a highly efficient process. The primary pathway involves energy transfer from the S₂ excited state of this compound to the Qx state of BChl. A smaller fraction of energy is also transferred via the S₁ state.

EnergyTransfer cluster_this compound This compound cluster_BChl Bacteriochlorophyll a S0_Car S₀ S1_Car S₁ S1_Car->S0_Car Internal Conversion Qy_BChl Qy S1_Car->Qy_BChl Energy Transfer (~30% of total) S2_Car S₂ S2_Car->S1_Car Internal Conversion (~160 fs) Qx_BChl Qx S2_Car->Qx_BChl Energy Transfer (~60% of total) Qx_BChl->Qy_BChl Internal Conversion S0_BChl S₀ Qy_BChl->S0_BChl Fluorescence / Energy Transfer to RC Light Light (450-550 nm) Light->S2_Car Absorption

Energy Transfer Cascade from this compound to Bacteriochlorophyll.

Experimental Protocols

Protocol 1: Isolation of Light-Harvesting 2 (LH2) Complexes from Rhodobacter sphaeroides

This protocol describes a common method for the purification of LH2 complexes containing this compound.

Materials:

  • Rhodobacter sphaeroides cell paste

  • 20 mM Tris-HCl buffer, pH 8.0

  • Lauryl dimethylamine-oxide (LDAO) or n-dodecyl β-D-maltoside (DDM)

  • Ultrasonicator

  • High-speed centrifuge

  • Anion-exchange chromatography column (e.g., Q-Sepharose)

  • NaCl for gradient elution

Procedure:

  • Resuspend the bacterial cell pellet in 20 mM Tris-HCl buffer (pH 8.0).

  • Disrupt the cells by ultrasonication on ice to release the membranes.

  • Pellet the membranes by high-speed centrifugation (e.g., 150,000 x g for 90 minutes).

  • Resuspend the membrane pellet in Tris-HCl buffer to a high optical density at 850 nm (OD₈₅₀ ≈ 20).

  • Solubilize the membranes by adding a detergent such as LDAO to a final concentration of ~0.5% and incubating at room temperature for 20 minutes.

  • Remove insoluble material by centrifugation.

  • Load the supernatant onto an anion-exchange column equilibrated with Tris-HCl buffer containing a low concentration of detergent (e.g., 0.06% LDAO).

  • Elute the LH2 complexes using a step-wise or linear gradient of NaCl (e.g., 50 mM to 500 mM). LH2 typically elutes at 300-400 mM NaCl.

  • Collect the colored fractions and verify the purity and integrity of the complexes using UV-Vis absorption spectroscopy. The spectrum should show characteristic peaks for this compound (450-550 nm) and bacteriochlorophyll a (B800 and B850 nm).

Protocol 2: Femtosecond Transient Absorption Spectroscopy

This protocol outlines the procedure for investigating the excited-state dynamics of this compound.

Experimental Workflow:

TAS_Workflow cluster_setup Experimental Setup cluster_data Data Acquisition & Analysis Laser Femtosecond Laser System (e.g., Ti:Sapphire) OPA Optical Parametric Amplifier (OPA) Laser->OPA Generate Pump Pulse Splitter Beam Splitter OPA->Splitter Delay Variable Delay Line Splitter->Delay Pump Beam Continuum White Light Continuum Generation (e.g., Sapphire plate) Splitter->Continuum Probe Beam Sample Sample (this compound solution or LH2 complex) Delay->Sample Detector Multichannel Detector (e.g., CCD) Sample->Detector Continuum->Sample Acquire Record ΔA(λ, τ) Detector->Acquire GlobalFit Global and Target Analysis Acquire->GlobalFit EADS Determine Evolution-Associated Difference Spectra (EADS) and Lifetimes GlobalFit->EADS

Workflow for a Femtosecond Transient Absorption Spectroscopy Experiment.

Materials:

  • Purified this compound or LH2 complex containing this compound

  • Appropriate solvent (e.g., n-hexane, methanol, or buffer for LH2)

  • Quartz cuvette (e.g., 2 mm path length)

  • Femtosecond transient absorption spectrometer

Procedure:

  • Sample Preparation: Prepare a solution of this compound or LH2 complex with an optical density of approximately 0.5 at the excitation wavelength in a 2 mm path length cuvette.

  • Spectrometer Setup:

    • Generate pump pulses at a wavelength where this compound absorbs strongly (e.g., 510-560 nm) using an optical parametric amplifier (OPA).

    • Generate a white-light continuum probe pulse.

    • Set the time delay between the pump and probe pulses.

  • Data Acquisition:

    • Excite the sample with the pump pulse and measure the change in absorbance (ΔA) of the probe pulse as a function of wavelength and time delay.

    • Collect data over a range of time delays from femtoseconds to picoseconds or nanoseconds.

    • Ensure the integrity of the sample by checking its absorption spectrum before and after the experiment.

  • Data Analysis:

    • Correct the raw data for temporal dispersion (chirp) of the white-light probe.

    • Perform global and/or target analysis on the ΔA(λ, τ) data to extract the kinetic components and their associated lifetimes.

    • This analysis will yield the evolution-associated difference spectra (EADS), which represent the spectral signatures of the transient species (e.g., S₂, S₁, and intramolecular charge-transfer states).

Protocol 3: Resonance Raman Spectroscopy

This protocol is used to obtain vibrational information about the structure of this compound in its ground and excited states.

Materials:

  • Purified this compound or LH2 complex

  • Appropriate solvent or buffer

  • Capillary tube or specialized cuvette for Raman spectroscopy

  • Raman spectrometer with a suitable laser excitation source

Procedure:

  • Sample Preparation: Prepare a concentrated solution of the sample to obtain a good signal-to-noise ratio. The sample can be in a liquid or frozen state.

  • Spectrometer Setup:

    • Choose a laser excitation wavelength that is in resonance with the electronic absorption band of this compound (e.g., 514 nm or 532 nm).[7] This enhances the Raman signal of the carotenoid.

    • Focus the laser beam onto the sample.

    • Collect the scattered light and direct it to the spectrometer.

  • Data Acquisition:

    • Record the Raman spectrum over a range of wavenumbers (e.g., 800-1800 cm⁻¹).

    • Key vibrational modes for carotenoids are typically observed in this region, including the C-C stretching (~1160 cm⁻¹) and C=C stretching (~1520 cm⁻¹) modes.[8]

  • Data Analysis:

    • Subtract the background fluorescence.

    • Analyze the positions and intensities of the Raman peaks. The frequency of the ν₁(C=C) mode is particularly sensitive to the conformation and conjugation length of the polyene chain.

Applications in Artificial Photosynthesis

The high light-harvesting efficiency and photostability of this compound make it an attractive component for bio-inspired artificial photosynthetic systems. Researchers are exploring the incorporation of this compound and other carotenoids into synthetic light-harvesting assemblies to:

  • Broaden the absorption spectrum of artificial reaction centers: By integrating this compound, these systems can capture a larger portion of the solar spectrum.

  • Enhance energy transfer efficiency: The principles learned from the rapid and efficient energy transfer in natural light-harvesting complexes can be applied to the design of artificial systems.

  • Improve the photostability of molecular devices: The photoprotective mechanisms of this compound can be mimicked to prevent the degradation of photosensitive components in artificial systems.

The study of this compound continues to provide valuable insights into the fundamental principles of light-harvesting and photoprotection, paving the way for the development of novel and efficient solar energy conversion technologies.

References

Application Notes and Protocols for Incorporating Spheroidenone into Artificial Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spheroidenone, a keto-carotenoid found in photosynthetic bacteria such as Rhodobacter sphaeroides, plays a crucial role as an accessory pigment in light harvesting.[1] Its incorporation into artificial membranes is of significant interest for studying its photophysical properties, its interaction with membrane proteins, and for the development of novel drug delivery systems. These application notes provide a detailed protocol for the incorporation of this compound into artificial membranes, specifically large unilamellar vesicles (LUVs), and subsequent characterization. The methodology is based on established techniques for reconstituting lipophilic molecules and photosynthetic complexes into proteoliposomes.[1][2]

Data Presentation

The successful incorporation of this compound into artificial membranes can be quantified by various biophysical techniques. The following table summarizes key parameters that should be determined experimentally.

ParameterMethodTypical ValuesDescription
Liposome Diameter Dynamic Light Scattering (DLS)100 - 200 nmMeasures the average size and polydispersity of the prepared vesicles.
This compound Incorporation Efficiency UV-Vis Spectroscopy> 90%The percentage of the initial this compound that is successfully integrated into the lipid bilayer.
Lipid to this compound Molar Ratio UV-Vis Spectroscopy & Phosphate Assay50:1 to 1000:1The final molar ratio of lipid to this compound in the prepared proteoliposomes.
Membrane Fluidity Fluorescence Anisotropy (with a probe like DPH)VariesAssesses changes in membrane order and dynamics upon this compound incorporation.
Zeta Potential Electrophoretic Light Scattering-20 to -40 mV (for anionic lipids)Measures the surface charge of the vesicles, which can be influenced by the incorporated pigment.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol is a widely used method for preparing liposomes with encapsulated or membrane-embedded molecules.[3][4][5][6]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired lipids

  • This compound (in a suitable organic solvent)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

Procedure:

  • Lipid and this compound Mixture Preparation:

    • In a clean round-bottom flask, add the desired amount of lipid(s) dissolved in chloroform.

    • Add the desired amount of this compound solution to the lipid mixture. The final lipid-to-spheroidenone molar ratio should be determined based on experimental goals.

  • Thin-Film Formation:

    • The organic solvent is removed using a rotary evaporator under reduced pressure.[5][6]

    • Continue evaporation for at least 1 hour after a visible film has formed to ensure complete removal of the solvent.

  • Hydration:

    • The thin lipid-spheroidenone film is hydrated with the desired aqueous buffer.[5] The volume of the buffer will determine the final lipid concentration.

    • The flask is gently agitated to suspend the lipid film, forming multilamellar vesicles (MLVs).

  • Extrusion:

    • The MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process results in the formation of large unilamellar vesicles (LUVs) with a more uniform size distribution.[1]

  • Purification (Optional):

    • To remove any unincorporated this compound, the liposome suspension can be purified by size exclusion chromatography (e.g., using a Sephadex G-50 column).

Protocol 2: Characterization of this compound-Containing Liposomes

1. Size and Polydispersity Analysis:

  • Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI) of the prepared liposomes.

2. Quantification of Incorporated this compound:

  • Disrupt a known volume of the liposome suspension with a detergent (e.g., 1% Triton X-100).

  • Measure the absorbance of the solution using a UV-Vis spectrophotometer. This compound in a solvated state has characteristic absorption maxima.[7]

  • Calculate the concentration of this compound using its molar extinction coefficient.

  • Determine the lipid concentration using a standard phosphate assay (e.g., Bartlett assay).

  • The incorporation efficiency can be calculated as the ratio of the measured this compound concentration to the initial concentration.

3. Membrane Integrity and Lamellarity:

  • Cryo-transmission electron microscopy (Cryo-TEM) can be used to visualize the liposomes and confirm their unilamellar nature.

  • Atomic Force Microscopy (AFM) can be employed to image the supported lipid bilayers and assess their morphology.[8]

Visualizations

Experimental Workflow

G Workflow for this compound Liposome Preparation A 1. Lipid & this compound Mixing B 2. Thin-Film Formation (Rotary Evaporation) A->B Dissolve in Organic Solvent C 3. Hydration (Aqueous Buffer) B->C Remove Solvent D 4. Extrusion (LUV Formation) C->D Form MLVs E 5. Characterization (DLS, UV-Vis, AFM) D->E Analyze Properties

Caption: A flowchart illustrating the key steps in preparing and characterizing this compound-containing liposomes.

Logical Relationship of Components

G Components of this compound-Liposome System cluster_liposome Artificial Membrane (Liposome) Lipid Lipid Bilayer (e.g., DOPC) This compound This compound (Embedded) Lipid->this compound Incorporates ExternalMedium External Medium (Buffer) Lipid->ExternalMedium Suspended in AqueousCore Aqueous Core (Buffer) AqueousCore->Lipid Encapsulated by

References

Spheroidenone: A Potential Biomarker for Anoxygenic Phototrophic Bacteria in Microbial Ecology

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Spheroidenone, a keto-carotenoid pigment, is a promising biomarker for tracking the presence and metabolic activity of aerobic anoxygenic phototrophic bacteria (AAnPB) and purple non-sulfur bacteria (PNSB) in various ecosystems. Its synthesis is intricately linked to environmental factors, particularly oxygen and light, making it a valuable indicator of local redox conditions and phototrophic activity. This application note provides detailed protocols for the extraction, quantification, and analysis of this compound from environmental samples, along with data on its abundance in different microbial communities. We also present visualizations of its biosynthetic pathway and a typical experimental workflow to guide researchers in utilizing this compound as a robust biomarker in microbial ecology studies.

Introduction

In the field of microbial ecology, biomarkers are essential tools for identifying specific microbial groups and deciphering their ecological roles. Carotenoids, a diverse group of pigments produced by many microorganisms, are particularly useful as they can be structurally specific to certain taxa and their production can be influenced by environmental conditions. This compound, a C41 keto-carotenoid, is synthesized by certain species of anoxygenic phototrophic bacteria, most notably Rhodobacter sphaeroides.

The key characteristic that makes this compound a potent biomarker is that its synthesis from its precursor, spheroidene, is dependent on the presence of oxygen. Spheroidene is the dominant carotenoid under anaerobic and low-light conditions, while this compound becomes predominant in semi-aerobic or anaerobic environments with high light intensity.[1] This switch provides a molecular signature of the oxygen exposure and light conditions experienced by these bacteria within their habitat. Consequently, the ratio of this compound to spheroidene can serve as an indicator of the microenvironment's redox state and the metabolic status of the phototrophic community.

This application note is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a biomarker. It provides comprehensive protocols for sample processing and analysis, summarizes relevant quantitative data, and offers visual guides to the underlying biochemical and experimental processes.

Data Presentation

The concentration of this compound can vary significantly depending on the microbial species and the prevailing environmental conditions. The following tables summarize quantitative data on carotenoid content in Rhodobacter sphaeroides, a model organism for this compound production, under different growth conditions.

Table 1: Carotenoid Content in Rhodobacter sphaeroides under Varying Oxygen Conditions

Growth ConditionTotal Carotenoid Content (mg/g dry weight)This compound Proportion (%)Reference
Aerobic (Stationary Phase)~1.8High[2]
Anaerobic~1.2Low[2]
Micro-aerobic (autotrophic)~9.63 (in a mutant strain)High[3][4]

Table 2: Carotenoid Composition in Rhodobacter sphaeroides in Response to Light and Oxygen

ConditionPredominant CarotenoidAssociated Photosynthetic ComplexReference
Anaerobic, Low LightSpheroideneB800-850[1]
Semi-aerobic or Anaerobic, High LightThis compoundB875[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Microbial Cultures and Environmental Samples

This protocol is adapted from methods for extracting carotenoids and other hydrophobic compounds from phototrophic bacteria.

Materials:

  • Microbial cell pellet or homogenized environmental sample (e.g., microbial mat, sediment)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Ultrapure water

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • Amber glass vials

Procedure:

  • Sample Preparation:

    • For microbial cultures, centrifuge the broth to obtain a cell pellet.

    • For environmental samples, homogenize a known weight of the sample.

  • Extraction:

    • To the cell pellet or homogenized sample, add 1 mL of methanol and 2 mL of hexane.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell lysis.

  • Phase Separation:

    • Add 1 mL of ultrapure water to the mixture to induce phase separation.

    • Vortex for another minute.

    • Centrifuge at 4,000 x g for 10 minutes. Three phases will be observed: an upper hexane phase containing the carotenoids, a methanol/water phase, and a pellet of cell debris.

  • Collection:

    • Carefully collect the upper hexane phase, which will be colored, and transfer it to a clean amber glass vial.

  • Filtration:

    • Filter the hexane extract through a 0.22 µm PTFE syringe filter into a final amber glass vial for HPLC analysis.

  • Storage:

    • Store the extracted sample at -20°C in the dark until HPLC analysis to prevent degradation of the light-sensitive carotenoids.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the HPLC analysis of this compound using a C18 column. Method optimization may be required depending on the specific instrumentation and sample matrix.

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 250 mm). A C30 column can also be used for better resolution of carotenoid isomers.

Mobile Phase:

  • Solvent A: Acetonitrile:Methanol:Water (e.g., 85:10:5, v/v/v)

  • Solvent B: Methanol:Ethyl Acetate (e.g., 68:32, v/v)

HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 480 nm (this compound has a characteristic absorption maximum around this wavelength). A full spectrum scan from 300-600 nm is recommended for peak identification.

  • Gradient Program:

    • 0-10 min: 100% A

    • 10-25 min: Linear gradient to 100% B

    • 25-35 min: 100% B

    • 35-40 min: Linear gradient back to 100% A

    • 40-50 min: 100% A (column re-equilibration)

Quantification:

  • Standard Curve: Prepare a series of standard solutions of purified this compound (if available from commercial sources) of known concentrations. Inject each standard into the HPLC and record the peak area. Construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the extracted sample into the HPLC. Identify the this compound peak based on its retention time and absorption spectrum compared to the standard.

  • Calculation: Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve. Express the final concentration in terms of µg/g of dry weight of the original sample.

  • Relative Quantification: If a pure standard is not available, the relative abundance of this compound can be determined by comparing its peak area to the total area of all identified carotenoid peaks in the chromatogram.

Mandatory Visualizations

This compound Biosynthesis Pathway

Spheroidenone_Biosynthesis GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene CrtB Neurosporene Neurosporene Phytoene->Neurosporene CrtI Hydroxyneurosporene 1-Hydroxyneurosporene Neurosporene->Hydroxyneurosporene CrtC Demethylspheroidene Demethylspheroidene Hydroxyneurosporene->Demethylspheroidene CrtD Spheroidene Spheroidene Demethylspheroidene->Spheroidene CrtF This compound This compound Spheroidene->this compound CrtA (Oxygen-dependent)

Caption: Biosynthesis pathway of this compound from geranylgeranyl pyrophosphate.

Experimental Workflow for this compound Biomarker Analysis

Spheroidenone_Workflow cluster_SampleCollection 1. Sample Collection cluster_Extraction 2. Extraction cluster_Analysis 3. Analysis cluster_Interpretation 4. Data Interpretation Sample Environmental Sample (Microbial Mat, Sediment, Water) Homogenization Homogenization Sample->Homogenization SolventExtraction Solvent Extraction (Hexane/Methanol/Water) Homogenization->SolventExtraction Centrifugation Phase Separation SolventExtraction->Centrifugation Collection Collect Hexane Phase Centrifugation->Collection HPLC HPLC-PDA Analysis Collection->HPLC Quantification Quantification HPLC->Quantification Biomarker This compound as Biomarker Quantification->Biomarker Ecology Ecological Inference Biomarker->Ecology

Caption: Experimental workflow for this compound analysis from environmental samples.

Conclusion

This compound holds significant potential as a specific biomarker for elucidating the distribution and metabolic state of anoxygenic phototrophic bacteria in microbial ecosystems. The protocols and data presented in this application note provide a robust framework for researchers to incorporate the analysis of this keto-carotenoid into their ecological studies. By quantifying this compound and its ratio to spheroidene, scientists can gain valuable insights into the micro-environmental redox conditions and the adaptive responses of these important microbial communities. Future research focusing on expanding the database of this compound concentrations in a wider range of environments will further solidify its role as a key biomarker in microbial ecology.

References

Application Notes and Protocols for Studying Spheroidenone-Protein Binding Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for various biophysical and biochemical methods to characterize the binding interactions between the carotenoid spheroidenone and target proteins. Understanding these interactions is crucial for elucidating the biological functions of this compound and for the development of novel therapeutics.

Introduction to this compound and its Biological Significance

This compound is a keto-carotenoid found in phototrophic bacteria, such as Rhodobacter sphaeroides. It plays a significant role in light-harvesting and photoprotection.[1][2][3] Its interaction with proteins, particularly light-harvesting complexes, is essential for these functions.[1][2][3] Studying the binding of this compound to various proteins can provide insights into its mechanism of action, transport, and potential therapeutic applications. The hydrophobic nature of carotenoids like this compound often necessitates their association with proteins for solubility and stability in aqueous biological environments.[4][5][6]

Overview of Methods for Studying this compound-Protein Interactions

A variety of techniques can be employed to study the binding of this compound to proteins. These methods can be broadly categorized as spectroscopic and calorimetric techniques. Spectroscopic methods, such as UV-Visible, Circular Dichroism, Fluorescence, and Resonance Raman spectroscopy, provide information on the structural changes in both the protein and the carotenoid upon binding. Calorimetric and other biophysical techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST) provide quantitative data on binding affinity, stoichiometry, and thermodynamics. Nuclear Magnetic Resonance (NMR) spectroscopy can offer high-resolution structural details of the binding interface.

Quantitative Data on this compound-Protein Binding

The binding affinity of this compound to its protein targets is a critical parameter for understanding the stability and specificity of the interaction. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction.

While specific Kd values for this compound with a wide range of proteins are not extensively documented in publicly available literature, the following table provides a template and includes example data for the binding of other small molecules to relevant proteins to illustrate the typical range of affinities observed. Researchers can populate this table with their own experimental data obtained using the protocols provided below.

Table 1: Quantitative Binding Data for Ligand-Protein Interactions

LigandProteinMethodDissociation Constant (Kd)Stoichiometry (n)Reference
This compoundUser-defined Protein 1e.g., ITCUser-determined valueUser-determined valueUser's Data
This compoundUser-defined Protein 2e.g., SPRUser-determined valueN/AUser's Data
Anti-BSA AntibodyBovine Serum Albumin (BSA)SPR3.6 nMN/A[7]
S-hexyl glutathioneGlutathione S-transferase (GST)ITC7.8 µM~1[5]
HesperetinBovine Serum Albumin (BSA)Fluorescence0.18 µM (KA = 5.59 x 105 M-1)~1[8]
QuercetinBovine Serum Albumin (BSA)Fluorescence0.20 µM (KA = 4.94 x 105 M-1)~1[8]

Spectroscopic Methods

UV-Visible (UV-Vis) Absorption Spectroscopy

Application Note:

UV-Vis spectroscopy is a fundamental technique to detect and quantify the binding of this compound to a protein. Carotenoids have characteristic absorption spectra in the visible range due to their conjugated polyene systems. Upon binding to a protein, the microenvironment of the this compound molecule changes, which can lead to a shift in its absorption maximum (a chromic shift). This spectral shift can be monitored to study the binding event. This method is often used to confirm complex formation and can be used to determine binding stoichiometry through titration experiments.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of purified protein of known concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of this compound in an organic solvent (e.g., ethanol or DMSO) and determine its concentration spectrophotometrically using its known extinction coefficient.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Set the wavelength range to scan from 300 to 700 nm.

  • Titration Experiment:

    • Place a fixed concentration of the protein solution in the sample cuvette.

    • Record the baseline spectrum of the protein solution.

    • Add increasing aliquots of the this compound stock solution to the protein solution.

    • After each addition, incubate the mixture for a short period to allow for equilibration.

    • Record the UV-Vis spectrum.

    • Correct for dilution by adding the same aliquots of the this compound solvent to a reference cuvette containing only the buffer.

  • Data Analysis:

    • Monitor the changes in the absorption spectrum of this compound, particularly any shifts in the maximum absorption wavelength (λmax).

    • Plot the change in absorbance at a specific wavelength against the molar ratio of this compound to protein to determine the stoichiometry of binding.

Workflow Diagram:

UV_Vis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Protein Prepare Protein Solution Titration Titrate Protein with This compound Prep_Protein->Titration Prep_this compound Prepare this compound Stock Prep_this compound->Titration Record_Spectra Record UV-Vis Spectra Titration->Record_Spectra Analyze_Shift Analyze Spectral Shifts Record_Spectra->Analyze_Shift Plot_Data Plot Absorbance Change vs. Molar Ratio Analyze_Shift->Plot_Data Determine_Stoichiometry Determine Stoichiometry Plot_Data->Determine_Stoichiometry

Caption: Workflow for UV-Vis Spectroscopy.

Circular Dichroism (CD) Spectroscopy

Application Note:

CD spectroscopy is a powerful tool for studying changes in the secondary and tertiary structure of proteins upon ligand binding.[9][10] While this compound itself is not chiral, its binding to a protein can induce a CD signal in the visible region (induced CD) if the bound carotenoid adopts a chiral conformation. Furthermore, changes in the far-UV CD spectrum (190-250 nm) of the protein can indicate conformational changes in its backbone upon this compound binding.

Experimental Protocol:

  • Sample Preparation:

    • Prepare solutions of the protein and this compound as described for UV-Vis spectroscopy. The buffer should be free of components that have high absorbance in the far-UV region.

  • Instrumentation:

    • Use a CD spectropolarimeter.

    • For far-UV CD, use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • For induced CD in the visible region, a longer path length cuvette (e.g., 1 cm) may be used.

  • Spectral Acquisition:

    • Record the far-UV CD spectrum of the protein alone.

    • Titrate the protein with this compound, recording the far-UV CD spectrum after each addition.

    • Record the CD spectrum in the visible range (400-600 nm) for the this compound-protein complex to detect any induced CD signals.

    • Subtract the spectrum of the buffer (and this compound alone, if it has any signal) from the sample spectra.

  • Data Analysis:

    • Analyze the far-UV CD spectra to determine changes in the protein's secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.

    • Analyze the induced CD signal in the visible region to gain insights into the conformation of the bound this compound.

Workflow Diagram:

CD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Sample Prepare Protein and This compound Solutions Record_FarUV Record Far-UV CD (Protein Structure) Prep_Sample->Record_FarUV Record_VisCD Record Visible CD (Induced Signal) Prep_Sample->Record_VisCD Analyze_Secondary Analyze Secondary Structure Changes Record_FarUV->Analyze_Secondary Analyze_Induced Analyze Induced CD Signal Record_VisCD->Analyze_Induced ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solutions Prepare & Degas Protein & this compound Control_Titration Control Titration (Ligand into Buffer) Prep_Solutions->Control_Titration Main_Titration Main Titration (Ligand into Protein) Prep_Solutions->Main_Titration Integrate_Peaks Integrate Heat Flow Peaks Control_Titration->Integrate_Peaks Main_Titration->Integrate_Peaks Plot_Isotherm Plot Binding Isotherm Integrate_Peaks->Plot_Isotherm Fit_Model Fit to Binding Model Plot_Isotherm->Fit_Model Determine_Params Determine Kd, n, ΔH, ΔS Fit_Model->Determine_Params SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Immobilize_Protein Immobilize Protein on Sensor Chip Inject_Analyte Inject this compound over Surface Immobilize_Protein->Inject_Analyte Prep_Analyte Prepare this compound Dilutions Prep_Analyte->Inject_Analyte Monitor_Binding Monitor Association & Dissociation Inject_Analyte->Monitor_Binding Regenerate Regenerate Surface Monitor_Binding->Regenerate Process_Data Process Sensorgrams Monitor_Binding->Process_Data Regenerate->Inject_Analyte Fit_Kinetics Fit to Kinetic Model Process_Data->Fit_Kinetics Determine_Constants Determine kon, koff, Kd Fit_Kinetics->Determine_Constants MST_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Label_Protein Fluorescently Label Protein Prep_Samples Prepare this compound Dilutions & Mix Label_Protein->Prep_Samples Load_Capillaries Load Samples into Capillaries Prep_Samples->Load_Capillaries Run_MST Perform MST Measurement Load_Capillaries->Run_MST Plot_Data Plot ΔFnorm vs. [this compound] Run_MST->Plot_Data Fit_Curve Fit Binding Curve Plot_Data->Fit_Curve Determine_Kd Determine Kd Fit_Curve->Determine_Kd NMR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Label_Protein Express & Purify 15N-labeled Protein Prep_NMR_Sample Prepare NMR Sample Label_Protein->Prep_NMR_Sample NMR_Titration Perform 1H-15N HSQC Titration Prep_NMR_Sample->NMR_Titration Process_Spectra Process NMR Spectra NMR_Titration->Process_Spectra Analyze_Shifts Analyze Chemical Shift Perturbations Process_Spectra->Analyze_Shifts Map_Binding_Site Map Binding Site on Protein Structure Analyze_Shifts->Map_Binding_Site

References

Spheroidenone: Application Notes for a Novel Natural Colorant and Potent Antioxidant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spheroidenone is a keto-carotenoid pigment synthesized by various photosynthetic bacteria, most notably Rhodobacter sphaeroides.[1] As a member of the carotenoid family, it possesses inherent coloration and significant antioxidant properties. This document provides detailed application notes and experimental protocols for the practical use of this compound as a natural colorant and antioxidant in research and development settings. While specific data for purified this compound is limited in some areas, this guide consolidates available information and provides methodologies based on current knowledge of carotenoids and extracts containing this compound.

Application Notes

This compound as a Natural Colorant

This compound imparts a vibrant red-orange hue, making it a promising candidate for use as a natural colorant in various applications, including food and cosmetics. However, like many natural pigments, its stability is a critical factor to consider.

1.1. Color Stability:

  • pH: Carotenoids are generally more stable in the pH range of 4-7. Extreme acidic or alkaline conditions can lead to color degradation.

  • Temperature: High temperatures can cause isomerization and oxidation of carotenoids, leading to color loss.[2] For food processing applications, minimizing heat exposure time is crucial.

  • Light: Exposure to light, particularly UV light, can accelerate the degradation of carotenoids.[3] The use of opaque packaging is recommended for products containing this compound.

1.2. Applications in Food:

This compound's red-orange color makes it a potential alternative to synthetic colorants in a variety of food products. Due to its lipophilic nature, it is best suited for use in fat-based foods or in encapsulated forms for aqueous systems. Potential applications include:

  • Dairy products (e.g., colored cheeses, yogurts)

  • Beverages (with appropriate formulation to ensure dispersion)

  • Confectionery

  • Baked goods

1.3. Applications in Cosmetics:

In cosmetics, this compound can serve a dual purpose as a natural colorant and a functional antioxidant. Its color can be utilized in products such as:

  • Lipsticks and lip balms

  • Foundations and concealers

  • Creams and lotions to provide a subtle tint

1.4. Stabilization Strategies:

To enhance the stability of this compound in various formulations, the following strategies can be employed:

  • Encapsulation: Microencapsulation or nanoencapsulation can protect this compound from environmental factors like oxygen, light, and heat, and can also improve its dispersibility in aqueous formulations.[2][4]

  • Use of Antioxidants: The addition of other antioxidants, such as ascorbic acid or tocopherols, can help to protect this compound from oxidative degradation.[5]

  • Controlled Processing Conditions: Minimizing exposure to high temperatures and light during processing and storage is essential.[6]

This compound as a Natural Antioxidant

This compound's chemical structure, characterized by a conjugated polyene chain, endows it with potent antioxidant properties. It can effectively quench singlet oxygen and scavenge free radicals, thereby protecting cells from oxidative damage.

2.1. Antioxidant Activity:

The antioxidant capacity of this compound can be evaluated using various in vitro assays. A study on a carotenoid extract from a mutant strain of Rhodobacter sphaeroides, containing approximately 50% this compound, demonstrated more potent free-radical scavenging activity than lycopene.[7]

2.2. Applications in Drug Development:

The antioxidant properties of this compound make it a molecule of interest for drug development, particularly in the context of diseases associated with oxidative stress, such as:

  • Neurodegenerative diseases

  • Cardiovascular diseases

  • Certain types of cancer

Further research is needed to fully elucidate its mechanisms of action and in vivo efficacy.

2.3. Applications in Cosmeceuticals:

As a topical antioxidant, this compound can help protect the skin from environmental aggressors like UV radiation and pollution, which contribute to premature aging. Its incorporation into skincare formulations can offer:

  • Anti-aging benefits

  • Protection against photo-damage

  • Reduction of inflammation

A study on a carotenoid extract from R. sphaeroides containing this compound showed no skin irritation in hamsters, suggesting its potential for safe topical application.[7]

Quantitative Data

Table 1: Antioxidant Activity of Rhodobacter sphaeroides Carotenoid Extract (containing this compound)

AssaySampleIC50 ValueReference
DPPH Radical ScavengingCarotenoid extract from R. sphaeroides O.U. 00125 µg/mL[8]

Note: This data is for a carotenoid extract and not purified this compound. The exact percentage of this compound in this extract was not specified.

Experimental Protocols

Extraction of this compound from Rhodobacter sphaeroides**

This protocol is adapted from an HCl-assisted extraction method for carotenoids from R. sphaeroides.

Materials:

  • Lyophilized Rhodobacter sphaeroides cell biomass

  • 3 M Hydrochloric acid (HCl)

  • Acetone

  • Methanol

  • Centrifuge

  • Spectrophotometer

Procedure:

  • To the dried cell biomass, add 3 M HCl at a solvent-to-solid ratio of 40 mL/g.

  • Incubate the mixture at 30°C for 40 minutes with agitation.

  • Centrifuge the mixture to pellet the cell debris.

  • Collect the supernatant containing the carotenoids.

  • Repeat the extraction process on the pellet to ensure complete recovery.

  • Pool the supernatants and evaporate the solvent under reduced pressure.

  • The resulting crude extract contains a mixture of carotenoids, including this compound.

Purification of this compound (General Protocol)

Further purification of this compound from the crude extract can be achieved using chromatographic techniques.

Materials:

  • Crude carotenoid extract

  • Silica gel for column chromatography

  • Hexane

  • Acetone

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Dissolve the crude extract in a minimal amount of hexane.

  • Prepare a silica gel column equilibrated with hexane.

  • Load the dissolved extract onto the column.

  • Elute the column with a gradient of hexane and acetone, starting with 100% hexane and gradually increasing the acetone concentration.

  • Collect the fractions and monitor the separation using TLC. This compound, being more polar than other carotenoids like spheroidene, will elute at a higher acetone concentration.

  • Pool the fractions containing pure this compound (as determined by TLC and spectrophotometry) and evaporate the solvent.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol is to determine the antioxidant activity of this compound.

Materials:

  • This compound sample

  • DPPH solution (in methanol or ethanol)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or chloroform).

  • Prepare serial dilutions of the this compound stock solution.

  • In a 96-well plate, add a specific volume of each this compound dilution.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Materials:

  • This compound sample

  • ABTS solution

  • Potassium persulfate solution

  • Ethanol or phosphate buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the this compound sample.

  • In a 96-well plate, add a small volume of each this compound dilution.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.

Visualizations

experimental_workflow cluster_extraction Extraction & Purification cluster_application Application start Rhodobacter sphaeroides biomass extraction HCl-Assisted Extraction start->extraction purification Column Chromatography extraction->purification pure_this compound Purified this compound purification->pure_this compound food_formulation Food Formulation pure_this compound->food_formulation cosmetic_formulation Cosmetic Formulation pure_this compound->cosmetic_formulation antioxidant_assays Antioxidant Assays (DPPH, ABTS) pure_this compound->antioxidant_assays

Caption: Workflow for this compound Production and Application.

antioxidant_mechanism ros Reactive Oxygen Species (ROS) (e.g., Free Radicals) This compound This compound ros->this compound scavenged by cellular_damage Cellular Damage (Oxidative Stress) ros->cellular_damage causes neutralized_ros Neutralized ROS This compound->neutralized_ros results in

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Spheroidenone Yield from Rhodobacter sphaeroides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving spheroidenone yield from Rhodobacter sphaeroides cultures. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data-driven insights to help you navigate the complexities of microbial fermentation and pigment production.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during your experiments to produce this compound.

Q1: My Rhodobacter sphaeroides culture is not growing well or has a low cell density. What could be the issue?

A1: Poor growth can be attributed to several factors:

  • Suboptimal Culture Medium: Ensure your medium has the appropriate carbon and nitrogen sources. Succinate is often a preferred carbon source for optimal growth.[1] Also, check the pH of the medium, as an unfavorable pH can inhibit growth.

  • Inadequate Aeration (for aerobic/semi-aerobic growth): R. sphaeroides requires oxygen for aerobic respiration. Ensure proper agitation and aeration to maintain sufficient dissolved oxygen levels.

  • Nutrient Limitation: Depletion of essential nutrients like nitrogen, phosphorus, or trace metals can limit growth. Consider using a richer medium or optimizing the C/N ratio.

  • Contamination: Microbial contamination can outcompete R. sphaeroides for nutrients. Check your culture for any unusual morphology or color changes.

Q2: The color of my culture is pale or not the expected reddish-brown. What does this indicate?

A2: The color of the culture is a direct indicator of pigment production. A pale color suggests low carotenoid and bacteriochlorophyll synthesis. This could be due to:

  • High Oxygen Levels: Under highly aerobic conditions, the expression of genes for pigment production is repressed.[2]

  • Inappropriate Light Conditions: While light is not required for aerobic growth, it is essential for photosynthetic growth. For semi-aerobic or anaerobic cultures, ensure appropriate light intensity, as it influences the pigment composition.

  • Genetic Instability: If you are using a genetically modified strain, it may have reverted to a lower-producing phenotype.

Q3: My culture produces high levels of spheroidene but very little this compound. How can I increase the conversion?

A3: this compound is produced from spheroidene in an oxygen-dependent reaction catalyzed by the enzyme spheroidene monooxygenase (CrtA).[3] To increase the conversion of spheroidene to this compound:

  • Increase Oxygen Tension: Shift the culture from anaerobic or low-oxygen conditions to a semi-aerobic state. This can be achieved by increasing the agitation speed or sparging with air. The crtA gene, which is responsible for this conversion, is upregulated in the presence of oxygen.[3]

  • High Light Intensity: Under anaerobic conditions, high light intensity can also promote the accumulation of this compound over spheroidene.[4][5]

Q4: I have a good cell density, but the overall carotenoid yield is low. What can I do?

A4: Low carotenoid yield despite good growth can be a result of metabolic flux being directed towards other pathways. To enhance carotenoid production:

  • Optimize Carbon and Nitrogen Sources: The choice of carbon and nitrogen sources can significantly impact metabolite production. Experiment with different sources and C/N ratios to find the optimal conditions for your strain. For instance, glutamate has been used as an effective nitrogen source.[6]

  • Genetic Engineering: Consider metabolic engineering strategies to redirect metabolic flux towards the carotenoid biosynthesis pathway. This can involve:

    • Overexpressing key enzymes in the pathway.

    • Knocking out competing pathways. For example, deleting the repressor ppsR can uncouple carotenoid synthesis from oxygen levels, leading to higher yields under high oxygen conditions.[7]

Q5: My extraction protocol yields a low amount of carotenoids. How can I improve the extraction efficiency?

A5: Inefficient cell lysis is a common reason for low carotenoid recovery. Carotenoids are located within the intracytoplasmic membrane, and robust extraction methods are necessary.[8]

  • Cell Disruption Method: Mechanical methods like grinding or sonication can be effective. Chemical methods, such as HCl-assisted extraction, have been shown to be highly efficient.[8]

  • Solvent Choice: A mixture of acetone and methanol (e.g., 7:2 v/v) is commonly used for extraction.

  • Optimization of Extraction Parameters: Factors like temperature, solvent-to-solid ratio, and extraction time can significantly impact the yield. Optimal conditions for HCl-assisted extraction have been reported as a temperature of 30°C, a solvent-solid ratio of 40 ml/g, and a duration of 40 minutes.[8]

Data on this compound Yield Optimization

The following tables summarize quantitative data on factors influencing carotenoid and this compound yield in Rhodobacter sphaeroides.

Table 1: Effect of Genetic Modification on Lycopene (a Spheroidene Precursor) Yield

StrainGenetic ModificationCulture ConditionLycopene Production (mg/L)Lycopene Yield (mg/g DCW)Reference
RL1Base lycopene-producing strainHigh oxygen19.133.32[7]
DppsR/OprrADeletion of ppsR and overexpression of prrA in RL1High oxygen150.1521.45[7]

Table 2: Comparison of Carotenoid Extraction Methods

Extraction MethodTotal Carotenoid Yield (µg/g)Reference
Ultrasonic Assisting645[8]
Grinding1615[8]
HCl Assisting4650[8]

Experimental Protocols

This section provides detailed methodologies for the cultivation of Rhodobacter sphaeroides and the extraction of this compound.

Protocol 1: Cultivation of Rhodobacter sphaeroides for this compound Production

1. Media Preparation:

  • Prepare Sistrom's minimal medium with succinate as the carbon source.[9] The composition can be modified based on your experimental needs. A common recipe is provided in the appendix.

  • Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Aseptically add sterile solutions of vitamins and any other heat-labile components after the medium has cooled.

2. Inoculum Preparation:

  • Streak a cryopreserved stock of R. sphaeroides onto an agar plate with the appropriate medium and incubate at 30-35°C in the dark until colonies appear.

  • Inoculate a single colony into a starter culture of 10-50 mL of liquid medium in a flask.

  • Incubate the starter culture at 30-35°C with shaking (e.g., 150-200 rpm) for 24-48 hours until it reaches the exponential growth phase.

3. Fermentation:

  • Inoculate the main culture medium in a fermenter or shake flask with the starter culture to an initial optical density at 600 nm (OD600) of approximately 0.05-0.1.

  • For high this compound yield, maintain semi-aerobic conditions. This can be achieved by:

    • In shake flasks, using a high culture volume to flask volume ratio (e.g., 1:2.5) and moderate shaking speed.

    • In a fermenter, controlling the dissolved oxygen (DO) level at a low but detectable concentration (e.g., 1-5% of air saturation).

  • Maintain the temperature at 30-35°C and the pH around 7.0.

  • If conducting a photosynthetic culture, provide illumination with an appropriate light source and intensity. High light intensity can favor this compound production.[4][5]

  • Monitor cell growth by measuring OD600 periodically.

4. Harvesting:

  • Harvest the cells in the late exponential or early stationary phase by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer) or deionized water to remove residual medium components.

  • The cell pellet can be stored at -20°C or -80°C for later extraction.

Protocol 2: Extraction and Quantification of this compound

1. Cell Lysis and Extraction:

  • Resuspend the washed cell pellet in a known volume of acetone/methanol (7:2, v/v) mixture.[10]

  • For enhanced extraction, consider a pre-treatment step. For HCl-assisted extraction, resuspend the pellet in 3M HCl and incubate at 30°C for 30 minutes before solvent extraction.[8]

  • Disrupt the cells using sonication on ice or vigorous vortexing with glass beads.

  • Incubate the mixture in the dark with agitation for at least 1 hour to ensure complete extraction of the pigments.

2. Separation and Quantification:

  • Centrifuge the mixture at high speed (e.g., 12,000 x g for 10 minutes) to pellet the cell debris.

  • Carefully collect the supernatant containing the carotenoids.

  • Measure the absorbance of the supernatant at the characteristic wavelength for this compound (around 480-500 nm) using a spectrophotometer.

  • The concentration of this compound can be calculated using the Beer-Lambert law, with the appropriate extinction coefficient.

  • For more accurate quantification and to separate spheroidene from this compound, High-Performance Liquid Chromatography (HPLC) is recommended.

Signaling Pathways and Regulatory Networks

The production of spheroidene and its conversion to this compound are tightly regulated by environmental factors, primarily oxygen and light. This regulation occurs at the transcriptional level, involving a complex interplay of several regulatory systems.

Spheroidene Biosynthesis Pathway

The biosynthesis of spheroidene starts from geranylgeranyl pyrophosphate (GGPP) and involves a series of enzymatic reactions catalyzed by the crt gene products.

Spheroidene_Biosynthesis GGPP Geranylgeranyl Pyrophosphate Phytoene Phytoene GGPP->Phytoene CrtB Neurosporene Neurosporene Phytoene->Neurosporene CrtI Hydroxyneurosporene Hydroxyneurosporene Neurosporene->Hydroxyneurosporene CrtC Methoxyneurosporene Methoxyneurosporene Hydroxyneurosporene->Methoxyneurosporene CrtF Spheroidene Spheroidene Methoxyneurosporene->Spheroidene CrtD This compound This compound Spheroidene->this compound CrtA (Oxygen-dependent)

Caption: Spheroidene biosynthesis pathway in Rhodobacter sphaeroides.

Regulation of Carotenoid Biosynthesis by Oxygen and Light

The expression of the crt genes is controlled by a network of regulators that sense the cellular redox state and light signals. The key players in this regulatory network are the PrrBA two-component system, the FnrL protein, and the PpsR repressor in conjunction with its anti-repressor AppA.

Carotenoid_Regulation cluster_signals Environmental Signals cluster_regulators Regulatory Proteins cluster_genes Target Genes Oxygen Low Oxygen PrrBA PrrB/PrrA Oxygen->PrrBA activates FnrL FnrL Oxygen->FnrL activates Light Light PpsR_AppA PpsR/AppA Light->PpsR_AppA influences crt_operon crt operon PrrBA->crt_operon activates FnrL->crt_operon activates PpsR_AppA->crt_operon represses/de-represses Spheroidenone_production This compound Production crt_operon->Spheroidenone_production

Caption: Simplified regulatory network of carotenoid gene expression.

Disclaimer: This technical support guide is intended for informational purposes only and should not be considered a substitute for professional scientific advice. The experimental protocols provided are examples and may require optimization for your specific strains and laboratory conditions.

References

troubleshooting Spheroidenone degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with Spheroidenone degradation during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is a keto-carotenoid, a type of pigment found in photosynthetic bacteria like Rhodobacter sphaeroides.[1][2] Its chemical structure features a long system of conjugated double bonds and a carbonyl group.[3] This structure, while essential for its light-harvesting functions, makes it highly susceptible to degradation from factors like oxidation and isomerization.[4][5] The primary environmental factors that accelerate its degradation are exposure to oxygen, light, heat, and acids.[6][7]

Q2: What are the visible signs of this compound degradation?

The most common sign of degradation is a loss of color. This compound solutions are typically reddish-orange. As the molecule's conjugated double bond system is broken down through oxidation or isomerization, this color will fade, potentially turning yellowish or becoming completely colorless. This indicates a significant loss of the intact analyte before instrumental analysis.

Q3: Which solvents are best for extracting this compound?

The choice of solvent is critical. A mixture of polar and non-polar solvents is often required for efficient extraction from bacterial cells. Common combinations include methanol/hexane, acetone/methanol, or methanol/ethyl acetate.[6][8] However, some solvents like tetrahydrofuran (THF) and ethyl ether can form peroxides, which actively degrade carotenoids.[6] If their use is unavoidable, fresh, inhibitor-free solvents are recommended. The ideal solvent system should efficiently solubilize this compound while minimizing degradation.

Q4: How critical is temperature control during sample preparation?

Temperature control is extremely critical. Heat accelerates the rate of both oxidation and isomerization (the conversion of the natural trans-isomer to various cis-isomers).[4][9] All extraction steps should be performed on ice or at 4°C. If solvent evaporation is necessary, it should be conducted under a stream of inert gas (like nitrogen) at low temperatures (e.g., below 40°C).[10] For long-term storage, extracted samples should be kept at -80°C under an inert atmosphere.[10]

Troubleshooting Guide: this compound Degradation

This section addresses specific issues encountered during sample preparation and analysis.

Problem 1: Low or No this compound Peak Detected by HPLC

Cause A: Significant degradation during extraction.

  • Symptoms: The sample extract appears pale yellow or colorless after extraction, despite starting with a brightly colored cell pellet.

  • Solution: Implement rigorous protective measures throughout the extraction process.

    • Work in Dim Light: Perform all steps under yellow or red light, or cover glassware with aluminum foil to prevent photo-degradation.[10]

    • Exclude Oxygen: Use solvents that have been purged with nitrogen or argon. Overlay the sample with inert gas at every step (e.g., after vortexing, before centrifugation).[10][11]

    • Add Antioxidants: Supplement all extraction solvents with an antioxidant like 0.1% Butylated Hydroxytoluene (BHT).[6][12]

    • Maintain Low Temperature: Keep samples on ice at all times. Use pre-chilled solvents and centrifuge in a refrigerated unit.

Cause B: Inefficient extraction from the sample matrix.

  • Symptoms: The cell pellet remains colored after the extraction procedure.

  • Solution: Optimize the extraction solvent and physical disruption method.

    • Solvent Polarity: For bacterial samples, a common starting point is a one-step extraction with a hexane/methanol/water mixture.[8] If inefficient, try sequential extractions, starting with a polar solvent like methanol or acetone to dehydrate the cells and break cell walls, followed by a less polar solvent like hexane or dichloromethane to extract the this compound.[12]

    • Cell Lysis: Ensure complete cell disruption. Methods like vortexing with glass beads, sonication, or bead beating can improve extraction efficiency, but must be done on ice to prevent heating.

Cause C: Adsorption or on-column degradation during HPLC.

  • Symptoms: Peak tailing, broadening, or progressively lower recovery with repeated injections of the same sample.

  • Solution: Modify the mobile phase and check column health.

    • Use Mobile Phase Modifiers: The silica backbone of C18 and C30 columns has free silanol groups that can irreversibly adsorb carotenoids. Adding a small amount of a modifier like triethylamine (TEA) (e.g., 0.05-0.1%) to the mobile phase can mask these sites and significantly improve carotenoid recovery.[13][14]

    • Column Choice: A C30 column is often superior to a C18 for carotenoid analysis as it provides better separation of geometric isomers and enhanced shape selectivity.[15]

    • Use a Guard Column: A guard column can protect your analytical column from strongly adsorbed contaminants that might degrade the sample.[16]

Problem 2: High Variability and Poor Reproducibility in Quantification

Cause A: Inconsistent exposure to light and oxygen.

  • Symptoms: Replicate samples prepared at different times or under slightly different conditions yield significantly different results.

  • Solution: Standardize the entire workflow to minimize environmental exposure.

    • Process samples in batches under identical lighting conditions.

    • Use fresh, antioxidant-spiked solvents for each batch.

    • Minimize processing time. The extraction should be performed as quickly as possible to reduce the window for degradation.[6]

Cause B: Isomerization.

  • Symptoms: Multiple small peaks appear around the main this compound peak, and the area of the main peak is inconsistent. The UV-Vis spectrum of the peak may also show a reduced fine structure.

  • Solution: Isomerization from the stable all-trans form to various cis-isomers is caused by light, heat, and acid.

    • Strictly control light and heat exposure as described above.

    • Avoid Acidic Conditions: Ensure the pH of the sample and solvents is neutral. Acidification can be used to stabilize some carotenoids but can also promote isomerization in others.[17] Using a buffer or a modifier like TEA in the mobile phase can help maintain a neutral pH on the column.[18]

Data Summary Tables

Table 1: Effect of Protective Measures on Carotenoid Recovery (Illustrative Data)

Condition Antioxidant (0.1% BHT) Light Condition Relative Recovery (%)
1 No Ambient Lab Light 45%
2 Yes Ambient Lab Light 75%
3 No Dark / Red Light 80%
4 Yes Dark / Red Light >95%

This table illustrates the combined impact of using antioxidants and protecting samples from light, which are crucial for preventing degradation.

Table 2: Comparison of HPLC Mobile Phase Modifiers for Carotenoid Recovery

Mobile Phase Composition Modifier Relative Recovery Peak Shape
Acetonitrile:Methanol:Water None ~60%[13] Tailing
Acetonitrile:Methanol:Water 0.1% Triethylamine (TEA) >90%[13][14] Symmetrical
Acetonitrile:Methanol:DCM 0.05 M Ammonium Thiocyanate Improved Symmetrical

This table summarizes the significant improvement in carotenoid recovery and peak shape achieved by adding modifiers to the mobile phase to prevent on-column losses.[18]

Experimental Protocols

Protocol: Extraction of this compound from Rhodobacter sphaeroides

This protocol incorporates best practices to minimize degradation.

1. Reagent Preparation:

  • Extraction Solvent 1 (Methanol): HPLC-grade methanol containing 0.1% (w/v) BHT. Pre-chill to 4°C.

  • Extraction Solvent 2 (Hexane:Dichloromethane): 7:3 (v/v) mixture of HPLC-grade hexane and dichloromethane, containing 0.1% (w/v) BHT. Pre-chill to 4°C.

  • All solvents should be purged with nitrogen gas for 15 minutes before use.

2. Sample Harvesting and Lysis:

  • Harvest bacterial culture (e.g., 10 mL) by centrifugation at 4,000 x g for 15 min at 4°C. Discard the supernatant.

  • Perform all subsequent steps on ice and under dim yellow light.

  • To the cell pellet, add 1 mL of chilled Extraction Solvent 1 (Methanol w/ BHT).

  • Vortex vigorously for 2 minutes to ensure complete cell suspension and initial lysis. The methanol dehydrates the cells and extracts more polar lipids.

3. Liquid-Liquid Extraction:

  • Add 2 mL of chilled Extraction Solvent 2 (Hexane:DCM w/ BHT) to the methanol suspension.

  • Vortex for 2 minutes. The mixture will become a single phase.

  • Induce phase separation by adding 1 mL of ultrapure water.

  • Vortex for 1 minute, then centrifuge at 4,000 x g for 10 min at 4°C.

  • Two phases will be visible. The upper, colored (red-orange) hexane/DCM phase contains the this compound.

  • Carefully collect the upper supernatant phase using a glass pipette and transfer it to a fresh amber glass vial.

4. Sample Concentration and Analysis:

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas in a water bath set to no higher than 35°C.

  • Immediately reconstitute the dried extract in a known volume (e.g., 200 µL) of HPLC mobile phase (or a compatible solvent like MTBE/Methanol).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial.

  • Analyze immediately by HPLC or store at -80°C under a nitrogen headspace for no more than 24 hours.

Visual Guides

Workflow for this compound Extraction and Analysis

cluster_prep Sample Preparation (Under Dim Light & On Ice) cluster_analysis Analysis Harvest 1. Harvest Cells (Centrifugation) Lysis 2. Add Methanol + BHT (Vortex) Harvest->Lysis Add antioxidant Extract 3. Add Hexane/DCM + BHT (Vortex) Lysis->Extract Separate 4. Add Water & Centrifuge (Phase Separation) Extract->Separate Collect 5. Collect Upper (Colored) Phase Separate->Collect Evap 6. Evaporate Solvent (Nitrogen Stream, <35°C) Collect->Evap Protect from O₂ Recon 7. Reconstitute (Mobile Phase) Evap->Recon Filter 8. Syringe Filter (0.22 µm) Recon->Filter HPLC 9. HPLC-DAD Analysis Filter->HPLC

A protective workflow for this compound extraction and analysis.
Troubleshooting Decision Tree for Low this compound Recovery

Start Problem: Low this compound Signal CheckColor Is cell pellet still colored after extraction? Start->CheckColor CheckExtract Was extract colorless or pale before injection? CheckColor->CheckExtract No Sol_Lysis Cause: Inefficient Lysis Solution: - Improve physical disruption (sonication on ice) - Optimize solvent ratios CheckColor->Sol_Lysis Yes Sol_Degrade Cause: Degradation Solution: - Work in dark/red light - Add 0.1% BHT to solvents - Use N₂/Ar gas to purge O₂ - Keep samples on ice CheckExtract->Sol_Degrade Yes Sol_HPLC Cause: On-Column Loss Solution: - Add 0.1% TEA to mobile phase - Use a C30 column - Install a guard column CheckExtract->Sol_HPLC No

A decision tree for troubleshooting low this compound recovery.
Key Factors in this compound Degradation

cluster_factors cluster_pathways This compound Intact this compound (all-trans) Isomerization Isomerization This compound->Isomerization Oxidation Oxidation This compound->Oxidation Light Light Light->Isomerization Light->Oxidation photo-oxidation Oxygen Oxygen (O₂) Oxygen->Oxidation Heat Heat Heat->Isomerization Heat->Oxidation Degraded Degradation Products (cis-isomers, cleavage products, epoxides) Isomerization->Degraded Oxidation->Degraded

The main environmental factors leading to this compound degradation.

References

Technical Support Center: Optimizing HPLC-MS for Spheroidenone Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sensitive Spheroidenone detection using HPLC-MS. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC-MS analysis of this compound, presented in a question-and-answer format.

Question: I am observing a weak or no signal for this compound. What are the potential causes and how can I troubleshoot this?

Answer: A weak or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. Follow this troubleshooting workflow to diagnose and resolve the issue.

G cluster_Start Start: Low/No this compound Signal cluster_LC HPLC Troubleshooting cluster_MS Mass Spectrometer Troubleshooting cluster_Sample Sample Integrity & Preparation cluster_Resolution Resolution start Low or No Signal Detected lc_check Verify HPLC System Suitability (Peak Shape, Retention Time) start->lc_check Begin with Chromatography mobile_phase Check Mobile Phase (Composition, pH, Freshness) lc_check->mobile_phase Issue Persists resolved Signal Restored lc_check->resolved Problem Found & Fixed column_health Assess Column Health (Backpressure, Contamination) mobile_phase->column_health Issue Persists mobile_phase->resolved Problem Found & Fixed ms_tune Verify MS Calibration & Tuning column_health->ms_tune HPLC OK column_health->resolved Problem Found & Fixed ion_source Optimize Ion Source Parameters (Voltage, Gas Flow, Temp) ms_tune->ion_source Issue Persists ms_tune->resolved Problem Found & Fixed ionization_mode Confirm Correct Ionization Mode (APCI vs. ESI, Positive Polarity) ion_source->ionization_mode Issue Persists ion_source->resolved Problem Found & Fixed sample_prep Review Sample Prep (Extraction Efficiency, Contamination) ionization_mode->sample_prep MS OK ionization_mode->resolved Problem Found & Fixed sample_stability Check Sample Stability (Degradation due to light/oxygen) sample_prep->sample_stability Issue Persists sample_prep->resolved Problem Found & Fixed sample_stability->resolved All Checks Passed sample_stability->resolved Problem Found & Fixed

Caption: Troubleshooting workflow for low this compound signal.

Question: My chromatographic peak for this compound is showing tailing or splitting. What should I do?

Answer: Poor peak shape can compromise sensitivity and quantification.[1] Consider the following:

  • Injection Solvent: Ensure your injection solvent is compatible with the initial mobile phase. A stronger solvent can cause peak distortion.[1]

  • Column Contamination: Residues from previous samples or buffer salts can accumulate on the column frit or packing material.[1] Try flushing the column with a strong solvent or, if necessary, replace the guard or analytical column.

  • Column Overload: Injecting too high a concentration of your sample can lead to peak fronting or tailing. Try diluting your sample.

  • Extra-column Volume: Excessive tubing length or poorly made connections between the column and the mass spectrometer can contribute to peak broadening. Minimize tubing length and ensure all fittings are secure.

Question: I'm observing high background noise in my chromatogram. How can I reduce it?

Answer: High background noise can significantly impact the signal-to-noise ratio and thus, the limit of detection.[1]

  • Solvent and Additive Purity: Use high-purity, LC-MS grade solvents and additives. Additives like trifluoroacetic acid (TFA) can increase background noise.

  • Mobile Phase Preparation: Prepare mobile phases fresh daily to prevent microbial growth or degradation of additives.[2]

  • System Contamination: Contaminants can build up in the LC system, leading to elevated background noise.[1] Flush the system thoroughly.

  • Ion Source Cleanliness: A dirty ion source can be a significant source of background noise.[1] Follow the manufacturer's instructions for cleaning the ion source components.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound detection?

A1: this compound, like many carotenoids, is a non-polar compound. Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for non-polar compounds than Electrospray Ionization (ESI).[3] Positive ion mode is typically preferred for carotenoids, looking for the protonated molecule [M+H]⁺. This compound has a molecular formula of C₄₁H₅₈O₂ and a molar mass of 582.9 g/mol .[4] Therefore, you should target an m/z of approximately 583.4 in positive ion mode.

Q2: Which type of HPLC column is best suited for this compound analysis?

A2: A C18 or C30 reversed-phase column is commonly used for carotenoid separations.[5][6] C30 columns, in particular, offer enhanced shape selectivity for long-chain, structurally similar isomers. For this compound, a C18 column with a particle size of 1.8 to 3.5 µm is a good starting point.

Q3: What are the expected fragmentation patterns for this compound in MS/MS?

A3: While specific fragmentation data for this compound is not extensively published, general fragmentation patterns for carotenoids involve neutral losses of water (if hydroxyl groups are present) and parts of the polyene chain. Given its structure, fragmentation of this compound may involve cleavage adjacent to the keto and methoxy groups. Common fragmentation behavior involves radical site-initiated or charge site-initiated cleavage.[7]

Q4: How can I improve the signal-to-noise ratio for my this compound measurement?

A4: To improve the signal-to-noise ratio, you can either increase the signal or decrease the noise.

  • Increase Signal:

    • Optimize ion source parameters (e.g., nebulizer gas, drying gas temperature, capillary voltage).

    • Use a narrower internal diameter column to reduce peak dilution.

    • Optimize the mobile phase to ensure sharp, narrow peaks.

  • Decrease Noise:

    • Use high-purity LC-MS grade solvents and fresh mobile phases.

    • Ensure the system is clean to avoid background contamination.[1]

    • Apply appropriate data smoothing functions in your processing method, but be cautious not to distort the peak.

Experimental Protocols

This section provides a detailed methodology for the HPLC-MS/MS analysis of this compound.

Sample Preparation

Carotenoids are sensitive to light and oxygen.[8] Therefore, sample preparation should be carried out under dim light and in an inert atmosphere if possible.

  • Extraction: Extract this compound from the sample matrix using a suitable organic solvent mixture, such as acetone/methanol.

  • Evaporation: Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions (e.g., methanol/MTBE).

HPLC Method

G cluster_Workflow HPLC Method Workflow start Sample Injection gradient Gradient Elution (Mobile Phase A & B) start->gradient separation C18 Column Separation gradient->separation detection MS Detection (APCI+) separation->detection end Data Acquisition detection->end

Caption: HPLC method workflow for this compound analysis.

ParameterRecommended Value
Column Reversed-phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Acetate
Mobile Phase B Methanol/MTBE (80:20, v/v) with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Gradient 80% B to 100% B in 10 min, hold at 100% B for 5 min

MS Method

ParameterRecommended Value
Ionization Mode APCI, Positive
Curtain Gas 20 psi
Ion Source Temperature 450 °C[8]
IonSpray Voltage 4500 V[8]
Declustering Potential 50 V[8]
Collision Gas Medium[8]
Scan Type Selected Reaction Monitoring (SRM) or Full Scan
Precursor Ion (Q1) m/z 583.4
Product Ion (Q3) To be determined empirically

Data Presentation

The following tables summarize key quantitative parameters for optimizing this compound detection.

Table 1: HPLC Parameters for Carotenoid Separation

ParameterSetting 1Setting 2
Column C18, 4.6 x 250 mm, 3 µm[8]C30, 2.1 x 150 mm, 3 µm
Mobile Phase A Methanol/Water (93:7)[8]Acetonitrile/Water (90:10) with 0.1% Formic Acid
Mobile Phase B 30% 1,2-Dichloromethane in Methanol[8]Isopropanol with 0.1% Formic Acid
Flow Rate 0.7 mL/min[8]0.4 mL/min
Column Temperature 30 °C[9]35 °C

Table 2: MS Parameters for Carotenoid Detection

ParameterAPCIESI
Ionization Mode PositivePositive
Ion Source Temperature 400 - 500 °C100 - 150 °C (Source), 300 - 400 °C (Desolvation)
Nebulizer Gas 40 - 60 psi30 - 50 psi
Drying Gas Flow 5 - 10 L/min8 - 12 L/min
Capillary Voltage 3 - 5 kV3 - 4.5 kV

References

challenges in the quantification of Spheroidenone in complex biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Spheroidenone in complex biological matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for this compound quantification.

Issue 1: Low or No this compound Signal Detected

Potential Cause Troubleshooting Step
Inefficient Extraction Ensure the chosen extraction solvent is appropriate for the non-polar nature of this compound. A common starting point is a 2:1 mixture of methanol:dichloromethane or methyl tert-butyl ether (MTBE). Consider a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol optimized for carotenoids. For bacterial pellets, enzymatic lysis (e.g., with lysozyme) followed by solvent extraction can improve recovery.[1]
Analyte Degradation This compound, like other carotenoids, is susceptible to degradation from light, heat, and oxidation.[2] Protect samples from light at all stages. Perform extractions on ice or at 4°C. Use antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid in the extraction solvent.[1][3] Store samples at -80°C for long-term stability.[4]
Suboptimal LC-MS/MS Parameters Verify the mass transitions (precursor and product ions) for this compound. For ketocarotenoids, atmospheric pressure chemical ionization (APCI) can be more effective than electrospray ionization (ESI).[5][6] Optimize the collision energy to ensure proper fragmentation.
Matrix Effects Co-eluting compounds from the biological matrix can suppress the ionization of this compound.[7] Dilute the sample extract to reduce the concentration of interfering substances.[8] Employ a more rigorous sample cleanup method, such as SPE with a C30 sorbent. Utilize a matrix-matched calibration curve or a stable isotope-labeled internal standard to compensate for matrix effects.

Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)

Potential Cause Troubleshooting Step
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Column Chemistry C30 reversed-phase columns are highly recommended for the separation of carotenoids and their isomers due to their ability to resolve structurally similar compounds.[9][10][11]
Mobile Phase Mismatch Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[12]
Column Contamination Flush the column with a strong solvent mixture (e.g., isopropanol/dichloromethane). If the problem persists, consider replacing the column or the guard column.[12]
System Issues Check for leaks, blockages, or dead volumes in the LC system.[13]

Issue 3: High Variability in Quantitative Results

Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of the extraction protocol for all samples, including standards and quality controls. Automated liquid handlers can improve reproducibility.
Analyte Instability Prepare fresh working standards and quality control samples regularly. Minimize the time samples spend at room temperature during preparation. Carotenoids can be stable in frozen plasma for months at -20°C, but for longer-term storage, -70°C or lower is recommended.[3][14]
Lack of or Inappropriate Internal Standard Use a suitable internal standard (IS) to correct for variations in extraction efficiency and matrix effects. A stable isotope-labeled this compound would be ideal, but if unavailable, a structurally similar carotenoid that is not present in the sample can be used.
Instrument Fluctuation Run system suitability tests before each batch of samples to ensure the LC-MS/MS system is performing consistently. Monitor for shifts in retention time and signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in quantifying this compound in biological matrices?

A1: The primary challenge is overcoming the "matrix effect."[7] Biological matrices like plasma and tissue are complex mixtures of proteins, lipids, and other small molecules that can interfere with the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[7] This can manifest as ion suppression (reduced signal) or enhancement (increased signal).

Q2: How can I minimize the matrix effect?

A2: Several strategies can be employed:

  • Effective Sample Cleanup: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[15][16]

  • Chromatographic Separation: Utilize a C30 reversed-phase column to effectively separate this compound from co-eluting matrix components.[9][11]

  • Dilution: Diluting the sample extract can reduce the concentration of interfering substances.[8]

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects. If unavailable, a structurally similar analog can be used.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples.

Q3: What type of internal standard is best for this compound quantification?

A3: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C- or ²H-labeled). This is because it will have nearly identical chemical and physical properties to the analyte, co-eluting chromatographically and experiencing the same matrix effects. If a stable isotope-labeled standard is not available, a structurally similar carotenoid that is not naturally present in the sample can be used as an alternative.

Q4: What are the best practices for sample collection and storage to ensure this compound stability?

A4: To maintain the integrity of this compound in biological samples:

  • Minimize Light Exposure: Collect and process samples under dim or red light to prevent photo-isomerization and degradation.[2]

  • Use Anticoagulants: For blood samples, use tubes containing EDTA or heparin.

  • Prompt Processing: Separate plasma or serum from whole blood as soon as possible by centrifugation at a low temperature (4°C).

  • Add Antioxidants: Consider adding antioxidants like BHT or ascorbic acid to the collection tubes or during extraction.[1][3]

  • Proper Storage: For short-term storage (up to a few months), -20°C may be sufficient.[3] For long-term storage, samples should be kept at -80°C in airtight containers, purged with nitrogen if possible, to prevent oxidation.[4][14] Repeated freeze-thaw cycles should be avoided.[4]

Q5: I do not have access to a C30 column. Can I use a C18 column?

A5: While C18 columns can be used for carotenoid analysis, C30 columns offer superior separation for structurally similar carotenoids and their isomers.[11] This is particularly important for resolving this compound from other carotenoids that may be present in the sample. If using a C18 column, extensive method development will be required to ensure adequate separation from potential interferences.

Experimental Protocols

The following is a generalized, adaptable protocol for the quantification of this compound in a complex biological matrix such as plasma, based on established methods for carotenoid analysis.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 200 µL of plasma in a glass tube, add 20 µL of internal standard solution (e.g., a structurally similar carotenoid at a known concentration).

  • Add 1 mL of ethanol containing 0.1% BHT to precipitate proteins. Vortex for 30 seconds.

  • Add 2 mL of hexane (or a mixture of hexane and ethyl acetate).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-6) on the remaining aqueous layer and combine the organic extracts.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., methanol/MTBE mixture).

2. LC-MS/MS Analysis

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C30 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).[9][11]

  • Mobile Phase A: Methanol/Water (e.g., 95:5 v/v) with 0.1% formic acid or ammonium acetate.

  • Mobile Phase B: Methyl tert-butyl ether (MTBE).

  • Gradient: A gradient elution is typically used, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the non-polar carotenoids.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 10 - 20 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often suitable for ketocarotenoids.[5][6]

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for this compound and the internal standard.

Table of Tentative MS/MS Parameters for this compound

ParameterValue
Precursor Ion (M+H)⁺m/z 567.4
Product Ion 1Fragment corresponding to loss of the methoxy group and/or parts of the polyene chain.
Product Ion 2Further fragmentation of the polyene chain.
Collision EnergyTo be optimized empirically (typically 20-40 eV).
Dwell Time100-200 ms.

Note: The exact m/z values for product ions should be determined by direct infusion of a this compound standard and optimization on the specific mass spectrometer used.

Quantitative Data Summary

Table 1: Representative Concentrations of Common Carotenoids in Human Plasma

CarotenoidMean Concentration (nmol/L)
Lutein200 - 400
Zeaxanthin30 - 80
β-Cryptoxanthin100 - 300
Lycopene300 - 700
α-Carotene50 - 150
β-Carotene200 - 800

Data compiled from various nutritional studies and are subject to significant inter-individual variation.

Table 2: this compound Content in Rhodobacter sphaeroides

Growth ConditionThis compound as % of Total Carotenoids
Anaerobic, low lightLow
Semiaerobic or Anaerobic, high lightHigh (Predominant carotenoid)

Data indicates that the production of this compound is regulated by oxygen and light intensity.[17][18]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., Ethanol + BHT) add_is->protein_precip lle Liquid-Liquid Extraction (e.g., Hexane) protein_precip->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection hplc HPLC Separation (C30 Column) injection->hplc msms MS/MS Detection (APCI, MRM) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_environment Environmental Stimuli cluster_bacterial_cell Bacterial Cell (e.g., Rhodobacter sphaeroides) light High Light Intensity spheroidene Spheroidene light->spheroidene oxygen Oxygen Presence oxygen->spheroidene This compound This compound spheroidene->this compound Spheroidene monooxygenase (CrtA) membrane Cell Membrane Integration This compound->membrane ros_quenching Reactive Oxygen Species (ROS) Quenching membrane->ros_quenching photoprotection Photoprotection membrane->photoprotection

Caption: Biological role and synthesis of this compound in bacteria.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Spheroidenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the low aqueous solubility of Spheroidenone in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a carotenoid, specifically a keto-carotenoid, which belongs to the lipid class of molecules.[1] Its long, hydrophobic hydrocarbon chain makes it practically insoluble in water and other polar solvents. This low aqueous solubility poses a significant hurdle for its use in many biological assays and cell culture experiments, which are typically conducted in aqueous environments.

Q2: What are the most common organic solvents for dissolving this compound?

While specific solubility data for this compound is limited, based on its chemical structure and data from similar carotenoids, it is expected to be soluble in a range of non-polar and some polar aprotic organic solvents. These include tetrahydrofuran (THF), chloroform, dichloromethane (DCM), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2][3] It has limited solubility in alcohols like ethanol and is practically insoluble in water.[2]

Q3: Can I use DMSO to dissolve this compound for cell culture experiments?

Yes, DMSO is a common and effective solvent for dissolving hydrophobic compounds like this compound for in vitro studies.[3] It is considered a "universal solvent" due to its ability to dissolve a wide range of polar and non-polar compounds.[3] However, it is crucial to keep the final concentration of DMSO in your cell culture medium low (typically below 0.5% v/v) as it can be toxic to cells at higher concentrations.

Q4: My this compound precipitates out of solution when I add it to my aqueous buffer. What can I do?

This is a common issue when working with hydrophobic compounds. The precipitation occurs because the compound is no longer soluble as the polarity of the solvent increases. To avoid this, you should add the this compound stock solution (in a water-miscible solvent like DMSO) to the aqueous buffer slowly and with constant, gentle mixing.[4] It is also important to ensure that the final concentration of the organic solvent is not high enough to cause precipitation. In some cases, using a carrier solvent or an encapsulation technique may be necessary.

Q5: Are there alternative methods to improve the aqueous solubility of this compound without using organic solvents?

Yes, several advanced drug delivery technologies can enhance the aqueous solubility of hydrophobic compounds like this compound. These include:

  • Micellar Solubilization: Using surfactants to form micelles that encapsulate the hydrophobic drug.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility in water.

  • Nanoparticle Formulation: Encapsulating this compound into polymeric nanoparticles or liposomes can improve its dispersion and delivery in aqueous systems.

These methods often require specialized formulation expertise.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound powder will not dissolve in the chosen organic solvent. 1. The solvent is not appropriate for this compound. 2. The concentration is too high. 3. The this compound has degraded or is impure.1. Try a different solvent. Good starting points are THF, chloroform, or DMSO. 2. Try to dissolve a smaller amount of this compound or use a larger volume of solvent. Gentle warming and sonication may also help. 3. Verify the purity and integrity of your this compound sample.
This compound precipitates immediately upon addition to aqueous media. 1. The final concentration of the organic solvent is too low to maintain solubility. 2. The rate of addition is too fast. 3. The buffer composition is incompatible.1. Increase the final concentration of the co-solvent (e.g., DMSO), but ensure it remains within the tolerated limits for your experiment. 2. Add the this compound stock solution dropwise while gently vortexing or stirring the aqueous medium. 3. Test the solubility in different buffers. pH and ionic strength can influence the solubility of some compounds.
I observe a color change or degradation of my this compound solution over time. 1. Exposure to light, heat, or oxygen. 2. The solvent is not stable or contains impurities.1. Carotenoids are sensitive to light, heat, and oxygen. Store stock solutions in amber vials, at low temperatures, and under an inert gas (e.g., nitrogen or argon). Prepare fresh dilutions for experiments. 2. Use high-purity, anhydrous solvents.
I am seeing unexpected results or cellular toxicity in my experiments. 1. The concentration of the organic solvent (e.g., DMSO) is too high. 2. This compound itself is exerting a cytotoxic effect at the tested concentration. 3. The solubilization method is interfering with the assay.1. Perform a solvent toxicity control experiment to determine the maximum tolerated concentration of your solvent. Keep the final DMSO concentration below 0.5% (v/v) for most cell lines. 2. Perform a dose-response curve for this compound to determine its cytotoxic concentration. 3. If using carriers like cyclodextrins or surfactants, ensure they do not interfere with your experimental endpoint by running appropriate controls.

Quantitative Data on Carotenoid Solubility

SolventAstaxanthin Solubility (mg/mL)Canthaxanthin Solubility
Chloroform~6Soluble
Dichloromethane (DCM)30 g/L (or 30 mg/mL)[5]High
Dimethyl Sulfoxide (DMSO)~0.13 - 1 (with warming)[3][6]Soluble
Dimethylformamide (DMF)~0.5-
Tetrahydrofuran (THF)-Soluble[2]
Acetone~0.2[5]Soluble
Ethanol~0.09Insoluble[2]
WaterInsolubleInsoluble[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted into aqueous media for experiments.

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing this compound: Carefully weigh the desired amount of this compound powder using an analytical balance in a fume hood.

  • Solvent Addition: Transfer the weighed this compound to a sterile, amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Tightly cap the tube and vortex gently until the this compound is completely dissolved. The solution should be clear and uniformly colored. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium

This protocol details the method for diluting the DMSO stock solution into an aqueous buffer or cell culture medium to achieve the final working concentration.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer or cell culture medium

  • Sterile tubes

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Pre-warm Aqueous Medium: Pre-warm your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C for cell culture).

  • Calculate Dilution: Determine the volume of the this compound stock solution needed to achieve the final desired concentration in your experiment. Ensure the final DMSO concentration remains non-toxic (e.g., <0.5% v/v).

  • Dilution Step: While gently vortexing or stirring the pre-warmed aqueous medium, add the calculated volume of the this compound stock solution dropwise.

  • Mixing: Continue to mix the solution gently for a few minutes to ensure homogeneity. Visually inspect the solution for any signs of precipitation.

  • Use Immediately: It is recommended to use the final diluted solution immediately to minimize the risk of precipitation over time.

Visualizations

Experimental Workflow for Solubilizing this compound

G Workflow for this compound Solubilization A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex/Sonicate to Dissolve (Prepare Stock Solution) B->C D Store Stock Solution (-20°C, Protected from Light) C->D F Add Stock Solution Dropwise to Aqueous Medium with Mixing C->F E Pre-warm Aqueous Medium E->F G Visually Inspect for Precipitation F->G H Use Immediately in Experiment G->H

Caption: A step-by-step workflow for preparing a this compound solution for experiments.

Hypothetical Signaling Pathway Involving this compound

G Hypothetical Signaling Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds to Keap1->Nrf2 Releases Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription of Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: A diagram illustrating a potential antioxidant signaling pathway for this compound.

References

Technical Support Center: Stabilizing Spheroidenone for Long-Term Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on stabilizing the keto-carotenoid Spheroidenone for reliable and reproducible long-term experimental use. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the handling and storage of this light- and oxygen-sensitive compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound, like other carotenoids, is susceptible to degradation primarily through oxidation and isomerization. The main contributing factors are:

  • Exposure to Oxygen: The conjugated double bond system of this compound is highly susceptible to oxidation, leading to bleaching and loss of function.

  • Exposure to Light: Light, particularly in the UV spectrum, can induce photo-oxidation and cis-trans isomerization, altering the compound's chemical and physical properties.

  • Elevated Temperatures: Higher temperatures accelerate the rates of both oxidation and isomerization.

  • Presence of Acids: Acidic conditions can lead to the degradation of carotenoids.[1]

  • Solvent Polarity: The polarity of the solvent can influence the stability and conformation of this compound. In organic solvents, the s-cis configuration is generally more stable.[2]

Q2: How should I properly store purified this compound for long-term use?

A2: For optimal long-term stability, purified this compound should be stored under conditions that minimize exposure to light, oxygen, and heat.

Recommended Long-Term Storage Protocol:

  • Solvent Selection: Dissolve this compound in a deoxygenated, high-purity organic solvent. Nonpolar solvents with low polarizability, such as n-hexane, are often used for carotenoids.[2] For stock solutions, consider solvents in which carotenoids have shown good stability, such as tetrahydrofuran.[3]

  • Inert Atmosphere: Overlay the this compound solution with an inert gas, such as argon or nitrogen, to displace oxygen.

  • Light Protection: Store solutions in amber glass vials or wrap vials with aluminum foil to protect from light.

  • Low Temperature: Store at or below -70°C. For proteins, storage at -70°C is recommended for long-term stability to avoid repeated freeze-thaw cycles that can cause denaturation.[4] This principle can be applied to sensitive small molecules like this compound.

  • Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen, and promote degradation.[2][4][5][6][7][8]

Q3: Can I use antioxidants to stabilize my this compound solution?

A3: Yes, the addition of antioxidants is a highly recommended practice to protect this compound from oxidative degradation.

  • Recommended Antioxidants:

    • Butylated Hydroxytoluene (BHT): A synthetic antioxidant commonly used to prevent oxidation in cosmetics and other formulations.[9]

    • α-Tocopherol (Vitamin E): A natural, lipid-soluble antioxidant that effectively scavenges free radicals.[9]

  • Considerations:

    • The effectiveness of an antioxidant can be concentration-dependent.

    • In some biological systems, BHT has been observed to decrease the concentration of α-tocopherol in the liver, suggesting potential interactions.[10] When used in combination, their synergistic or antagonistic effects should be considered. For in vitro chemical stabilization, they are generally effective.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of color in this compound solution Oxidative degradation due to exposure to air. Photo-bleaching due to exposure to light.1. Ensure solutions are prepared and stored under an inert atmosphere (argon or nitrogen). 2. Always store solutions in light-protected vials (amber or foil-wrapped) at low temperatures.
Inconsistent experimental results Degradation of this compound stock solution between experiments. Inconsistent concentrations due to repeated freeze-thaw cycles.1. Prepare single-use aliquots of your this compound stock solution. 2. Re-qualify the concentration of your stock solution using spectrophotometry before critical experiments if degradation is suspected.
Precipitation of this compound upon thawing Poor solubility in the chosen solvent at low temperatures. Solvent evaporation during storage.1. Ensure the solvent is appropriate for the desired concentration and storage temperature. 2. Use vials with tight-sealing caps to prevent solvent evaporation. Gently warm and vortex the solution to redissolve the compound before use.

Quantitative Data on Carotenoid Stability

Table 1: General Stability of Carotenoids in Organic Solvents

Carotenoid Solvent Storage Condition Stability Observation Reference
Lutein & β-CaroteneVarious Organic SolventsRoom Temperature (10 days)<10% decrease in absorbance in most solvents.[3]
β-CaroteneCyclohexanoneRoom Temperature (10 days)Greatest degradation observed in this solvent.[3]

Table 2: Factors Influencing Carotenoid Degradation Kinetics

Factor Effect on Degradation Rate Kinetic Model Often Applied Reference
TemperatureHigher temperature increases the degradation rate.Arrhenius Equation[11]
LightLight exposure, especially UV, accelerates degradation.First-Order Kinetics[11]
OxygenPresence of oxygen is a primary driver of oxidative degradation.Pseudo-First-Order[12]
AcidAcidic conditions can catalyze degradation.Pseudo-Zero-Order in some cases[1]

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized this compound Stock Solution

  • Materials:

    • Purified this compound

    • High-purity, deoxygenated organic solvent (e.g., n-hexane or tetrahydrofuran)

    • Antioxidant (e.g., BHT or α-tocopherol)

    • Amber glass vials with screw caps and PTFE septa

    • Inert gas (argon or nitrogen) source with a manifold

  • Procedure:

    • Weigh the desired amount of this compound in a fume hood, minimizing exposure to light.

    • In a clean, amber vial, dissolve the this compound in the deoxygenated solvent to the desired concentration.

    • If using an antioxidant, add it to the solution at an appropriate concentration (e.g., 0.01-0.1% w/v).

    • Purge the headspace of the vial with a gentle stream of inert gas for 1-2 minutes.

    • Immediately cap the vial tightly.

    • Wrap the vial with parafilm to ensure a tight seal.

    • Label the vial clearly with the compound name, concentration, solvent, date, and any added stabilizers.

    • Store the vial in a freezer at -70°C or lower.

    • For routine use, prepare multiple small-volume, single-use aliquots to avoid repeated thawing of the main stock.

Visualizations

Spheroidenone_Degradation_Pathway cluster_factors Degradation Factors This compound This compound (Stable) Oxidized Oxidized Products (Inactive) This compound->Oxidized Oxidation Isomerized Cis-Isomers (Altered Properties) This compound->Isomerized Isomerization Oxygen Oxygen Oxygen->Oxidized Light Light Light->Oxidized Light->Isomerized Heat Heat Heat->Oxidized Heat->Isomerized Experimental_Workflow_Stabilization start Start: Purified this compound dissolve Dissolve in Deoxygenated Solvent start->dissolve add_antioxidant Add Antioxidant (e.g., BHT, α-Tocopherol) dissolve->add_antioxidant purge Purge with Inert Gas (Ar/N2) add_antioxidant->purge aliquot Create Single-Use Aliquots purge->aliquot store Store at ≤ -70°C in the Dark aliquot->store use Thaw Single Aliquot for Experiment store->use

References

avoiding spectral interference in Spheroidenone absorbance measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spheroidenone. Our aim is to help you overcome common challenges and avoid spectral interference during absorbance measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

A1: this compound is a keto-carotenoid pigment found in certain photosynthetic bacteria, such as Rhodobacter sphaeroides. Accurate measurement of this compound is crucial for studies related to bacterial photosynthesis, antioxidant activity, and as a potential biomarker in various biotechnological applications.

Q2: At what wavelengths does this compound absorb light?

A2: this compound typically absorbs light in the visible range, with absorption maxima influenced by the solvent used. In nonpolar solvents like n-hexane, it exhibits a well-resolved vibronic structure with a primary peak around 513 nm. In its hexane-solvated state, it shows absorption maxima at approximately 483 nm and 514 nm.[1] The polarity of the solvent can cause shifts in these peaks.

Q3: What are the common solvents used for this compound absorbance measurements?

A3: Common solvents for extracting and measuring this compound include n-hexane, acetone, methanol, and acetonitrile. The choice of solvent will affect the absorption spectrum, so consistency is key for comparable results.

Q4: How does solvent polarity affect the this compound absorption spectrum?

A4: Increasing solvent polarity can lead to a broadening of the absorption peaks and a loss of the fine vibronic structure observed in nonpolar solvents.[1] This is due to interactions between the solvent and the conjugated π-electron system of the this compound molecule.

Troubleshooting Guide: Avoiding Spectral Interference

Spectral interference is a common issue in spectrophotometry that can lead to inaccurate quantification of this compound. This guide provides solutions to common problems.

Problem 1: Overlapping spectra from other pigments.

  • Symptom: The absorbance spectrum of your extract shows broader peaks or shoulders that are not characteristic of pure this compound.

  • Cause: Contamination with other pigments, most commonly bacteriochlorophylls, which also absorb in the 400-600 nm range.

  • Solution:

    • Chromatographic Purification: For highly accurate measurements, purify the this compound extract using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) prior to spectrophotometric analysis.

    • Solvent Partitioning: Utilize solvent systems that preferentially dissolve this compound over interfering pigments.

    • Derivative Spectrophotometry: This technique can help to resolve overlapping spectral bands by calculating the derivative of the absorbance spectrum.

Problem 2: Interference from the sample matrix.

  • Symptom: High background absorbance or a sloping baseline in your spectrum.

  • Cause: The presence of other cellular components in the extract, such as lipids, proteins, or cell wall fragments, which can scatter light or absorb non-specifically.

  • Solution:

    • Centrifugation and Filtration: Ensure your extract is clear by centrifuging at high speed to pellet any debris and then filtering the supernatant through a 0.22 µm filter.

    • Use of a Proper Blank: The blank solution should contain everything that your sample solution does, except for the this compound. This includes the extraction solvent and any other reagents used.

    • Baseline Correction: Most modern spectrophotometers have a baseline correction feature that can be used to subtract the background absorbance.

Problem 3: Inaccurate readings due to instrument settings.

  • Symptom: Poor reproducibility of measurements or absorbance values outside the expected linear range.

  • Cause: Incorrect instrument settings, such as an inappropriate wavelength selection or a spectral bandwidth that is too wide.

  • Solution:

    • Wavelength Selection: Always measure absorbance at the λmax (wavelength of maximum absorbance) of this compound in your chosen solvent for the best sensitivity and linearity.

    • Optimize Slit Width: A narrower slit width will provide better spectral resolution, which is important for resolving the fine structure of the this compound spectrum. However, this may decrease the signal-to-noise ratio. An optimal balance should be found.

    • Instrument Calibration: Regularly calibrate your spectrophotometer using certified reference materials to ensure wavelength accuracy and photometric performance.

Quantitative Data Summary

SolventAbsorption Maxima (λmax)Molar Extinction Coefficient (ε)Notes
n-Hexane~483 nm, ~513 nmNot readily availableExhibits well-resolved vibronic structure.
Hexane483 nm, 514 nmNot readily available
MethanolBroader peaks, shiftedNot readily availableLoss of fine vibronic structure.
AcetonitrileBroader peaks, shiftedNot readily availableLoss of fine vibronic structure.

Experimental Protocols

Protocol 1: Extraction of this compound from Rhodobacter sphaeroides

This protocol provides a general guideline for the extraction of carotenoids, including this compound, from bacterial cultures.

Materials:

  • Rhodobacter sphaeroides cell culture

  • Centrifuge and centrifuge tubes

  • Acetone

  • Methanol

  • Sonicator or bead beater

  • 0.22 µm syringe filter

  • Spectrophotometer and cuvettes

Procedure:

  • Harvest Cells: Centrifuge the bacterial culture (e.g., 5000 x g for 10 minutes) to pellet the cells. Discard the supernatant.

  • Wash Cells: Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline) and centrifuge again. Repeat this step to remove residual media components.

  • Cell Lysis: Resuspend the washed cell pellet in a small volume of acetone:methanol (7:2, v/v) mixture. Disrupt the cells using sonication on ice or a bead beater. The mixture should turn a deep red-orange color as the pigments are released.

  • Clarify Extract: Centrifuge the lysate at high speed (e.g., 12,000 x g for 15 minutes at 4°C) to pellet the cell debris.

  • Collect Supernatant: Carefully collect the supernatant containing the extracted pigments.

  • Filter: For optimal clarity, pass the supernatant through a 0.22 µm syringe filter.

  • Spectrophotometric Analysis: The extract is now ready for absorbance measurement.

Protocol 2: Spectrophotometric Quantification of this compound

Procedure:

  • Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure a stable light source.

  • Blank Measurement: Fill a clean cuvette with the same solvent mixture used for extraction (e.g., acetone:methanol 7:2). Place the cuvette in the spectrophotometer and perform a blank measurement to zero the instrument across the desired wavelength range (e.g., 350-700 nm).

  • Sample Measurement: Empty the blanking cuvette, rinse it with a small amount of your this compound extract, and then fill it with the extract.

  • Record Spectrum: Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

  • Determine λmax: Identify the wavelength(s) of maximum absorbance from the recorded spectrum.

  • Quantification:

    • Relative Quantification: Use the absorbance value at the λmax to compare the relative amounts of this compound between different samples.

    • Absolute Quantification (with a standard curve): If a pure this compound standard is available, prepare a series of dilutions of known concentrations. Measure the absorbance of each dilution at the λmax and create a standard curve of absorbance versus concentration. Use the absorbance of your unknown sample to determine its concentration from the standard curve.

Visualizations

Spheroidenone_Biosynthesis_Pathway GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene synthase (CrtB) Neurosporene Neurosporene Phytoene->Neurosporene Phytoene desaturase (CrtI) (3 steps) Spheroidene Spheroidene Neurosporene->Spheroidene Spheroidene biosynthesis (multi-step) This compound This compound Spheroidene->this compound Spheroidene monooxygenase (CrtA)

Caption: this compound biosynthesis pathway.

Troubleshooting_Workflow decision decision issue issue solution solution start Inaccurate Absorbance Reading check_spectrum Examine Spectrum Shape start->check_spectrum check_baseline Check Baseline check_spectrum->check_baseline Normal shape issue_overlap Potential Spectral Overlap check_spectrum->issue_overlap Broad peaks or shoulders? check_reproducibility Check Reproducibility check_baseline->check_reproducibility Flat baseline issue_high_bg Matrix Interference check_baseline->issue_high_bg Sloping or high background? issue_not_reproducible Instrument Settings Issue check_reproducibility->issue_not_reproducible Poor reproducibility? end Measurement Likely Accurate check_reproducibility->end Reproducible solution_purify Purify sample (TLC/HPLC) or use derivative spectrophotometry issue_overlap->solution_purify Yes solution_clarify Clarify extract (centrifuge/filter) and use proper blank issue_high_bg->solution_clarify Yes solution_instrument Check λmax, slit width, and calibrate instrument issue_not_reproducible->solution_instrument Yes

Caption: Troubleshooting workflow for this compound absorbance measurements.

References

Technical Support Center: Optimizing Spheroidenone Reconstitution into Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the reconstitution of spheroidenone into proteins. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful experimentation. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, comprehensive experimental protocols, and key data summaries to assist you in your work.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of reconstituting this compound into proteins?

A1: this compound is a carotenoid found in phototrophic bacteria, such as Rhodobacter sphaeroides. It plays a crucial role in light-harvesting and photoprotection. Reconstituting this compound into apoproteins (proteins without their native pigments) allows researchers to study the specific interactions between the carotenoid and the protein, investigate the mechanisms of energy transfer, and understand the structural requirements for pigment binding and function. This is particularly relevant for research on photosynthesis and the development of bio-inspired light-harvesting systems.

Q2: Which types of proteins are typically used for this compound reconstitution?

A2: The most common proteins used for this compound reconstitution are the light-harvesting complexes (LHCs) from photosynthetic bacteria, such as the LH2 and LH1 complexes. These proteins naturally bind this compound and related carotenoids in vivo. Researchers often use carotenoidless mutant strains of bacteria (e.g., Rhodobacter sphaeroides R26.1) to express the apoproteins, which are then isolated for in vitro reconstitution experiments.

Q3: What are the critical factors influencing the success of this compound reconstitution?

A3: Several factors are critical for successful reconstitution. These include the choice and concentration of detergent used to solubilize the protein and lipids, the molar ratio of this compound to protein, the lipid composition of the reconstitution mixture, pH, temperature, and the method used for detergent removal. Careful optimization of these parameters is essential to achieve high reconstitution efficiency and ensure the proper folding and function of the reconstituted complex.

Q4: How can I verify the successful reconstitution of this compound into my protein of interest?

A4: Successful reconstitution can be verified using several spectroscopic techniques. A key indicator is a red-shift in the absorption spectrum of this compound upon binding to the protein.[1] For instance, free this compound in an organic solvent like acetone will have a different absorption maximum compared to when it is bound within the protein complex. Fluorescence spectroscopy can also be used to assess the efficiency of energy transfer from the reconstituted this compound to other chromophores in the protein, such as bacteriochlorophylls. Furthermore, techniques like sucrose density gradient centrifugation can be used to separate the reconstituted, pigment-protein complexes from free, unbound pigments.[2][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound reconstitution experiments.

Problem Possible Cause(s) Suggested Solution(s)
Low Reconstitution Yield - Inefficient removal of detergent.- Incorrect molar ratio of this compound to protein.- Protein aggregation during reconstitution.- Suboptimal pH or temperature.- Use a detergent with a high critical micelle concentration (CMC) that is easily removable by dialysis or bio-beads (e.g., Octyl-β-D-glucopyranoside).- Titrate the this compound-to-protein molar ratio to find the optimal concentration. Start with a slight molar excess of this compound.- Optimize the rate of detergent removal; a slower removal process can sometimes prevent aggregation.- Screen a range of pH values (typically around pH 7.5-8.5) and temperatures (often performed at 4°C or room temperature) to find the optimal conditions for your specific protein.
Protein Precipitation/Aggregation - Rapid removal of detergent.- High protein concentration.- Inappropriate buffer conditions (ionic strength, pH).- Protein denaturation.- Employ a slower detergent removal method like stepwise dialysis against decreasing detergent concentrations.- Reduce the initial protein concentration in the reconstitution mixture.- Ensure the buffer composition is suitable for maintaining protein stability. The addition of stabilizing agents like glycerol may be beneficial.- Handle the protein gently and avoid vigorous shaking or vortexing to prevent denaturation.[4]
Incorrect Spectral Properties of the Reconstituted Complex - Incomplete or improper folding of the protein around the carotenoid.- Presence of residual detergent affecting the protein's conformation.- Aggregation of the reconstituted complexes.- Verify the purity of both the protein and the this compound before reconstitution.- Ensure complete removal of the detergent, as residual amounts can interfere with the native protein structure. Extensive dialysis is recommended.- Analyze the reconstituted sample using size exclusion chromatography to check for aggregation. If aggregation is present, optimize the reconstitution conditions as described above.
Low Energy Transfer Efficiency - Incorrect orientation or distance between this compound and the acceptor chromophore (e.g., bacteriochlorophyll).- Presence of unbound this compound.- Protein misfolding.- Ensure the apoprotein is correctly folded before reconstitution.- After reconstitution, purify the complex to remove any free this compound using methods like sucrose density gradient centrifugation.[2][3]- Confirm the structural integrity of the reconstituted complex using techniques like circular dichroism spectroscopy.

Data Presentation

Table 1: Factors Affecting this compound Reconstitution Efficiency
Parameter Condition Effect on Reconstitution Efficiency Rationale
Detergent Type Non-ionic (e.g., Octyl-β-D-glucopyranoside, Dodecyl-β-D-maltoside)Generally HigherMilder detergents that are less likely to denature the protein.
Ionic (e.g., SDS)Can be LowerHarsher and can lead to protein denaturation if not used carefully.
Detergent Concentration Above CMC during solubilizationEssential for micelle formationEnsures proper solubilization of the membrane protein and lipids.
Gradual removal during reconstitutionHigher EfficiencySlow removal allows for the protein to fold correctly around the pigment as the detergent is depleted.
This compound:Protein Molar Ratio Optimized (often slight excess of this compound)Maximizes binding sitesEnsures saturation of the pigment-binding pockets in the protein.
High ExcessCan lead to aggregationExcess unbound carotenoid can precipitate or cause non-specific aggregation.
Lipid Composition Presence of native-like lipidsCan Improve StabilityA lipid environment that mimics the native membrane can promote proper protein folding and stability.
pH Near physiological (7.5-8.5)Optimal for most proteinsMaintains the native charge distribution and structure of the protein.
Temperature 4°C to Room TemperatureProtein-dependentLower temperatures can slow down aggregation and favor correct folding for some proteins.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Rhodobacter sphaeroides

This protocol describes the extraction of total carotenoids from R. sphaeroides and subsequent purification of this compound.

Materials:

  • Cell paste of Rhodobacter sphaeroides

  • Methanol

  • Acetone

  • Petroleum ether

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Diethyl ether

  • Rotary evaporator

  • Spectrophotometer

Procedure:

  • Cell Lysis and Pigment Extraction: a. Resuspend the bacterial cell paste in a minimal volume of methanol. b. Add a 7:2 (v/v) mixture of acetone:methanol to the cell suspension and stir vigorously in the dark for 1 hour at room temperature. c. Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the cell debris. d. Collect the supernatant containing the pigments. Repeat the extraction on the pellet until it is colorless.

  • Solvent Partitioning: a. Combine the pigment-containing supernatants and add an equal volume of petroleum ether in a separatory funnel. b. Add saturated NaCl solution to facilitate phase separation. c. Gently mix and allow the layers to separate. The upper petroleum ether layer will contain the carotenoids. d. Wash the petroleum ether layer twice with distilled water to remove residual acetone and methanol.

  • Drying and Concentration: a. Dry the petroleum ether extract over anhydrous sodium sulfate. b. Filter to remove the sodium sulfate and concentrate the extract to a small volume using a rotary evaporator at a temperature below 40°C.

  • Chromatographic Purification: a. Prepare a silica gel column equilibrated with hexane. b. Load the concentrated pigment extract onto the column. c. Elute the column with a gradient of diethyl ether in hexane (e.g., starting from 0% and gradually increasing to 20% diethyl ether). d. Collect the fractions and monitor the separation by observing the colored bands. This compound will typically elute as a distinct orange-red band. e. Analyze the collected fractions using a spectrophotometer to identify the pure this compound fractions based on their characteristic absorption spectra (peaks around 483 nm and 514 nm in hexane). f. Pool the pure fractions and evaporate the solvent under a stream of nitrogen. Store the purified this compound at -20°C in the dark.

Protocol 2: Reconstitution of this compound into Light-Harvesting Complex 2 (LH2) Apoprotein

This protocol outlines the reconstitution of purified this compound into the LH2 apoprotein isolated from a carotenoidless mutant of R. sphaeroides.

Materials:

  • Purified LH2 apoprotein (from a carotenoidless strain like R26.1)

  • Purified this compound in ethanol or a suitable organic solvent

  • Reconstitution buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Detergent stock solution (e.g., 10% Octyl-β-D-glucopyranoside - OG)

  • Lipids (e.g., a mixture of native lipids from R. sphaeroides or synthetic lipids like DOPC)

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Bio-Beads for detergent removal (optional)

  • Sucrose solutions for gradient centrifugation (e.g., 10-40% w/v)

Procedure:

  • Preparation of Components: a. Solubilize the purified LH2 apoprotein in reconstitution buffer containing a concentration of OG above its critical micelle concentration (e.g., 1% w/v). b. Prepare a solution of lipids in the same buffer, also containing 1% OG. c. Prepare a stock solution of purified this compound in a minimal amount of ethanol.

  • Reconstitution Mixture Assembly: a. In a microcentrifuge tube, mix the solubilized LH2 apoprotein, the lipid solution, and the this compound solution. The final concentrations and ratios need to be optimized, but a starting point could be a protein concentration of 0.1-0.5 mg/mL and a this compound:protein molar ratio of 2:1 to 5:1. The final OG concentration should be maintained above the CMC. b. Gently mix the components and incubate on ice or at 4°C for 30-60 minutes to allow for equilibration.

  • Detergent Removal: a. Transfer the reconstitution mixture to a dialysis cassette. b. Perform stepwise dialysis against a large volume of reconstitution buffer with progressively lower concentrations of OG (e.g., 0.5%, 0.1%, 0.01%, and finally no detergent). Each dialysis step should be for at least 4 hours at 4°C. c. Alternatively, add Bio-Beads to the reconstitution mixture and incubate with gentle rocking at 4°C to adsorb the detergent. The amount of Bio-Beads and incubation time will need to be optimized.

  • Purification of Reconstituted Complexes: a. After detergent removal, centrifuge the sample at high speed (e.g., 100,000 x g for 1 hour) to pellet any aggregated material. b. Load the supernatant onto a continuous or step sucrose density gradient (e.g., 10-40% sucrose in reconstitution buffer). c. Centrifuge at high speed (e.g., 150,000 x g) for 16-24 hours at 4°C. d. The reconstituted LH2-spheroidenone complexes should form a distinct colored band that can be collected with a syringe. Free pigments will typically remain at the top of the gradient.

  • Analysis and Storage: a. Analyze the collected fraction by UV-Vis spectroscopy to confirm the presence of both this compound and bacteriochlorophyll (if present in the apoprotein preparation) and to assess the quality of the reconstituted complex. b. Store the purified reconstituted complexes at 4°C in the dark for short-term use or flash-freeze in liquid nitrogen for long-term storage.

Visualizations

Experimental_Workflow_Spheroidenone_Reconstitution cluster_extraction This compound Extraction cluster_reconstitution Protein Reconstitution start_extraction R. sphaeroides Cell Paste extraction Solvent Extraction (Acetone/Methanol) start_extraction->extraction partition Solvent Partitioning (Petroleum Ether) extraction->partition purification Column Chromatography partition->purification This compound Purified this compound purification->this compound mixing Mixing of Components (Protein, this compound, Lipids) This compound->mixing start_protein LH2 Apoprotein solubilization Detergent Solubilization (e.g., Octyl Glucoside) start_protein->solubilization solubilization->mixing detergent_removal Detergent Removal (Dialysis) mixing->detergent_removal purification_recon Purification (Sucrose Gradient) detergent_removal->purification_recon final_product Reconstituted Complex purification_recon->final_product

Caption: Workflow for the extraction of this compound and its reconstitution into LH2 apoprotein.

Spheroidenone_Energy_Transfer cluster_pathway Energy Transfer Pathway Light Light Absorption Spheroidenone_S2 This compound (S2 State) Light->Spheroidenone_S2 Excitation Spheroidenone_S1 This compound (S1 State) Spheroidenone_S2->Spheroidenone_S1 Internal Conversion BChl_Qx Bacteriochlorophyll (Qx State) Spheroidenone_S2->BChl_Qx Energy Transfer BChl_Qy Bacteriochlorophyll (Qy State) Spheroidenone_S1->BChl_Qy Energy Transfer BChl_Qx->BChl_Qy Internal Conversion Photosynthesis Photosynthesis BChl_Qy->Photosynthesis

Caption: Energy transfer pathway from this compound to bacteriochlorophyll in a light-harvesting complex.

References

troubleshooting low energy transfer efficiency from Spheroidenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with spheroidenone and investigating its energy transfer properties.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments, leading to lower-than-expected energy transfer efficiency.

Q1: Why is my overall carotenoid-to-bacteriochlorophyll energy transfer efficiency (ΦCar→BChl) significantly lower than the expected ~92%?

A1: A lower-than-expected ΦCar→BChl can stem from several factors related to both the molecular environment and the integrity of the photosynthetic complex.

  • Suboptimal Protein-Pigment Interactions: The high efficiency of this compound is critically dependent on its specific binding within the light-harvesting (LH) protein complex. If the carotenoid is not optimally bound in its pocket, it may be practically excluded from energy transfer to bacteriochlorophyll a (BChl a). The protein environment, including interactions like hydrogen bonding, tunes the excited state energy levels of this compound to ensure a small energy gap and high spectral overlap with BChl, which is crucial for efficient transfer.

  • Compromised Complex Integrity: The spatial arrangement of this compound and BChl is crucial for efficient energy transfer. Disruption of the native structure of the LH2 or LH1 complex, perhaps due to detergents or sample preparation methods, can increase the distance or alter the orientation between the donor (this compound) and acceptor (BChl), thereby reducing efficiency.

  • Environmental Factors: Temperature can alter protein conformations, affecting the distances between pigments and reducing the coupling strengths required for efficient energy transfer.

  • Alternative Energy Dissipation Pathways: Increased activity of competing pathways, such as ultrafast fission from the S* state leading to carotenoid triplet formation, can divert energy away from the primary transfer pathway to BChl.

Q2: My transient absorption spectroscopy data suggests inefficient transfer from the S1 excited state. What are the potential causes?

A2: Inefficient energy transfer from the S1 (21A−g) state is often linked to the energetics of the donor and acceptor molecules.

  • Energy Level Mismatch: The primary reason for low S1 transfer efficiency is an unfavorable energy gap between the this compound S1 state and the BChl Qy state. The number of conjugated double bonds (N) in a carotenoid is a key determinant of its S1 state energy. Although this compound is generally efficient, modifications to the protein or the presence of mutants can alter the energy levels of the BChl acceptor states. If the S1 energy level of this compound falls below the Qy energy of BChl, the spectral overlap required for efficient transfer is sharply reduced.

  • Competition with Internal Conversion: The S1 state has an intrinsic lifetime and will decay back to the ground state (S0) if energy transfer to BChl is not fast enough. In various LH complexes, the effective lifetime of the this compound S1 state is significantly shortened (to the sub-picosecond or few-picosecond range) by the energy transfer process. If the transfer is slowed by poor energetics, internal conversion becomes a more dominant and competing decay pathway. Studies have shown that S1-mediated energy transfer efficiency for this compound is around 73%, which is lower than that for carotenoids with shorter conjugation lengths like neurosporene (96%).

Q3: I am observing a high triplet state yield from this compound. How does this impact energy transfer efficiency?

A3: A high this compound triplet yield is indicative of an alternative energy dissipation pathway that directly competes with energy transfer to bacteriochlorophyll.

  • S State Fission:* An excited state, termed S, has been identified as a key intermediate. This S state is involved in energy transfer to BChl, but it also serves as a precursor on a pathway to ultrafast carotenoid triplet state formation via singlet fission. A magnetic field has been shown to increase the this compound triplet yield while simultaneously decreasing BChl fluorescence, indicating that the S* state is a branch point for energy flow to both BChl and the carotenoid triplet. An increase in the rate of this fission reaction will necessarily decrease the quantum yield of energy transfer to BChl. This pathway is estimated to account for 10-15% of the total energy transfer, so its over-activation can cause a noticeable drop in overall efficiency.

Q4: Could the integrity of the light-harvesting protein complex be affecting my results?

A4: Absolutely. The protein scaffold is not just a passive holder for the pigments; it is an active component in optimizing energy transfer.

  • Pigment Organization: The protein ensures the precise distance and orientation between the this compound and BChl molecules, which is essential for the rapid, sub-picosecond energy transfer. Any denaturation or conformational change in the protein can disrupt this precise arrangement, leading to a significant drop in efficiency.

  • Tuning Electronic Properties: The protein environment influences the electronic properties of the bound pigments. Interactions with protein residues can shift the absorption spectra of both this compound and BChl, which in turn affects the spectral overlap that governs the rate of resonance energy transfer. The absence of specific components, such as the B800 BChl, has been shown to impact the overall efficiency of energy transfer from the carotenoid.

Frequently Asked Questions (FAQs)

Q1: What are the primary energy transfer pathways from this compound to bacteriochlorophyll?

A1: Energy transfer from this compound occurs from two principal singlet excited states, S2 (11B+u) and S1 (21A−g), as well as an intermediate S* state.

  • S2 → Qx Pathway: This is the dominant and fastest pathway. After light absorption excites this compound to its S2 state, energy is transferred via resonance to the Qx excited state of BChl a. This route is estimated to account for approximately 60% of the total energy transferred.

  • S1 → Qy Pathway: Following rapid internal conversion from the S2 to the S1 state (a process that competes with S2 transfer), energy can also be transferred from the S1 state to the lower-energy Qy state of BChl. This pathway accounts for about 30% of the total energy transfer.

  • S Mediated Pathway:* A third pathway involves an intermediate S* state, which participates in energy transfer to BChl and accounts for the remaining 10-15% of the total efficiency.

Q2: How does the conjugation length of a carotenoid affect energy transfer efficiency?

A2: The length of the π-electron conjugated system (N) is a critical factor. As the conjugation length increases, the energies of the S2 and S1 excited states decrease. The efficiency of carotenoid-to-BChl energy transfer is highly correlated with N because the energy of the carotenoid S1 state must be sufficiently high to transfer energy to the BChl Qy state. If a longer conjugation length lowers the S1 state energy to a level below that of the BChl Qy acceptor state, this transfer pathway becomes energetically unfavorable, and the overall efficiency drops sharply. For this compound (N=10 + C=O), the energy levels are well-matched for high efficiency in the Rhodobacter sphaeroides LH2 complex.

Q3: What is the role of the S state in this compound energy transfer?*

A3: The S* state is an additional carotenoid excited singlet state that acts as an intermediate in energy flow. It is actively involved in a secondary pathway of energy transfer to BChl. However, it also competes with this transfer process through a fission reaction that leads to the ultrafast formation of carotenoid triplets. The inclusion of the S*-mediated pathway is necessary to fully account for the highly efficient light-harvesting function of this compound.

Q4: What are the expected lifetimes of the S1 and S2 excited states of this compound?

A4: The lifetimes of this compound's excited states are extremely short and depend on the environment (i.e., in solution versus bound within a protein complex).

  • S2 (11B+u) State: The intrinsic lifetime of the S2 state is between 120 and 200 femtoseconds (fs).

  • S1 (21A−g) State: In an organic solvent like 2-MTHF at 77 K, the S1 state has a lifetime of approximately 8.6 to 9 picoseconds (ps). When bound within the LH2 complex, its effective lifetime is dramatically shortened to a range of 800–900 fs due to the efficient energy transfer to BChl. In the LH1 complex, the S1 state decay is more complex, showing two components with lifetimes of 0.4 ps and 2.4 ps.

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's excited state dynamics and energy transfer efficiencies.

Table 1: this compound Excited State Lifetimes

Excited StateCondition / EnvironmentLifetime
S2 (11B+u)Intrinsic120 - 200 fs
S1 (21A−g)In organic solvent (2-MTHF, 77K)~8.6 ps
S1 (21A−g)Bound in LH2 Complex800 - 900 fs
S1 (21A−g)Bound in LH1 Complex0.4 ps and 2.4 ps

Table 2: Carotenoid-to-Bacteriochlorophyll Energy Transfer Efficiencies (ΦCar→BChl)

CarotenoidConjugation (N)Complex / ConditionOverall Efficiency (ΦCar→BChl)S1-Mediated Efficiency
This compound 10 + C=OLH2, Rb. sphaeroides~92%73%
Spheroidene10LH2, Rb. sphaeroides>90%84%
Neurosporene9LH2, Rb. sphaeroides85 - 95%96%
Lycopene11LH255 - 65%-
Spirilloxanthin13LH1~30%-

Experimental Protocols

Protocol 1: Measurement of Overall Energy Transfer Efficiency (ΦCar→BChl) via Steady-State Fluorescence Spectroscopy

This protocol describes the method to determine the overall efficiency of energy transfer from the carotenoid pool (this compound) to the B850 bacteriochlorophylls in a light-harvesting complex.

Objective: To calculate ΦCar→BChl by comparing the fluorescence excitation spectrum with the sample's absorptance spectrum.

Materials:

  • Purified light-harvesting complex (e.g., LH2) sample containing this compound.

  • Spectrofluorometer with an excitation monochromator.

  • Spectrophotometer.

  • Cuvettes suitable for fluorescence and absorption measurements.

  • Appropriate buffer solution for the sample.

Methodology:

  • Measure the Absorption Spectrum:

    • Place the sample in a cuvette and record its absorption spectrum over a range covering the this compound and BChl absorption bands (e.g., 400 nm to 1000 nm).

    • From the absorption (A) or transmittance (T) spectrum, calculate the absorptance spectrum as (1 - T).

    • Normalize the absorptance spectrum to the B850 BChl peak, assuming 100% energy transfer efficiency at this wavelength.

  • Measure the Fluorescence Excitation Spectrum:

    • Set the emission monochromator of the spectrofluorometer to a wavelength corresponding to the fluorescence from the B850 BChl ring (e.g., 920 nm) to ensure you are only detecting emission that originates from energy funneled to this final acceptor.

    • Scan the excitation monochromator across the same wavelength range used for the absorption measurement (e.g., 400 nm to 1000 nm).

    • The resulting spectrum is the fluorescence excitation spectrum. This spectrum shows the efficiency of different wavelengths in causing fluorescence at the monitored emission wavelength.

    • Normalize the fluorescence excitation spectrum to its peak in the B850 absorption region, matching the normalization of the absorptance spectrum.

  • Calculate the Efficiency:

    • Overlay the normalized absorptance (1-T) spectrum and the normalized fluorescence excitation spectrum.

    • The overall energy transfer efficiency (ΦCar→BChl) is determined by the ratio of the area under the carotenoid absorption region (approx. 440-560 nm) in the fluorescence excitation spectrum to the area under the same region in the absorptance spectrum.

    • Visually, the degree to which the excitation spectrum's amplitude in the carotenoid region matches the absorptance spectrum's amplitude indicates the efficiency. A perfect match (ratio of 1.0) would imply 100% efficiency. For this compound in LH2, this value is expected to be around 0.92.

Visualizations

Spheroidenone_Energy_Transfer cluster_this compound This compound cluster_BChl Bacteriochlorophyll a S0 Ground State (S0) S2 S2 (1¹B⁺ᵤ) S1 S1 (2¹A⁻ɡ) S2->S1 Internal Conversion (<200 fs) S_star S* State S2->S_star Formation Qx Qx State S2->Qx ~60% Efficiency (Resonance Transfer) S1->S0 Internal Conversion (~9 ps in solvent) Qy Qy State S1->Qy ~30% Efficiency (Resonance Transfer) Triplet Triplet State (T1) S_star->Triplet Singlet Fission (Competing Pathway) S_star->Qy ~10-15% Efficiency Triplet->S0 Decay Qx->Qy Internal Relaxation Light Light Absorption (440-520 nm) Light->S2 Excitation

Caption: Energy transfer pathways from this compound to Bacteriochlorophyll.

Troubleshooting_Workflow Start Start: Low Φ(Car→BChl) Observed Check_Spectra Q: Do absorptance and fluorescence excitation spectra align poorly? Start->Check_Spectra Check_Kinetics Q: Do transient absorption kinetics show slow S1 decay? Check_Spectra->Check_Kinetics No Cause_Global Potential Cause: Global Inefficiency Check_Spectra->Cause_Global Yes Check_Triplet Q: Is carotenoid triplet yield abnormally high? Check_Kinetics->Check_Triplet No Cause_S1 Potential Cause: S1 Pathway Blocked Check_Kinetics->Cause_S1 Yes Check_Integrity Q: Is protein complex integrity verified (e.g., via CD spec)? Check_Triplet->Check_Integrity No Cause_Fission Potential Cause: S* Fission Pathway Overactive Check_Triplet->Cause_Fission Yes Cause_Structural Potential Cause: Structural Degradation Check_Integrity->Cause_Structural No Solution_Global Action: - Verify sample prep (detergents, buffer) - Check temp control - Re-purify complex Check_Integrity->Solution_Global Yes Cause_Global->Check_Integrity Solution_S1 Action: - Consider mutant with altered BChl energy - Analyze spectral overlap (S1 vs Qy) Cause_S1->Solution_S1 Solution_Fission Action: - Investigate factors promoting S* fission (e.g., magnetic field effects) Cause_Fission->Solution_Fission Solution_Structural Action: - Use milder detergents - Optimize storage conditions - Perform structural analysis Cause_Structural->Solution_Structural

Caption: Troubleshooting workflow for low this compound energy transfer.

Technical Support Center: Refining Protocols for Measuring Spheroidenone's Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to accurately measure the antioxidant capacity of Spheroidenone. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols for common antioxidant assays.

Troubleshooting Guides

This section addresses specific issues that may arise during the measurement of this compound's antioxidant capacity.

Issue Potential Cause Recommended Solution
Inconsistent or Poor Solubility of this compound This compound is a lipophilic carotenoid and has poor solubility in aqueous solutions. The chosen organic solvent may not be appropriate or of sufficient purity.- Use high-purity solvents such as acetone, ethanol, or a mixture of acetone and ethanol to dissolve this compound.[1] - Gentle warming and vortexing can aid dissolution. Avoid excessive heat, which can degrade the compound. - For the ORAC assay, a 7% solution of randomly methylated β-cyclodextrin (RMCD) in a 50% acetone-water mixture can be used to enhance the solubility of lipophilic antioxidants in the aqueous buffer system.[2]
Inconsistent Absorbance Readings in DPPH/ABTS Assays - The inherent color of this compound can interfere with spectrophotometric measurements, as its absorbance spectrum may overlap with that of the assay radicals.[3] - Instability of this compound under assay conditions (e.g., exposure to light, inappropriate pH). Carotenoids are susceptible to degradation by light and extreme pH.[4][5]- Run a sample blank for each concentration of this compound. The sample blank should contain the this compound sample and the assay solvent but not the radical (DPPH or ABTS). Subtract the absorbance of the sample blank from the absorbance of the sample with the radical. - Perform all steps of the assay in the dark or under subdued light to minimize light-induced degradation of this compound.[4] - Ensure the pH of the reaction mixture is within a stable range for carotenoids, typically near neutral.[6][7]
Low or No Detectable Antioxidant Activity - The concentration of this compound may be too low. - The chosen assay may not be suitable for measuring the antioxidant mechanism of this compound. DPPH and ABTS assays primarily measure single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms.[3]- Prepare a range of this compound concentrations to determine the optimal concentration that gives a measurable response. - Use multiple assays (DPPH, ABTS, and ORAC) to obtain a comprehensive antioxidant profile, as they are based on different reaction mechanisms.[3]
Precipitation of this compound During Assay The addition of aqueous buffers or reagents to the organic solvent containing this compound can cause it to precipitate out of solution.- For the ORAC assay, which is conducted in an aqueous buffer, the use of a solubility enhancer like RMCD is highly recommended.[2] - For DPPH and ABTS assays, ensure that the final concentration of the aqueous component in the reaction mixture is low enough to maintain the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for antioxidant capacity assays?

A1: this compound is a lipophilic molecule and dissolves well in organic solvents. For DPPH and ABTS assays, high-purity acetone or ethanol are suitable choices.[1] For the ORAC assay, which is performed in an aqueous environment, dissolving this compound in 100% acetone initially, followed by dilution with a 50% acetone/water mixture containing a solubility enhancer like 7% randomly methylated β-cyclodextrin (RMCD), is recommended to ensure it remains in solution.[2][8]

Q2: How can I account for the color of this compound in my spectrophotometric readings?

A2: The orange-red color of this compound can interfere with absorbance measurements in DPPH and ABTS assays. To correct for this, you must run a parallel set of sample blanks. These blanks should contain your this compound sample at the same concentration as in the assay, but with the solvent instead of the radical solution. The absorbance of the sample blank is then subtracted from the absorbance of the corresponding sample with the radical before calculating the percentage of inhibition.[3]

Q3: Why am I getting different antioxidant capacity values for this compound with different assays (DPPH, ABTS, ORAC)?

A3: It is expected to obtain different antioxidant capacity values from different assays. This is because each assay is based on a different chemical principle and measures different aspects of antioxidant activity. The DPPH and ABTS assays involve both single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms, while the ORAC assay is primarily a HAT-based method.[3] Therefore, using a panel of these assays provides a more complete and reliable assessment of this compound's antioxidant profile.

Q4: How should I store my this compound stock solution to prevent degradation?

A4: Carotenoids are sensitive to light, heat, and oxygen.[4] this compound stock solutions should be prepared fresh whenever possible. If storage is necessary, store the solution in an amber vial at -20°C or lower, and purge the headspace with an inert gas like nitrogen or argon to minimize oxidation. Avoid repeated freeze-thaw cycles.

Q5: What are Trolox Equivalents (TE) and why should I use them?

A5: Trolox is a water-soluble analog of vitamin E that is commonly used as a standard in antioxidant capacity assays.[9][10] Expressing the antioxidant capacity of this compound as Trolox Equivalents (TE) allows for a standardized comparison of its antioxidant activity across different assays and with other antioxidants. To do this, you will generate a standard curve using known concentrations of Trolox and use the linear regression equation to calculate the TEAC (Trolox Equivalent Antioxidant Capacity) value for your this compound samples.[11]

Experimental Protocols

Detailed methodologies for three key antioxidant capacity assays are provided below. These protocols have been adapted for the lipophilic nature of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by a decrease in absorbance.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • High-purity methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • DPPH Stock Solution (0.2 mM): Dissolve 4 mg of DPPH in 50 mL of methanol or ethanol. Store in an amber bottle at 4°C.

    • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in acetone or ethanol. Protect from light.

    • Trolox Standard Stock Solution (1 mM): Dissolve 2.5 mg of Trolox in 10 mL of methanol or ethanol.

  • Assay Protocol:

    • Prepare serial dilutions of the this compound stock solution and Trolox standard solution in the chosen solvent.

    • In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution, standard, or solvent (for the control).

    • For sample blanks, add 100 µL of the solvent to 100 µL of each this compound dilution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculations:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / Abs_control] * 100

    • Plot a standard curve of Trolox concentration versus % inhibition.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of this compound from the standard curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured as a decrease in absorbance.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Trolox

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • This compound Stock Solution (e.g., 1 mg/mL): Dissolve in acetone or ethanol.

    • Trolox Standard Stock Solution (1 mM): Dissolve in ethanol.

  • Assay Protocol:

    • Prepare serial dilutions of the this compound and Trolox stock solutions.

    • In a 96-well plate, add 20 µL of each sample dilution, standard, or solvent (control) to 180 µL of the ABTS•+ working solution.

    • For sample blanks, add 20 µL of each this compound dilution to 180 µL of ethanol.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculations:

    • Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.

    • Determine the TEAC value for this compound from the Trolox standard curve.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox

  • Acetone

  • Randomly methylated β-cyclodextrin (RMCD)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer (pH 7.4).

    • AAPH Solution (153 mM): Prepare fresh daily in 75 mM phosphate buffer (pH 7.4).

    • This compound Stock Solution: Dissolve this compound in 100% acetone. Dilute further in a 50% acetone/water mixture containing 7% RMCD.[2]

    • Trolox Standard Stock Solution: Prepare in the 50% acetone/water mixture with 7% RMCD.

  • Assay Protocol:

    • In a 96-well black microplate, add 25 µL of each sample dilution, standard, or blank (50% acetone/water with 7% RMCD).

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 15 minutes in the microplate reader.

    • Add 25 µL of the AAPH solution to all wells to initiate the reaction.

    • Immediately begin recording the fluorescence every minute for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

  • Calculations:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

    • Plot a standard curve of Trolox concentration versus Net AUC.

    • Determine the ORAC value of this compound in Trolox Equivalents from the standard curve.

Data Presentation

The antioxidant capacity of this compound, as determined by the protocols above, should be expressed in standard units for comparison. The following table provides a template for presenting quantitative data. Note: As of late 2025, there is limited published data on the specific antioxidant capacity of purified this compound in Trolox Equivalents. Researchers are encouraged to use these protocols to generate and publish such data.

Antioxidant Assay This compound Antioxidant Capacity (µmol TE/µmol) Reference Compound (e.g., Astaxanthin, β-Carotene)
DPPH To be determinedInsert literature values
ABTS To be determinedInsert literature values
ORAC To be determinedInsert literature values

TE = Trolox Equivalents

Visualizations

The following diagrams illustrate the experimental workflows for the antioxidant capacity assays adapted for this compound.

DPPH_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well plate) cluster_calc Data Analysis DPPH DPPH Solution (0.2 mM in Methanol/Ethanol) Mix Mix 100 µL Sample/Standard/Blank with 100 µL DPPH Solution DPPH->Mix Spheroidenone_stock This compound Stock (in Acetone/Ethanol) Dilutions Prepare Serial Dilutions (this compound & Trolox) Spheroidenone_stock->Dilutions Trolox_stock Trolox Stock (1 mM) Trolox_stock->Dilutions Dilutions->Mix Incubate Incubate 30 min in the dark Mix->Incubate Read Read Absorbance at 517 nm Incubate->Read Calc_Inhibition Calculate % Inhibition Read->Calc_Inhibition Plot_Curve Plot Trolox Standard Curve Calc_Inhibition->Plot_Curve Calc_TEAC Determine TEAC Value Plot_Curve->Calc_TEAC

DPPH Assay Workflow for this compound.

ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well plate) cluster_calc Data Analysis ABTS_radical Prepare ABTS•+ Working Solution (Abs ~0.70 at 734 nm) Mix Mix 20 µL Sample/Standard/Blank with 180 µL ABTS•+ Solution ABTS_radical->Mix Spheroidenone_stock This compound Stock (in Acetone/Ethanol) Dilutions Prepare Serial Dilutions (this compound & Trolox) Spheroidenone_stock->Dilutions Trolox_stock Trolox Stock (1 mM) Trolox_stock->Dilutions Dilutions->Mix Incubate Incubate 6 min in the dark Mix->Incubate Read Read Absorbance at 734 nm Incubate->Read Calc_Inhibition Calculate % Inhibition Read->Calc_Inhibition Plot_Curve Plot Trolox Standard Curve Calc_Inhibition->Plot_Curve Calc_TEAC Determine TEAC Value Plot_Curve->Calc_TEAC

ABTS Assay Workflow for this compound.

ORAC_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well black plate) cluster_calc Data Analysis Fluorescein Fluorescein Solution Add_Fluorescein Add 150 µL Fluorescein Fluorescein->Add_Fluorescein AAPH AAPH Solution (Freshly Prepared) Add_AAPH Add 25 µL AAPH (Initiate Reaction) AAPH->Add_AAPH Spheroidenone_stock This compound Stock (in Acetone/RMCD) Add_Sample Add 25 µL Sample/Standard/Blank Spheroidenone_stock->Add_Sample Trolox_stock Trolox Stock Trolox_stock->Add_Sample Add_Sample->Add_Fluorescein Incubate Incubate 15 min at 37°C Add_Fluorescein->Incubate Incubate->Add_AAPH Read Kinetic Fluorescence Reading (Ex: 485, Em: 520 nm) Add_AAPH->Read Calc_AUC Calculate Area Under Curve (AUC) Read->Calc_AUC Plot_Curve Plot Trolox Standard Curve (Net AUC) Calc_AUC->Plot_Curve Calc_ORAC Determine ORAC Value Plot_Curve->Calc_ORAC

ORAC Assay Workflow for this compound.

logical_relationship cluster_assays Antioxidant Capacity Assays cluster_properties Key Properties of this compound cluster_solutions Methodological Adaptations DPPH DPPH Assay ABTS ABTS Assay ORAC ORAC Assay Lipophilicity Lipophilicity Solvents Use of Organic Solvents (Acetone, Ethanol) Lipophilicity->Solvents Solubilizer Solubility Enhancers (e.g., RMCD for ORAC) Lipophilicity->Solubilizer Color Inherent Color Blank Use of Sample Blanks Color->Blank Instability Sensitivity to Light/pH Protection Protection from Light Instability->Protection pH_Control pH Control Instability->pH_Control Solvents->DPPH Solvents->ABTS Solubilizer->ORAC Blank->DPPH Blank->ABTS Protection->DPPH Protection->ABTS Protection->ORAC pH_Control->DPPH pH_Control->ABTS pH_Control->ORAC

Addressing this compound's Properties in Assays.

References

Validation & Comparative

A Comparative Analysis of the Photoprotective Capabilities of Spheroidenone and Spheroidene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of photoprotective agents, the carotenoids Spheroidenone and Spheroidene, both produced by the photosynthetic bacterium Rhodobacter sphaeroides, present a compelling case study in molecular adaptation for survival under light and oxygen stress. This guide provides an objective comparison of their photoprotective capabilities, supported by available experimental data, to inform research and development in areas requiring robust antioxidant and light-filtering compounds.

I. Core Photoprotective Mechanisms: A Tale of Two Carotenoids

This compound and Spheroidene are structurally similar carotenoids, with the primary difference being the presence of a keto group in this compound. This seemingly minor alteration is the result of an oxygen-dependent enzymatic reaction and has profound implications for their photoprotective functions.[1] Rhodobacter sphaeroides synthesizes Spheroidene under anaerobic conditions. However, in the presence of oxygen, the enzyme spheroidene monooxygenase catalyzes the conversion of Spheroidene to this compound.[1] This conversion is a key adaptive strategy to mitigate photo-oxidative stress.

The photoprotective efficacy of these carotenoids stems from their ability to quench harmful reactive oxygen species (ROS) and dissipate excess light energy. Specifically, they are adept at quenching triplet-excited states of bacteriochlorophylls, thereby preventing the formation of highly damaging singlet oxygen.[2][3] It is in this capacity that this compound demonstrates superior performance. The introduction of the keto group in this compound enhances its ability to act as a singlet-oxygen scavenger compared to Spheroidene.[4][5]

A critical distinction in their mechanism lies in their excited-state dynamics. In photoprotection, the energy transfer pathway for Spheroidene involves its S1 and S2 excited states. In contrast, this compound's mechanism is characterized by the involvement of an intramolecular charge-transfer (ICT) state.[1][4] This ICT state in this compound is crucial as it allows for efficient energy transfer for light harvesting while simultaneously optimizing its structure for the quenching of triplet energy, thus preventing singlet oxygen formation.[1][4]

II. Quantitative Comparison of Photoprotective Capabilities

Direct comparative quantitative data on the antioxidant activities of purified this compound and Spheroidene is limited in the available literature. However, studies on carotenoid extracts from Rhodobacter sphaeroides, which contain both compounds, provide valuable insights into their collective efficacy.

ParameterThis compoundSpheroideneNotes
Singlet Oxygen Quenching Qualitatively described as more effective than Spheroidene.[4][5]Less effective than this compound.The keto group in this compound is believed to enhance its singlet oxygen scavenging capabilities.
DPPH Radical Scavenging Activity (IC50) Data for purified compound not available.Data for purified compound not available.An extract from Rhodobacter sphaeroides O.U. 001, containing a mixture of carotenoids including this compound and Spheroidene, exhibited an IC50 value of 25 µg/mL.[6] Extracts from R. sphaeroides 3757 also showed significant, concentration-dependent DPPH radical-scavenging activity.[1][7]
UV/Blue Light Filtering (λmax) ~485 nm~507 nm (in RC-LH1-PufX complex)Both carotenoids absorb strongly in the blue-green region of the spectrum, contributing to their light-filtering properties. The exact λmax can vary depending on the solvent and protein environment.

III. Experimental Protocols

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.

  • Sample Preparation: The test compounds (this compound or Spheroidene) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A control is prepared with the solvent and the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes) to allow the scavenging reaction to occur.

  • Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a UV-Vis spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

B. Singlet Oxygen Quenching Assay

This assay measures the ability of a compound to quench singlet oxygen, a highly reactive oxygen species.

Protocol:

  • Singlet Oxygen Generation: Singlet oxygen can be generated chemically (e.g., through the reaction of sodium hypochlorite and hydrogen peroxide) or photochemically using a photosensitizer (e.g., methylene blue or rose bengal) and light.

  • Singlet Oxygen Detection: A chemical trap or probe, such as 1,3-diphenylisobenzofuran (DPBF) or N,N-dimethyl-4-nitrosoaniline (RNO), is used to detect the presence of singlet oxygen. The reaction of the probe with singlet oxygen leads to a measurable change, such as a decrease in absorbance at a specific wavelength.

  • Quenching Experiment: The test compound (this compound or Spheroidene) is added to the system containing the singlet oxygen generator and the probe.

  • Measurement: The change in the signal from the probe (e.g., decrease in absorbance of DPBF) is monitored over time in the presence and absence of the quencher.

  • Calculation of Quenching Rate Constant: The rate constant for singlet oxygen quenching by the carotenoid can be determined by analyzing the kinetics of the probe's signal decay. A higher rate constant indicates a more effective quencher.

IV. Visualizing the Photoprotective Pathways

The following diagrams illustrate the key differences in the photoprotective mechanisms of this compound and Spheroidene.

Caption: Photoprotective pathway of Spheroidene.

Spheroidenone_Photoprotection cluster_light Light Absorption & Excitation cluster_energy_transfer Energy Transfer & Enhanced Quenching Light Light Spheroidenone_G This compound (S0) Light->Spheroidenone_G Spheroidenone_S2 This compound (S2) Spheroidenone_G->Spheroidenone_S2 Absorption Spheroidenone_T This compound (Triplet State) Spheroidenone_ICT This compound (ICT State) Spheroidenone_S2->Spheroidenone_ICT Ultrafast Internal Conversion BChl_G BChl (Ground State) Spheroidenone_ICT->BChl_G Efficient Energy Transfer (to Photosynthesis) BChl_T BChl (Triplet State) BChl_G->BChl_T Intersystem Crossing (Excess Light) BChl_T->Spheroidenone_G Enhanced Triplet-Triplet Energy Transfer O2 Oxygen (3O2) BChl_T->O2 Energy Transfer Spheroidenone_T->Spheroidenone_G Non-radiative Decay 1O2 Singlet Oxygen (1O2) O2->1O2 1O2->Spheroidenone_G Direct Quenching

References

A Comparative Guide to Analytical Methods for Spheroidenone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of spheroidenone, a keto-carotenoid of interest in various research fields, including photosynthesis and as a potential antioxidant. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection of the most appropriate analytical technique for specific research needs. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is presented as the foundational method, with comparisons to Ultra-High-Performance Liquid Chromatography (UHPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Comparison of Analytical Methods
Parameter HPLC-DAD (Validated Method for a similar Carotenoid) UHPLC-DAD (Expected Performance) LC-MS/MS (Expected Performance)
Linearity (R²) >0.999>0.999>0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.005 - 0.05 µg/mL< 0.001 - 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.015 - 0.15 µg/mL< 0.003 - 0.03 µg/mL
Precision (RSD%) < 5%< 3%< 2%
Accuracy (Recovery %) 95 - 105%97 - 103%98 - 102%
Analysis Time 20 - 40 minutes5 - 15 minutes5 - 15 minutes
Selectivity GoodVery GoodExcellent
Cost ModerateHighHigh
Expertise Required IntermediateIntermediate to HighHigh

Experimental Protocols

Extraction of this compound from Rhodobacter sphaeroides

This protocol outlines a general procedure for the extraction of carotenoids, including this compound, from bacterial cultures.

Materials:

  • Rhodobacter sphaeroides cell pellet

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • 0.1% BHT (Butylated hydroxytoluene) in extraction solvents (to prevent oxidation)

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Rotary evaporator or nitrogen evaporator

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Harvest bacterial cells from the culture medium by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

  • Resuspend the cell pellet in a known volume of acetone containing 0.1% BHT. The volume will depend on the size of the pellet.

  • Disrupt the cells by sonication or bead beating to ensure efficient extraction.

  • Perform a sequential extraction with a mixture of acetone, methanol, and dichloromethane (e.g., 1:1:1 v/v/v) containing 0.1% BHT. Vortex vigorously for 2-3 minutes after each solvent addition.

  • Centrifuge the mixture to pellet the cell debris.

  • Collect the supernatant containing the extracted carotenoids.

  • Repeat the extraction process on the pellet until it is colorless.

  • Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Validated HPLC-DAD Method for Carotenoid Quantification (Representative Method)

This protocol is based on established methods for the analysis of similar carotenoids and is expected to be suitable for this compound quantification with appropriate optimization.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Acetonitrile:Methanol:Water (e.g., 75:20:5 v/v/v)

  • Mobile Phase B: 100% Ethyl Acetate

  • Gradient Program:

    • 0-15 min: 100% A

    • 15-25 min: Linear gradient to 80% A, 20% B

    • 25-30 min: Hold at 80% A, 20% B

    • 30-35 min: Return to 100% A

    • 35-40 min: Re-equilibration at 100% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 480 nm (or the specific λmax of this compound)

Method Validation Parameters (to be determined for this compound):

  • Linearity: A calibration curve should be constructed using at least five concentrations of a this compound standard. The coefficient of determination (R²) should be >0.999.

  • Accuracy: Determined by spike-recovery experiments at three different concentration levels. The recovery should be within 95-105%.

  • Precision: Assessed by analyzing replicate injections of a standard solution on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be <5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

Mandatory Visualizations

Experimental_Workflow cluster_extraction This compound Extraction cluster_analysis Analytical Quantification bacterial_culture Bacterial Culture (R. sphaeroides) centrifugation1 Centrifugation & Cell Pellet Collection bacterial_culture->centrifugation1 cell_disruption Cell Disruption (Sonication/Bead Beating) centrifugation1->cell_disruption solvent_extraction Solvent Extraction (Acetone/Methanol/DCM) cell_disruption->solvent_extraction centrifugation2 Centrifugation & Supernatant Collection solvent_extraction->centrifugation2 evaporation Evaporation to Dryness centrifugation2->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_injection HPLC/UHPLC/LC-MS Injection filtration->hplc_injection chromatographic_separation Chromatographic Separation hplc_injection->chromatographic_separation detection Detection (DAD/MS) chromatographic_separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Workflow for the extraction and quantification of this compound from bacterial culture.

Method_Comparison cluster_hplc HPLC-DAD cluster_uhplc UHPLC-DAD cluster_lcms LC-MS/MS hplc_node Standard, reliable method. Good for routine analysis. hplc_pros Pros: - Cost-effective - Robust and reproducible hplc_node->hplc_pros hplc_cons Cons: - Longer analysis time - Moderate sensitivity hplc_node->hplc_cons uhplc_node Faster with better resolution. Ideal for high-throughput screening. uhplc_pros Pros: - Faster analysis - Improved resolution - Lower solvent consumption uhplc_node->uhplc_pros uhplc_cons Cons: - Higher initial cost - Higher backpressure uhplc_node->uhplc_cons lcms_node Highest sensitivity and selectivity. Best for complex matrices and trace analysis. lcms_pros Pros: - Unmatched sensitivity - High selectivity - Structural information lcms_node->lcms_pros lcms_cons Cons: - Highest cost - Requires specialized expertise - Potential for matrix effects lcms_node->lcms_cons

A Comparative Guide to Spheroidene Production in Photosynthetic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of spheroidene production across different photosynthetic bacteria, supported by available experimental data. Spheroidene, a yellow carotenoid, is a key component of the photosynthetic apparatus in several species and is of growing interest for its potential applications in various industries, including pharmaceuticals, owing to its antioxidant properties.

Quantitative Spheroidene Production

The following table summarizes the available quantitative data on spheroidene production in three prominent photosynthetic bacteria: Rhodobacter sphaeroides, Rhodobacter capsulatus, and Rubrivivax gelatinosus. It is important to note that specific yields of spheroidene are not always reported directly; therefore, some values are estimated based on the reported total carotenoid content and the known proportion of spheroidene in the carotenoid profile of the organism under specific conditions.

BacteriumSpheroidene Yield (mg/L of culture)Spheroidene Yield (mg/g dry cell weight)Cultivation ConditionsReference(s)
Rhodobacter sphaeroides 8.287 (total carotenoids)1.911 (total carotenoids)Micro-aerobic, dark fermentation
11.542 (total carotenoids)~2-3% of dry cell weight is spheroidene/spheroidenoneMicro-aerobic, dark fermentation[1]
Rhodobacter capsulatus Estimated ~7.5 - 10.4 (spheroidene)Estimated ~1.7 - 2.4 (spheroidene)Anaerobic, phototrophic[2]
Rubrivivax gelatinosus Not ReportedNot Reported (Major carotenoid with OH-spheroidene)Anaerobic, phototrophic[3][4]

Note: The yields for Rhodobacter capsulatus are estimated based on reports that spheroidene and its derivatives constitute the majority (~90%) of total carotenoids under anaerobic conditions, with total carotenoid yields assumed to be in a similar range to R. sphaeroides. For Rubrivivax gelatinosus, while spheroidene and its hydroxylated form are major carotenoids anaerobically, specific quantitative data for total carotenoid or spheroidene yield is lacking in the reviewed literature.

Spheroidene Biosynthesis Pathway

The biosynthesis of spheroidene from the central precursor, phytoene, involves a series of enzymatic steps catalyzed by products of the crt gene cluster. The pathway is regulated by environmental factors, primarily light and oxygen.

Spheroidene_Biosynthesis cluster_regulation Regulation GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene CrtB Neurosporene Neurosporene Phytoene->Neurosporene CrtI (3 desaturations) Demethylspheroidene Demethylspheroidene Neurosporene->Demethylspheroidene CrtC (+H₂O) Spheroidene Spheroidene Demethylspheroidene->Spheroidene CrtF (+CH₃) Spheroidenone This compound Spheroidene->this compound CrtA (+O) Light Light CrtA CrtA Light->CrtA Oxygen Oxygen Oxygen->CrtA

Caption: Spheroidene biosynthesis pathway from GGPP.

Experimental Protocols

Cultivation of Photosynthetic Bacteria for Spheroidene Production

This protocol outlines the general procedure for cultivating Rhodobacter species for carotenoid production. Specific media components and growth conditions may need optimization for each species.

a. Media Preparation (e.g., Sistrom's Succinate Medium):

  • Components: Succinic acid, L-glutamic acid, L-aspartic acid, nitrilotriacetic acid, MgSO₄·7H₂O, CaCl₂·2H₂O, FeSO₄·7H₂O, (NH₄)₆Mo₇O₂₄·4H₂O, and a trace element solution.

  • Preparation: Dissolve components in distilled water, adjust pH to 6.8-7.0, and autoclave.

b. Inoculation and Growth:

  • Inoculate a starter culture from a glycerol stock into the prepared medium.

  • Incubate at 30°C with shaking (e.g., 150 rpm) under either anaerobic-light (for high spheroidene yield) or micro-aerobic dark conditions.

  • Monitor growth by measuring optical density at 660 nm (OD₆₆₀).

  • Harvest cells during the late exponential or early stationary phase by centrifugation.

Extraction of Spheroidene

This protocol describes a common method for extracting carotenoids from bacterial cells.

  • Cell Lysis: Resuspend the cell pellet in a mixture of acetone and methanol (e.g., 7:2 v/v).

  • Extraction: Disrupt the cells using sonication or bead beating. This should be performed on ice and in the dark to prevent degradation of carotenoids.

  • Phase Separation: Centrifuge the mixture to pellet cell debris.

  • Collection: Carefully collect the supernatant containing the carotenoids.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Storage: Store the dried extract at -20°C in the dark.

Quantification of Spheroidene by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying carotenoids.

  • Sample Preparation: Re-dissolve the dried carotenoid extract in a suitable solvent for HPLC, such as acetone or a mixture of methanol and methyl-tert-butyl ether (MTBE). Filter the sample through a 0.22 µm filter.

  • HPLC System:

    • Column: A C18 or C30 reverse-phase column is typically used.

    • Mobile Phase: A gradient of solvents is often employed, for example, a gradient of methanol, MTBE, and water.

    • Detector: A photodiode array (PDA) or UV-Vis detector set to the maximum absorbance wavelength of spheroidene (around 450-480 nm).

  • Quantification:

    • Inject the sample into the HPLC system.

    • Identify the spheroidene peak based on its retention time and absorption spectrum compared to a pure standard.

    • Quantify the amount of spheroidene by comparing the peak area to a standard curve generated with known concentrations of a spheroidene standard.

Experimental Workflow

The following diagram illustrates the overall workflow for the production, extraction, and analysis of spheroidene from photosynthetic bacteria.

Experimental_Workflow cluster_production Production cluster_extraction Extraction cluster_analysis Analysis Cultivation Bacterial Cultivation (e.g., Rhodobacter sp.) Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Extraction Carotenoid Extraction (Acetone/Methanol) Harvesting->Extraction Drying Solvent Evaporation Extraction->Drying HPLC HPLC Analysis (C18/C30 Column) Drying->HPLC Quantification Quantification (Standard Curve) HPLC->Quantification Result Spheroidene Yield (mg/L or mg/g) Quantification->Result

Caption: Workflow for spheroidene production and analysis.

References

Spheroidenone vs. Astaxanthin: A Comparative Analysis of Antioxidant Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antioxidant potential of two carotenoids: spheroidenone and astaxanthin. While astaxanthin is a well-researched antioxidant with extensive data supporting its efficacy, research on the specific antioxidant capacity of this compound is less abundant and often presented in the context of extracts from the bacterium Rhodobacter sphaeroides. This document collates available experimental data to offer an objective comparison, highlighting the strengths of each compound based on current scientific literature.

I. Quantitative Antioxidant Activity

The antioxidant potential of this compound and astaxanthin has been evaluated using various in vitro assays. The following tables summarize the available quantitative data for their radical scavenging activities. It is important to note that the data for this compound is derived from a carotenoid extract of Rhodobacter sphaeroides, and therefore may not represent the activity of the pure compound.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC50 ValueSource / Notes
This compound 25 µg/mLCarotenoid extract from Rhodobacter sphaeroides O.U. 001.
Astaxanthin 50.93 µg/mLRecovered from crab exoskeleton waste.
9-cis isomer showed fourfold higher activity than all-trans isomer.

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

CompoundIC50 ValueSource / Notes
This compound Data not available in pure form.
Astaxanthin 17.56 µg/mLRecovered from crab exoskeleton waste.

II. Cellular Antioxidant Mechanisms and Signaling Pathways

Astaxanthin: A Potent Activator of the Nrf2 Signaling Pathway

Astaxanthin has been extensively studied for its ability to modulate cellular antioxidant defense mechanisms, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like astaxanthin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to the transcription of various protective enzymes.

Nrf2_Pathway_Astaxanthin cluster_nucleus Cell Nucleus Astaxanthin Astaxanthin Keap1_Nrf2 Keap1-Nrf2 Complex Astaxanthin->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Enzymes Antioxidant & Detoxification Enzymes Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n Binds to ARE_n->Antioxidant_Enzymes Promotes transcription

Caption: Astaxanthin-mediated activation of the Nrf2 signaling pathway.

This compound: Antioxidant Activity and Photoprotective Roles

The primary documented role of this compound in biological systems is in photoprotection within photosynthetic bacteria like Rhodobacter sphaeroides. It is proposed to be a more effective singlet-oxygen scavenger than its precursor, spheroidene, which is particularly important under conditions of high light and oxygen exposure. While its direct interaction with cellular signaling pathways like Nrf2 has not been extensively characterized, its ability to quench reactive oxygen species suggests a direct antioxidant effect.

III. Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below for researchers wishing to conduct their own comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

DPPH_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in methanol) C Mix DPPH solution with test sample or control A->C B Prepare Test Samples (this compound/Astaxanthin) & Positive Control (e.g., Trolox) at various concentrations B->C D Incubate in the dark (e.g., 30 minutes at room temperature) C->D E Measure Absorbance (at ~517 nm) D->E F Calculate % Inhibition and IC50 Value E->F

Caption: General experimental workflow for the DPPH antioxidant assay.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve this compound, astaxanthin, and a positive control (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., DMSO, ethanol) to create stock solutions. Prepare a series of dilutions from the stock solutions.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of the sample or standard solution to each well. Then, add the DPPH working solution. A blank well should contain only the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and serial dilutions of this compound, astaxanthin, and a positive control (e.g., Trolox) in a suitable solvent.

  • Reaction Mixture: In a 96-well microplate, add a small volume of the sample or standard solution to each well, followed by the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

IV. Conclusion

Astaxanthin is a well-established and potent antioxidant with a multifaceted mechanism of action that includes direct radical scavenging and modulation of the key Nrf2 antioxidant signaling pathway. Its efficacy is supported by a large body of scientific evidence.

This compound also demonstrates antioxidant activity, as evidenced by its ability to scavenge DPPH radicals in extracts. Its primary known biological role is in photoprotection within certain bacteria, where it is believed to be a highly effective singlet oxygen quencher.

A direct, definitive comparison of the antioxidant potential of pure this compound and astaxanthin is currently limited by the lack of available data for pure this compound. The existing data suggests that both are effective antioxidants, but astaxanthin's broader and more deeply characterized mechanisms, particularly its influence on cellular signaling pathways, position it as a more comprehensively understood antioxidant for research and development purposes. Further studies on purified this compound are necessary to fully elucidate its antioxidant capacity and to draw more direct comparisons with astaxanthin.

References

Determining the Absolute Configuration of Spheroidenone: A Comparative Guide to NMR and Chiroptical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's absolute configuration is a critical step in understanding its biological activity and ensuring stereochemical purity. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) as powerful techniques for confirming the absolute configuration of the carotenoid Spheroidenone.

This compound, a C40 carotenoid, possesses a single chiral center at the C-2 position, which features a tertiary alcohol with a methoxy group. The spatial arrangement of the substituents around this stereocenter dictates the molecule's three-dimensional structure and its interactions within biological systems. While various methods can be employed to elucidate absolute configuration, this guide focuses on the application of the modified Mosher's method using NMR spectroscopy and provides a comparative context with the chiroptical technique of Circular Dichroism.

Comparison of Methods for Absolute Configuration Determination

FeatureModified Mosher's Method (NMR)Circular Dichroism (CD) Spectroscopy
Principle Derivatization of the chiral alcohol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. The absolute configuration is determined by analyzing the differential anisotropic effects of the phenyl group on the chemical shifts (Δδ) of nearby protons in the ¹H NMR spectra.Measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is a unique fingerprint of the molecule's absolute configuration.
Sample Requirement Requires a pure sample of this compound that can be derivatized. The amount needed is typically in the milligram range for high-field NMR.Requires a pure, enantiomerically enriched sample dissolved in a suitable transparent solvent. The concentration needed is generally low.
Data Interpretation Involves the analysis of the sign of Δδ (δS - δR) values for protons on either side of the chiral center. A consistent pattern of positive and negative Δδ values allows for unambiguous assignment.The experimental CD spectrum is compared to the theoretically calculated spectrum for a known configuration or to the spectrum of a closely related compound with a known absolute configuration.
Key Advantage Provides definitive and localized information about the stereochemistry at a specific chiral center.Non-destructive and highly sensitive to the overall molecular chirality. Can be a very rapid method if a reference spectrum is available.
Limitations Requires chemical modification of the sample, which may not always be straightforward. Analysis can be complex for molecules with conformational flexibility. While applicable to tertiary alcohols, it is less common than for secondary alcohols.Interpretation can be challenging for conformationally flexible molecules, as the CD spectrum is an average of all conformers. The absence of a suitable reference compound can make unambiguous assignment difficult.

Experimental Protocols

Modified Mosher's Method for this compound (Tertiary Alcohol)

The standard Mosher's method is typically applied to secondary alcohols. For a tertiary alcohol like the one in this compound, a modified protocol is necessary. This protocol is based on established procedures for determining the absolute configuration of tertiary alcohols.

1. Preparation of (R)- and (S)-MTPA Esters of this compound:

  • Materials:

    • Pure this compound

    • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

    • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

    • Anhydrous pyridine

    • Anhydrous dichloromethane (DCM)

    • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

    • Deuterated chloroform (CDCl₃) for NMR analysis

  • Procedure:

    • In two separate, dry NMR tubes under an inert atmosphere (e.g., argon or nitrogen), dissolve a small amount of pure this compound (e.g., 1-2 mg) in anhydrous pyridine (e.g., 0.5 mL).

    • To one tube, add a slight excess (e.g., 1.2 equivalents) of (R)-MTPA-Cl. To the other tube, add a slight excess of (S)-MTPA-Cl.

    • Add a catalytic amount of DMAP to each tube.

    • Seal the tubes and allow the reactions to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or NMR. Due to the steric hindrance of the tertiary alcohol, the reaction may require an extended period (several hours to overnight) and gentle heating might be necessary.

    • Once the reaction is complete, the solvent can be evaporated under a stream of nitrogen.

    • The crude diastereomeric MTPA esters are then dissolved in CDCl₃ for NMR analysis. Purification by chromatography can be performed if necessary, but analysis of the crude product is often sufficient.

2. ¹H NMR Data Acquisition and Analysis:

  • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester of this compound.

  • Assign the proton signals in the spectra, particularly those of the methyl groups and protons on the polyene chain closest to the chiral C-2 center.

  • Calculate the difference in chemical shifts (Δδ) for each corresponding proton using the formula: Δδ = δS - δR , where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the same proton in the (R)-MTPA ester.

  • Based on the established model for Mosher's method, protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will have negative Δδ values. By analyzing the distribution of these positive and negative values, the absolute configuration at the C-2 center can be determined.

Circular Dichroism (CD) Spectroscopy

1. Sample Preparation and Data Acquisition:

  • Materials:

    • Pure, enantiomerically enriched this compound

    • A suitable solvent that is transparent in the UV-Vis region where this compound absorbs (e.g., ethanol, methanol, or a mixture of solvents).

  • Procedure:

    • Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to give a maximum absorbance of approximately 1.0 in the UV-Vis spectrum.

    • Record the CD spectrum over the wavelength range of the electronic absorptions of this compound (typically in the 300-600 nm region for carotenoids).

    • The CD spectrum is a plot of the difference in absorbance of left and right circularly polarized light (ΔA) versus wavelength.

2. Data Analysis and Interpretation:

  • The experimental CD spectrum of natural this compound is compared with that of a synthetic this compound of known absolute configuration. A mirror-image relationship between the CD spectra of two enantiomers is expected.

  • Alternatively, in the absence of a synthetic standard, the experimental CD spectrum can be compared to the theoretically calculated CD spectrum for a specific enantiomer (e.g., (2S)-Spheroidenone) using quantum chemical calculations. A good match between the experimental and calculated spectra provides strong evidence for the absolute configuration.

  • Comparison with the CD spectra of structurally similar carotenoids with a known absolute configuration at an analogous chiral center can also provide indicative evidence.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for determining the absolute configuration of this compound using the modified Mosher's method and the general principle of CD spectroscopy.

Workflow for Absolute Configuration Determination of this compound using Modified Mosher's Method cluster_this compound This compound Sample cluster_derivatization Derivatization cluster_esters Diastereomeric Esters cluster_analysis NMR Analysis cluster_result Conclusion This compound Pure this compound (Chiral Center at C-2) r_mtpa (R)-MTPA-Cl This compound->r_mtpa s_mtpa (S)-MTPA-Cl This compound->s_mtpa r_ester (R)-MTPA Ester r_mtpa->r_ester s_ester (S)-MTPA Ester s_mtpa->s_ester nmr ¹H NMR Spectroscopy r_ester->nmr s_ester->nmr delta Calculate Δδ = δS - δR nmr->delta config Determine Absolute Configuration at C-2 delta->config Principle of Circular Dichroism for Chiral Discrimination light Linearly Polarized Light lcp Left Circularly Polarized Light light->lcp rcp Right Circularly Polarized Light light->rcp sample Chiral Sample (this compound) lcp->sample rcp->sample detector Detector sample->detector cd_spectrum CD Spectrum (ΔA = AL - AR) detector->cd_spectrum

Spheroidenone's Dual Role: A Comparative Analysis of its Function in LH1 and LH2 Complexes

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the functional disparities of the carotenoid Spheroidenone within the light-harvesting (LH) complexes of photosynthetic purple bacteria reveals a nuanced adaptation for both efficient energy capture and robust photoprotection. This guide provides a comparative analysis of this compound's function in the core (LH1) and peripheral (LH2) antenna complexes, supported by experimental data and detailed methodologies for researchers in photosynthesis and drug development.

This compound, a keto-carotenoid, is a vital pigment in photosynthetic bacteria such as Rhodobacter sphaeroides. Its synthesis from spheroidene is regulated by environmental oxygen levels, highlighting its role in adapting to changing conditions.[1] Within the photosynthetic apparatus, this compound is integrated into both the LH1 and LH2 protein scaffolds, where it performs two primary functions: absorbing light in the blue-green region of the spectrum and transferring this energy to bacteriochlorophylls, and protecting the system from photodamage.[2][3] While its fundamental roles are consistent across both complexes, its specific functional properties exhibit significant differences, dictated by the distinct protein environments of LH1 and LH2.

Quantitative Comparison of this compound's Functional Parameters

The functional differences of this compound in LH1 and LH2 complexes can be quantified through various spectroscopic techniques. The following tables summarize key comparative data.

ParameterLH1 ComplexLH2 ComplexReference
S1 Excited State Lifetime 0.4 ps and 2.4 ps (two kinetic components)800-900 fs[4]
Carotenoid-to-Bacteriochlorophyll Energy Transfer Efficiency (ΦCar→BChl) HighNearly 100%[3][4]
Change in Permanent Dipole Moment (Δμ) upon Excitation Approximately equivalent to RCConsiderably larger than in the reaction center for spheroidene, but approximately equivalent for this compound[5]
Electrochromic Bandshift Not observedObserved[5]

Table 1: Comparative analysis of this compound's key functional parameters in LH1 and LH2 complexes. This table highlights the quantitative differences in the photophysical properties of this compound when bound to the LH1 and LH2 antenna complexes.

Functional Divergence: Light-Harvesting vs. Photoprotection

The distinct protein environments of the LH1 and LH2 complexes modulate the functionality of this compound, leading to a specialization of its role in each complex.

In the LH2 complex , this compound exhibits an exceptionally high carotenoid-to-bacteriochlorophyll energy transfer efficiency, approaching 100%.[3][4] This suggests that in the peripheral antenna, this compound's primary role is optimized for light harvesting, efficiently capturing solar energy and funneling it towards the reaction center via the LH1 complex. The observation of an electrochromic bandshift exclusively in LH2-associated carotenoids further points to a unique molecular arrangement and interaction with the surrounding protein matrix, which may facilitate this high energy transfer efficiency.[5]

Conversely, in the LH1 complex , which is tightly associated with the reaction center, the photoprotective function of this compound appears to be more pronounced. While still participating in light harvesting, the excited state dynamics of this compound in LH1, characterized by two kinetic components, differ from the ultrafast decay observed in LH2.[4] This altered behavior is likely linked to a specific conformational arrangement of this compound within the LH1-RC supercomplex, which enhances its ability to quench harmful triplet excited states of bacteriochlorophyll and reactive oxygen species, thereby safeguarding the vital reaction center from photodamage.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound in LH complexes.

Transient Absorption Spectroscopy

This technique is used to measure the excited-state dynamics of this compound and the efficiency of energy transfer to bacteriochlorophylls.

1. Sample Preparation:

  • Isolate LH1 and LH2 complexes from Rhodobacter sphaeroides grown under controlled light and oxygen conditions to modulate this compound content.

  • Resuspend the purified complexes in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0) to a specific optical density at the desired excitation wavelength.

2. Experimental Setup:

  • Utilize a femtosecond laser system to generate pump and probe pulses.

  • The pump pulse (e.g., 520 nm) selectively excites the this compound molecules.

  • The probe pulse, a broadband white-light continuum, measures the change in absorption of the sample as a function of time delay after excitation.

3. Data Acquisition:

  • Record the difference in absorbance (ΔA) between the pumped and unpumped sample over a range of time delays (femtoseconds to nanoseconds).

  • Collect data at various probe wavelengths to monitor the decay of the this compound excited state and the rise of the bacteriochlorophyll excited state.

4. Data Analysis:

  • Perform global analysis of the time-resolved data to extract kinetic components and their associated lifetimes, which correspond to the rates of energy transfer and other excited-state decay processes.

Stark Effect Spectroscopy

This method probes the change in the permanent dipole moment of this compound upon excitation, providing insights into its local environment within the protein.

1. Sample Preparation:

  • Prepare thin films of purified LH1 and LH2 complexes embedded in a polymer matrix (e.g., polyvinyl alcohol) on an indium tin oxide (ITO) coated glass slide.

  • A second semi-transparent electrode is evaporated on top of the film.

2. Experimental Setup:

  • Place the sample in a cryostat at low temperature (e.g., 77 K) to reduce spectral broadening.

  • Apply a sinusoidal modulating electric field across the sample.

  • Measure the absorption spectrum of the sample while the electric field is applied.

3. Data Acquisition:

  • Use a lock-in amplifier to detect the change in absorption that is modulated at the second harmonic of the applied electric field frequency. This signal is the Stark spectrum.

4. Data Analysis:

  • Analyze the lineshape of the Stark spectrum to determine the magnitude of the change in the permanent dipole moment (Δμ) of this compound upon electronic excitation. This value reflects the charge redistribution in the excited state and is sensitive to the local electric field of the protein environment.

Visualizations

Signaling Pathways

This compound Signaling Pathways cluster_0 Light Harvesting cluster_1 Photoprotection Light Light (400-550 nm) Sph_GS This compound (S0) Light->Sph_GS Absorption Sph_ES This compound (S2) Sph_GS->Sph_ES Excitation BChl_ES Bacteriochlorophyll (Qx/Qy) Sph_ES->BChl_ES Energy Transfer (femtoseconds) Photosynthesis Photosynthesis BChl_ES->Photosynthesis ExcessLight Excess Light BChl_T Bacteriochlorophyll (Triplet State) ExcessLight->BChl_T O2_S Singlet Oxygen (¹O₂) BChl_T->O2_S Energy Transfer Sph_T This compound (T1) BChl_T->Sph_T Triplet-Triplet Energy Transfer Damage Cellular Damage O2_S->Damage Sph_T->Sph_GS Heat Dissipation

Caption: this compound's dual roles in light harvesting and photoprotection.

Experimental Workflow

Experimental Workflow for this compound Functional Analysis cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Interpretation start Bacterial Culture (Rhodobacter sphaeroides) extraction LH Complex Extraction & Purification start->extraction separation Separation of LH1 and LH2 extraction->separation ta_spec Transient Absorption Spectroscopy separation->ta_spec stark_spec Stark Effect Spectroscopy separation->stark_spec ta_analysis Kinetic Modeling (Excited State Lifetimes, Energy Transfer Efficiency) ta_spec->ta_analysis stark_analysis Lineshape Analysis (Δμ Calculation) stark_spec->stark_analysis comparison Comparative Analysis of LH1 vs. LH2 ta_analysis->comparison stark_analysis->comparison

Caption: Workflow for comparative analysis of this compound in LH complexes.

References

Spheroidenone's Efficacy in Singlet Oxygen Quenching: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals evaluating the role of Spheroidenone in mitigating the damaging effects of singlet oxygen. This document provides a comparative analysis of this compound's quenching performance against other common alternatives, supported by experimental data and detailed protocols.

Singlet oxygen (¹O₂), a high-energy, electronically excited state of molecular oxygen, is a potent reactive oxygen species (ROS) implicated in a variety of cellular damage mechanisms, including lipid peroxidation, DNA damage, and protein oxidation. The effective quenching of singlet oxygen is a critical strategy in mitigating oxidative stress and is a key consideration in the development of therapeutics and photoprotective agents. This guide provides an objective comparison of the singlet oxygen quenching capabilities of this compound, a carotenoid found in photosynthetic bacteria, with other well-established quenchers.

Comparative Quenching Efficiency: A Quantitative Overview

The efficacy of a singlet oxygen quencher is quantified by its total quenching rate constant (k_T), which is the sum of the rate constants for physical quenching (k_q) and chemical quenching (k_r). Physical quenching, the dominant mechanism for carotenoids, involves the deactivation of singlet oxygen back to its ground state through energy transfer, leaving the quencher molecule intact. Chemical quenching involves an irreversible reaction with singlet oxygen.

The following table summarizes the singlet oxygen quenching rate constants for this compound and a range of other common quenchers.

CompoundClassQuenching Rate Constant (k_T) (M⁻¹s⁻¹)Solvent/System
This compound Carotenoid~1.2 x 10¹⁰ (Estimated) *Benzene
β-CaroteneCarotenoid1.4 x 10¹⁰Benzene
LycopeneCarotenoid2.5 x 10¹⁰Benzene
LuteinCarotenoid1.1 x 10⁸DPPC Liposomes
ZeaxanthinCarotenoid1.4 x 10¹⁰Benzene
AstaxanthinCarotenoid2.0 x 10¹⁰Chloroform/Methanol
α-Tocopherol (Vitamin E)Vitamin2.7 x 10⁸Benzene
Sodium AzideAzide Salt5.0 x 10⁸Methanol
1,4-Diazabicyclo[2.2.2]octane (DABCO)Amine4.9 x 10⁸Methanol

Experimental Protocol: Determination of Singlet Oxygen Quenching Rate Constants

The most direct and widely accepted method for determining singlet oxygen quenching rate constants is time-resolved singlet oxygen phosphorescence detection . This technique directly measures the decay of the characteristic near-infrared phosphorescence of singlet oxygen at approximately 1270 nm.

Key Experimental Steps:
  • Sample Preparation:

    • A solution of a photosensitizer (e.g., Rose Bengal, Methylene Blue, or a porphyrin derivative) is prepared in a suitable solvent (e.g., deuterated methanol, benzene, or acetonitrile). The photosensitizer is chosen based on its ability to efficiently generate singlet oxygen upon excitation at a specific wavelength.

    • The quencher of interest (e.g., this compound) is added to the photosensitizer solution at varying concentrations.

  • Singlet Oxygen Generation:

    • The sample is placed in a temperature-controlled cuvette holder.

    • A pulsed laser (e.g., Nd:YAG laser at 532 nm or a nitrogen laser at 337 nm) is used to excite the photosensitizer.

    • The excited photosensitizer transfers its energy to ground-state molecular oxygen (³O₂), generating singlet oxygen (¹O₂).

  • Phosphorescence Detection:

    • The weak phosphorescence emitted by singlet oxygen as it decays back to its ground state is detected using a highly sensitive near-infrared detector (e.g., a liquid nitrogen-cooled germanium photodiode or a photomultiplier tube).

    • The detector is positioned at a 90-degree angle to the excitation laser beam to minimize scattered light.

    • A long-pass filter is placed before the detector to block any fluorescence from the photosensitizer and scattered laser light, allowing only the singlet oxygen phosphorescence to pass.

  • Data Acquisition and Analysis:

    • The phosphorescence decay signal is recorded using a digital oscilloscope or a time-correlated single-photon counting system.

    • The observed first-order decay rate constant (k_obs) is determined for each concentration of the quencher.

    • A Stern-Volmer plot is constructed by plotting k_obs versus the quencher concentration. The slope of this plot yields the total singlet oxygen quenching rate constant (k_T).

Visualizing the Experimental Workflow and Quenching Mechanism

To further clarify the experimental process and the underlying mechanism of singlet oxygen quenching, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Photosensitizer Solution Photosensitizer Solution Serial Dilutions Serial Dilutions Photosensitizer Solution->Serial Dilutions Add varying [Quencher] Quencher Stock Quencher Stock Quencher Stock->Serial Dilutions Pulsed Laser Pulsed Laser Sample Cuvette Sample Cuvette Pulsed Laser->Sample Cuvette Excitation NIR Detector NIR Detector Sample Cuvette->NIR Detector ¹O₂ Phosphorescence (~1270 nm) Data Acquisition Data Acquisition NIR Detector->Data Acquisition Decay Kinetics Decay Kinetics Data Acquisition->Decay Kinetics Extract k_obs Stern-Volmer Plot Stern-Volmer Plot Decay Kinetics->Stern-Volmer Plot Plot k_obs vs [Quencher] Quenching Rate (kT) Quenching Rate (kT) Stern-Volmer Plot->Quenching Rate (kT) Slope = kT

Caption: Experimental workflow for determining singlet oxygen quenching rates.

quenching_mechanism cluster_excitation Photosensitization cluster_quenching Quenching Process Sens_ground Sens (S₀) Sens_singlet ¹Sens (S₁) Sens_ground->Sens_singlet Light (hν) Sens_triplet ³Sens (T₁) Sens_singlet->Sens_triplet Intersystem Crossing Sens_triplet->Sens_ground Phosphorescence O2_singlet ¹O₂ Sens_triplet->O2_singlet Energy Transfer O2_ground ³O₂ O2_singlet->O2_ground Physical Quenching (k_q) Car_triplet ³this compound* (T₁) O2_singlet->Car_triplet Energy Transfer Car_ground This compound (S₀) Car_triplet->Car_ground Heat Dissipation

Caption: Mechanism of physical quenching of singlet oxygen by this compound.

A Comparative Analysis of the Chemical Stability of Spheroidenone and Other Key Carotenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the chemical stability of Spheroidenone in comparison to commercially significant carotenoids: astaxanthin, canthaxanthin, and β-carotene. This report synthesizes available data on their resilience to oxidative, thermal, and photo-degradation, and provides standardized experimental protocols for direct comparative analysis.

Introduction

Carotenoids are a diverse class of natural pigments lauded for their potent antioxidant properties and potential health benefits, driving their extensive use in pharmaceuticals, nutraceuticals, and cosmetics. Their inherent chemical instability, however, presents a significant hurdle for formulation and application. This compound, a keto-carotenoid produced by phototrophic bacteria, has garnered interest for its role in photoprotection, suggesting a notable resilience to degradation. This guide provides a comparative overview of the chemical stability of this compound against three widely studied carotenoids: astaxanthin, canthaxanthin, and β-carotene, supported by available experimental evidence.

Chemical Structures and Properties: An Overview

The stability of a carotenoid is intrinsically linked to its molecular structure, particularly the conjugated polyene chain and the nature of its end groups.

  • This compound: Possesses a long, open-chain (acyclic) conjugated system with a keto group and a methoxy group at one end. This structure is crucial for its function in bacterial photosynthesis and photoprotection.

  • Astaxanthin: A xanthophyll characterized by the presence of both hydroxyl and keto groups on each of its two β-ionone rings. This unique structure is believed to contribute to its superior antioxidant activity.

  • Canthaxanthin: A keto-carotenoid with two keto groups on its β-ionone rings, giving it strong antioxidant properties.

  • β-Carotene: A hydrocarbon carotenoid with two unsubstituted β-ionone rings, making it a precursor to vitamin A but also more susceptible to oxidation compared to its xanthophyll counterparts.

Comparative Chemical Stability: A Data-Driven Analysis

While direct, side-by-side quantitative comparisons of the chemical stability of this compound with astaxanthin, canthaxanthin, and β-carotene under identical conditions are limited in current literature, a qualitative and semi-quantitative assessment can be made based on existing studies. Carotenoid extracts from Rhodobacter sphaeroides, which contain this compound, have demonstrated antioxidant activity comparable to that of L-ascorbic acid.

The following table summarizes the known stability characteristics of the four carotenoids under different stress conditions. It is important to note that the data for astaxanthin, canthaxanthin, and β-carotene is more extensive and allows for a more direct comparison amongst them.

CarotenoidOxidative StabilityThermal StabilityPhotostability
This compound Implied high stability due to its photoprotective role in bacteria; quantitative data is scarce.No quantitative data available.Implied high stability due to its biological function; quantitative data is scarce.
Astaxanthin Very High. Considered one of the most potent natural antioxidants.High. More stable than β-carotene.Very High. Significantly more stable than canthaxanthin and β-carotene.
Canthaxanthin High. Possesses strong antioxidant properties.Moderate. Less stable than astaxanthin under some conditions.Moderate. More stable than β-carotene but less stable than astaxanthin.
β-Carotene Low. Highly susceptible to oxidation due to the lack of oxygenated functional groups.Low. Prone to isomerization and degradation at elevated temperatures.Very Low. Rapidly degrades upon exposure to light, especially UV radiation.

Experimental Protocols for Comparative Stability Assessment

To facilitate direct and quantitative comparison of the chemical stability of this compound with other carotenoids, the following standardized experimental protocols are proposed.

Oxidative Stability Assessment

This protocol aims to determine the susceptibility of carotenoids to degradation by a free radical initiator.

Methodology:

  • Sample Preparation: Prepare equimolar solutions of this compound, astaxanthin, canthaxanthin, and β-carotene in a suitable organic solvent (e.g., ethanol or a mixture of chloroform and methanol).

  • Initiation of Oxidation: Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to each carotenoid solution.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 37°C) with constant shaking.

  • Quantification: At regular time intervals, withdraw aliquots from each solution and quantify the remaining carotenoid concentration using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

  • Data Analysis: Plot the concentration of the carotenoid as a function of time and determine the degradation kinetics (e.g., first-order rate constant and half-life).

cluster_prep Sample Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis S This compound Solvent Dissolve in Solvent S->Solvent A Astaxanthin A->Solvent C Canthaxanthin C->Solvent B β-Carotene B->Solvent AAPH Add AAPH Solvent->AAPH Incubate Incubate (37°C, dark) AAPH->Incubate HPLC HPLC-DAD Analysis Incubate->HPLC Time points Kinetics Degradation Kinetics HPLC->Kinetics HalfLife Half-life (t½) Kinetics->HalfLife

Workflow for Oxidative Stability Assessment.
Thermal Stability Assessment

This protocol evaluates the degradation of carotenoids at elevated temperatures.

Methodology:

  • Sample Preparation: Prepare individual solutions of each carotenoid in a high-boiling point, inert solvent (e.g., dodecane).

  • Thermal Treatment: Place the solutions in a temperature-controlled heating block or oven at a specific temperature (e.g., 80°C, 100°C, 120°C).

  • Sampling: At predetermined time intervals, remove samples and immediately cool them on ice to halt degradation.

  • Quantification: Analyze the concentration of the remaining carotenoid in each sample using HPLC-DAD.

  • Data Analysis: Determine the degradation rate constant at each temperature and calculate the activation energy (Ea) of degradation using the Arrhenius equation.

cluster_prep Sample Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Carotenoids Carotenoid Samples Solvent Dissolve in Dodecane Carotenoids->Solvent Heat Heat at Constant T Solvent->Heat Cool Rapid Cooling Heat->Cool Time points HPLC HPLC-DAD Analysis Cool->HPLC Rate Degradation Rate (k) HPLC->Rate Arrhenius Arrhenius Plot Rate->Arrhenius Ea Activation Energy (Ea) Arrhenius->Ea

Workflow for Thermal Stability Assessment.
Photostability Assessment

This protocol assesses the degradation of carotenoids upon exposure to light.

Methodology:

  • Sample Preparation: Prepare solutions of each carotenoid in a UV-transparent solvent (e.g., ethanol).

  • Light Exposure: Expose the solutions to a controlled light source (e.g., a UV lamp or a solar simulator) with a defined spectral output and intensity.

  • Sampling: At specific time intervals, take aliquots of the solutions.

  • Quantification: Measure the remaining carotenoid concentration using HPLC-DAD.

  • Data Analysis: Calculate the photodegradation quantum yield and the degradation rate constant.

start Prepare Carotenoid Solutions in Ethanol expose Expose to Controlled Light Source start->expose sample Collect Aliquots at Time Intervals expose->sample sample->expose Continue Exposure hplc Quantify with HPLC-DAD sample->hplc analyze Calculate Photodegradation Kinetics hplc->analyze end Determine Quantum Yield analyze->end

Logical Flow for Photostability Assessment.

Conclusion

The available evidence suggests that this compound possesses notable stability, likely contributing to its photoprotective function in its native biological systems. However, a comprehensive, quantitative comparison with other commercially important carotenoids is necessary to fully elucidate its potential in various applications. Astaxanthin consistently demonstrates superior stability against oxidative, thermal, and photo-degradation compared to canthaxanthin and, particularly, β-carotene. The proposed experimental protocols provide a standardized framework for future research to directly compare the chemical stability of this compound and other carotenoids, thereby enabling a more informed selection of these valuable compounds for drug development and other industrial applications.

cross-validation of different techniques for measuring Spheroidenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common analytical techniques for the measurement of Spheroidenone, a key carotenoid in the photosynthetic apparatus of bacteria like Rhodobacter sphaeroides. Understanding the nuances of these methods is critical for accurate quantification in research and development settings. This document outlines the experimental protocols for UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), presenting their quantitative performance and the signaling pathway regulating this compound biosynthesis.

Quantitative Performance Comparison

The selection of an appropriate analytical technique for this compound quantification depends on the specific requirements of the study, such as sensitivity, selectivity, and sample complexity. The following table summarizes the typical performance characteristics of the three major techniques. Data presented are representative estimates for carotenoid analysis and may vary based on the specific instrumentation and experimental conditions.

ParameterUV-Vis SpectroscopyHigh-Performance Liquid Chromatography (HPLC-DAD)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Measures light absorbance at a specific wavelength.Separates components of a mixture based on their affinity for a stationary phase, followed by detection using a Diode Array Detector (DAD).Separates components with HPLC and subsequently ionizes and fragments them for detection based on mass-to-charge ratio.
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.01 - 0.1 µg/mL~0.001 - 0.01 µg/mL[1]
Limit of Quantification (LOQ) ~0.3 - 3 µg/mL~0.03 - 0.3 µg/mL~0.003 - 0.03 µg/mL[1]
**Linearity (R²) **>0.99>0.999[2]>0.99
Precision (%RSD) < 5%< 2%[3]< 15%
Accuracy (%Recovery) 95 - 105%97 - 105%[3]80 - 120%
Selectivity Low (susceptible to interference from other absorbing compounds)Moderate to High (dependent on chromatographic resolution)Very High (based on mass-to-charge ratio of precursor and product ions)
Sample Throughput HighModerateModerate
Cost LowModerateHigh

Experimental Protocols

Detailed methodologies for the extraction and quantification of this compound using the compared techniques are provided below.

Sample Preparation: Extraction of this compound

A generic protocol for the extraction of carotenoids from bacterial cells is as follows:

  • Cell Harvesting: Centrifuge the bacterial culture (e.g., Rhodobacter sphaeroides) to pellet the cells.

  • Solvent Extraction: Resuspend the cell pellet in a mixture of acetone and methanol (e.g., 7:2 v/v)[4].

  • Homogenization: Sonicate or vortex the mixture to ensure complete cell lysis and extraction of pigments.

  • Phase Separation: Add a non-polar solvent like hexane or diethyl ether and a saline solution to the extract. Vortex and centrifuge to separate the phases. The upper, non-polar layer will contain the carotenoids.

  • Drying and Reconstitution: Evaporate the non-polar solvent under a stream of nitrogen gas. Reconstitute the dried extract in a suitable solvent for the chosen analytical method (e.g., acetone for UV-Vis, mobile phase for HPLC).

UV-Vis Spectroscopy

This technique offers a rapid and straightforward method for estimating this compound concentration.

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a series of this compound standards of known concentrations in a suitable solvent (e.g., hexane or acetone).

    • Measure the absorbance of the standards and the extracted sample at the absorption maximum (λmax) of this compound. In hexane, this compound exhibits absorption maxima at approximately 483 nm and 514 nm[5].

    • Create a calibration curve by plotting absorbance versus concentration for the standards.

    • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

HPLC provides better selectivity than UV-Vis spectroscopy by separating this compound from other carotenoids and pigments.

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a Diode Array Detector (DAD).

  • Mobile Phase: A gradient of solvents is typically used. For example, a gradient of methanol, methyl-tert-butyl ether (MTBE), and water can be employed[1].

  • Procedure:

    • Prepare a calibration curve using this compound standards.

    • Inject the reconstituted sample extract and standards onto the HPLC column.

    • Elute the compounds using a suitable gradient program.

    • Monitor the absorbance at the λmax of this compound (e.g., 483 nm).

    • Identify the this compound peak based on its retention time and characteristic absorption spectrum provided by the DAD.

    • Quantify the amount of this compound by comparing the peak area of the sample to the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for complex matrices and low-level quantification.

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. APCI is often preferred for less polar compounds like carotenoids[6][7].

  • LC Conditions: Similar to HPLC-DAD, a C18 or C30 column with a gradient elution is used.

  • MS/MS Parameters:

    • Ionization Mode: Positive ion mode is typically used for carotenoids.

    • Precursor Ion: The molecular ion [M]+ or protonated molecule [M+H]+ of this compound.

    • Product Ions: Specific fragment ions generated by collision-induced dissociation (CID) of the precursor ion.

  • Procedure:

    • Develop a multiple reaction monitoring (MRM) method by optimizing the precursor-to-product ion transitions for this compound.

    • Prepare a calibration curve using a series of this compound standards.

    • Inject the sample extract and standards into the LC-MS/MS system.

    • Quantify this compound based on the peak area of the specific MRM transition, using the calibration curve for concentration determination.

Regulatory Signaling Pathway of this compound Biosynthesis

The biosynthesis of this compound in Rhodobacter sphaeroides is tightly regulated by environmental factors, primarily oxygen levels and light intensity. This regulation ensures that the photosynthetic apparatus, including its protective carotenoids, is synthesized only when required. The key players in this regulatory network are the repressor protein PpsR and the anti-repressor protein AppA[8][9][10].

Spheroidenone_Biosynthesis_Regulation O2_high High Oxygen PpsR_ox PpsR (oxidized) Repressor Active O2_high->PpsR_ox maintains oxidized state O2_low Low Oxygen PpsR_red PpsR (reduced) Repressor Inactive O2_low->PpsR_red leads to reduction AppA AppA (Anti-repressor) O2_low->AppA activates Light Blue Light Light->AppA inhibits binding to PpsR PpsR_AppA PpsR-AppA Complex Repression Lifted crt_operon crt Operon (Carotenoid Biosynthesis Genes) PpsR_ox->crt_operon Represses PpsR_red->crt_operon No Repression AppA->PpsR_ox PpsR_AppA->crt_operon Allows Transcription This compound This compound Biosynthesis crt_operon->this compound encodes enzymes for

Caption: Regulation of this compound biosynthesis in Rhodobacter sphaeroides.

The diagram illustrates that under high oxygen conditions, the PpsR repressor is in an oxidized, active state, and it binds to the promoter regions of the crt operon, inhibiting the transcription of genes required for carotenoid biosynthesis. When oxygen levels decrease, PpsR is reduced, leading to its inactivation and dissociation from the DNA, which allows for the expression of the crt genes and subsequent this compound synthesis. The AppA protein acts as an anti-repressor by binding to and promoting the reduction of PpsR, further enhancing the derepression of the crt operon under low oxygen. However, blue light can inhibit the interaction between AppA and PpsR, providing an additional layer of control[9][10][11]. This intricate regulatory network ensures that the energetically expensive process of pigment synthesis is finely tuned to the environmental conditions.

References

Safety Operating Guide

Proper Disposal Procedures for Spheroidenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of spheroidenone, a carotenoid compound. While specific disposal instructions must be obtained from the product's Safety Data Sheet (SDS), this document offers a procedural framework based on general chemical safety principles.

Immediate Safety and Handling

When handling this compound, it is imperative to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE) should always be worn, including chemical safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Key Operational Steps for Handling this compound Waste:

  • Consult the Safety Data Sheet (SDS): The SDS provided by the supplier is the primary source of information regarding the specific hazards, handling, and disposal requirements for this compound.[1] Every chemical shipment should be accompanied by an SDS.[1]

  • Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. Keep it in a designated, sealed, and properly labeled container.

  • Labeling: The waste container must be clearly labeled with the chemical name ("this compound Waste") and any hazard symbols as indicated in the SDS.

  • Temporary Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary container away from incompatible materials, such as strong oxidizing agents, strong bases, and reducing agents.[2]

This compound: Chemical Properties

Understanding the basic chemical properties of this compound can help inform its handling and disposal.

PropertyValueSource
Molecular Formula C41H58O2[3]
Molecular Weight 582.9 g/mol [3]
Appearance Likely a colored solid, as carotenoids are pigments.[4]
Solubility Generally insoluble in water; soluble in organic solvents.[5]
Chemical Class Carotenoid, Isoprenoid[3]

Disposal Workflow

The proper disposal of any chemical, including this compound, follows a structured decision-making process. This workflow ensures that all safety and regulatory aspects are considered.

start Start: this compound Waste Generated sds Consult Product-Specific Safety Data Sheet (SDS) start->sds haz_det Determine if Hazardous Waste sds->haz_det ehs Consult Institutional Environmental Health & Safety (EHS) Guidelines haz_det->ehs Unsure non_haz Non-Hazardous Waste Stream haz_det->non_haz No haz Hazardous Waste Stream haz_det->haz Yes ehs->haz_det collect Collect in a Labeled, Sealed, and Compatible Container non_haz->collect haz->collect store Store in a Designated, Ventilated, and Secure Area collect->store pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service store->pickup end End: Disposal Complete pickup->end

Figure 1: Decision workflow for the proper disposal of this compound waste.

Detailed Disposal Protocol

While a specific protocol for this compound is not publicly available, the following general procedure for chemical waste disposal in a laboratory setting should be followed. This protocol is based on standard best practices and should be adapted to comply with your institution's specific guidelines and the information provided in the SDS.

Experimental Protocol: General Chemical Waste Disposal

  • Waste Characterization:

    • Review the SDS for this compound to identify its hazard characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).[6][7]

    • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2]

  • Waste Collection and Containment:

    • Collect all this compound waste, including contaminated materials like gloves and paper towels, in a chemically resistant container (e.g., a high-density polyethylene bottle) that can be securely sealed.

    • Ensure the container is compatible with the waste and any solvents that may be present.

    • Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[8]

  • Labeling and Documentation:

    • Attach a hazardous waste label to the container as soon as the first drop of waste is added.

    • The label should include the full chemical name, the concentration, and the date.

    • Maintain a log of the waste generated.

  • Storage and Segregation:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure, well-ventilated, and has secondary containment to capture any potential leaks.

    • Store away from heat, ignition sources, and incompatible materials as specified in the SDS.[2]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste.

    • The EHS department will coordinate with a certified hazardous waste disposal company for the final treatment and disposal, which may involve incineration or other specialized methods.

It is the responsibility of the waste generator to ensure that all chemical waste is managed and disposed of in accordance with local, regional, and national regulations.[2] By following these procedures and consulting the appropriate resources, you can ensure the safe and compliant disposal of this compound and contribute to a safe laboratory environment.

References

Personal protective equipment for handling Spheroidenone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Spheroidenone

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this carotenoid compound.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, adherence to standard laboratory safety protocols is essential. The following table summarizes the recommended personal protective equipment. While no specific safety data sheet for this compound was found, these recommendations are based on safety guidelines for similar carotenoid compounds like β-Carotene and general best practices for handling powdered pigments and dyes.[1][2][3][4][5][6][7][8][9]

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile or latex gloves are recommended to prevent skin contact.[2][3][9] Always inspect gloves for tears or holes before use.
Eye Protection Safety glasses or gogglesWear safety glasses with side shields or chemical splash goggles to protect against airborne powder and accidental splashes.[1][3][9]
Body Protection Lab coatA long-sleeved lab coat should be worn to protect skin and clothing from contamination.[1][2][3]
Respiratory Protection Dust mask or respiratorWhen handling the powdered form, a NIOSH-approved dust mask or respirator is recommended to prevent inhalation of fine particles.[2][3] Work in a well-ventilated area or under a fume hood.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling this compound, ensure that the designated workspace is clean and uncluttered.[9] Have all necessary PPE readily available and properly fitted.

  • Weighing and Aliquoting: Whenever possible, handle powdered this compound in a fume hood or a designated area with local exhaust ventilation to minimize inhalation exposure.[1][3] Use a spatula or other appropriate tools to transfer the powder. Avoid creating dust clouds.

  • Solution Preparation: When dissolving this compound, add the solvent to the powder slowly to avoid splashing.

  • Spill Cleanup: In case of a spill, carefully sweep up the powdered material, avoiding dust generation, and place it in a sealed container for disposal.[5] Clean the spill area with an appropriate solvent and decontaminate surfaces.

  • Hygiene: After handling, wash hands thoroughly with soap and water.[2][8] Do not eat, drink, or smoke in the laboratory area.[1][2]

Disposal Plan:

  • Waste Collection: All disposable materials contaminated with this compound, including gloves, wipes, and containers, should be collected in a designated and clearly labeled hazardous waste container.

  • Waste Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain or in the regular trash.[3]

This compound Biosynthesis Pathway

The following diagram illustrates the biosynthetic pathway of this compound in the bacterium Rhodobacter sphaeroides.[10][11][12] This pathway highlights the enzymatic conversion of Phytoene through several intermediate carotenoids to the final product, this compound.

Spheroidenone_Biosynthesis Phytoene Phytoene Phytofluene Phytofluene Phytoene->Phytofluene CrtI Zeta_Carotene ζ-Carotene Phytofluene->Zeta_Carotene CrtI Neurosporene Neurosporene Zeta_Carotene->Neurosporene CrtI Spheroidene Spheroidene Neurosporene->Spheroidene CrtC, CrtD, CrtF This compound This compound Spheroidene->this compound CrtA

Caption: Biosynthesis pathway of this compound from Phytoene.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spheroidenone
Reactant of Route 2
Reactant of Route 2
Spheroidenone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.